molecular formula C16H20N2O2 B1373026 Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate CAS No. 1032349-97-5

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Cat. No.: B1373026
CAS No.: 1032349-97-5
M. Wt: 272.34 g/mol
InChI Key: MVZPOTHSWMRTJZ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-16(9-4-10-16)13-7-5-12(11-17)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZPOTHSWMRTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676801
Record name tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032349-97-5
Record name tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (1-(4-cyanophenyl)cyclobutyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Identification

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a synthetic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its molecular architecture is characterized by three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a central cyclobutyl scaffold, and a 4-cyanophenyl moiety. The Boc group makes it a stable, yet readily deprotectable, amine precursor, a cornerstone of modern peptide synthesis and small molecule drug development.[1][2] The rigid cyclobutyl ring serves as a bioisostere for other cyclic or acyclic structures, offering a unique vector in three-dimensional space for probing molecular interactions. Finally, the cyanophenyl group is a common pharmacophore found in numerous therapeutic agents, often acting as a hydrogen bond acceptor or a metabolic blocking group.

This guide provides a consolidated overview of the known physical, chemical, and computational properties of this compound, offering field-proven insights into its characterization, handling, and application.

1.1. Core Compound Identifiers

IdentifierValueSource(s)
IUPAC Name tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate[3][4]
CAS Number 1032349-97-5[3][4]
Molecular Formula C₁₆H₂₀N₂O₂[3][4]
Molecular Weight 272.34 g/mol [3][4]
Synonyms This compound[3][4]

1.2. Chemical Structure

Caption: 2D Structure of this compound.

Section 2: Core Physical and Chemical Properties

The physical properties of a compound are critical for its practical application in a laboratory setting, dictating everything from storage conditions to reaction solvent choice and purification strategy.

PropertyValue / DescriptionSignificance & Experimental Insight
Appearance SolidThe solid state is typical for a molecule of this size and polarity at standard temperature and pressure.[4] The color and crystallinity are key initial indicators of purity.
Density 1.13 g/cm³ (calculated)This calculated value suggests the compound is slightly denser than water.[4] Experimental determination via pycnometry would be required for confirmation.
Melting Point Data not publicly availableThe melting point is a crucial parameter for purity assessment. A sharp melting range indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Boiling Point Data not publicly availableThe compound is expected to decompose at high temperatures before reaching a boiling point at atmospheric pressure, which is common for complex organic molecules with multiple functional groups.
Solubility No specific data availableBased on its structure (large nonpolar regions with polar carbamate and nitrile groups), it is predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in nonpolar solvents like hexanes and poor solubility in water.
Storage Conditions Store at 2-8°C, sealed in a dry environmentRefrigeration is recommended to minimize thermal degradation over time.[3][4] The carbamate linkage is susceptible to hydrolysis, making protection from atmospheric moisture essential for maintaining compound integrity.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a research chemical is paramount. A multi-technique approach is standard practice, providing orthogonal data points that build confidence in the material's quality.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results Sample Test Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR IR Spectroscopy Sample->IR HPLC Chromatography (HPLC) Sample->HPLC Identity Structural Identity Confirmation NMR->Identity MS->Identity IR->Identity Purity Purity Assessment (%) HPLC->Purity Identity->Purity Informs

Caption: Standard analytical workflow for compound identity and purity validation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:

    • Aromatic Region (~7.5-7.8 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

    • Cyclobutyl Protons (~1.8-2.5 ppm): A series of complex multiplets arising from the non-equivalent methylene protons of the cyclobutyl ring.

    • NH Proton (~5.0-6.0 ppm): A broad singlet for the carbamate N-H proton, which may be exchangeable with D₂O.

    • Tert-butyl Protons (~1.4 ppm): A sharp singlet integrating to 9 protons, a hallmark of the Boc-protecting group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.[5] Expected signals include those for the nitrile carbon (~118 ppm), aromatic carbons, the carbamate carbonyl (~155 ppm), the quaternary carbons of the Boc group and cyclobutyl ring, and the aliphatic carbons.

3.2. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. For this molecule (MW = 272.34), high-resolution mass spectrometry (HRMS) would be expected to find a molecular ion peak [M+H]⁺ at m/z 273.1603 or [M+Na]⁺ at m/z 295.1422, confirming the elemental composition C₁₆H₂₀N₂O₂.

3.3. Infrared (IR) Spectroscopy IR spectroscopy is a rapid method to verify the presence of key functional groups.[6]

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹, characteristic of a nitrile.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbamate carbonyl.

Section 4: Computational Properties for Drug Discovery

Computational descriptors provide valuable in silico estimates of a molecule's physicochemical properties, which are often used to predict its pharmacokinetic profile in early-stage drug development.

DescriptorCalculated ValueRelevance in Drug Discovery
LogP (Octanol-Water Partition Coefficient) 3.46This value indicates moderate lipophilicity ("greasiness").[3] It suggests the compound is likely to have good membrane permeability, a key factor for oral absorption and crossing the blood-brain barrier, but may also be prone to metabolic breakdown.
Topological Polar Surface Area (TPSA) 62.12 ŲTPSA is a predictor of a drug's transport properties.[3] A value below 90 Ų is generally associated with good cell permeability and oral bioavailability.
Hydrogen Bond Acceptors 3The two oxygen atoms of the carbamate and the nitrogen of the nitrile can accept hydrogen bonds.[3] This influences solubility and binding interactions with biological targets.
Hydrogen Bond Donors 1The N-H group of the carbamate is the sole hydrogen bond donor.[3] This property is critical for target recognition and binding affinity.
Rotatable Bonds 2The low number of rotatable bonds suggests a relatively rigid conformation.[3] Molecular rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the long-term stability of the compound.

  • Hazard Identification: The compound is classified with the GHS hazard statement H372, indicating that it "Causes damage to organs through prolonged or repeated exposure".[4] The signal word is "Danger".[4]

  • Recommended Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Storage Protocol: Store in a tightly sealed container in a refrigerator at 2-8°C.[3][4] The container should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen, further preventing degradation. It is classified as a Combustible Solid (Storage Class Code 11).

Section 6: Illustrative Experimental Protocol

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules. The 4-cyanophenyl group contains a strong chromophore, making UV detection highly sensitive and appropriate for this compound. This protocol establishes a self-validating system for quantifying the purity of a given batch.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution of the stock solution with a 50:50 mixture of acetonitrile and water for the final analysis sample (0.1 mg/mL).

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 30% B

      • 18-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

    • A purity level of ≥98% is typically required for use in drug discovery applications.

References

  • PubChem. (n.d.). Tert-butyl 4-cyanophenylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[1-(4-cyanophenyl)-3-methyl-1-oxobutan-2-yl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(4-cyanophenyl)oxirane-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Yohannan-Nithya/b9f8f2b7a4c7c8e9d3e8e1f5d7a9c2b3d1e4c0d1]([Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl 4-cyanophenyl carbonate. Retrieved from [Link]

Sources

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate CAS number 1032349-97-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CAS No. 1032349-97-5): A Key Building Block for Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate pivotal in the field of drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's strategic importance, synthesis, physicochemical properties, and safe handling protocols. Our focus is on the causality behind the chemistry, providing insights to empower researchers in their application of this valuable building block.

Strategic Importance in Drug Discovery: The Link to AKT Inhibition

This compound is not a therapeutic agent itself but serves as a crucial structural motif in the synthesis of advanced pharmaceutical compounds. Its primary value lies in its role as a precursor for developing inhibitors of the serine/threonine kinase AKT, also known as Protein Kinase B (PKB).

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many human cancers, making AKT a high-priority target for oncology drug development[1][2]. The unique three-dimensional structure of the 1-(4-cyanophenyl)cyclobutyl amine core, once deprotected, allows for precise orientation of substituents to fit into the binding pockets of kinases like AKT. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet easily removable, handle essential for multi-step synthetic campaigns[3][4]. Patents in the field of AKT inhibitors frequently reference this compound or its derivatives as key intermediates, highlighting its commercial and scientific relevance[5][6].

Physicochemical & Analytical Profile

While this compound is available commercially for research purposes, suppliers often do not provide detailed analytical data[7]. The information below is a combination of calculated properties and expected analytical characteristics based on its structure.

PropertyValue / Expected ValueSource / Method
CAS Number 1032349-97-5[8]
Molecular Formula C₁₆H₂₀N₂O₂[8]
Molecular Weight 272.34 g/mol [8]
Appearance Solid form expected[7]
Calculated LogP 3.46[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Melting Point Data not publicly available.-
Storage Temperature 4°C recommended for long-term stability.[8]
Spectroscopic Characterization (Predicted)

Confirming the identity and purity of the compound post-synthesis or upon receipt is critical. NMR spectroscopy is the primary method for this validation[9].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

    • A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm , corresponding to the magnetically equivalent protons of the tert-butyl group of the Boc protector[10].

    • A set of multiplets between δ 1.8-2.6 ppm for the six protons of the cyclobutyl ring. The complexity arises from diastereotopic protons and restricted ring conformation.

    • A broad singlet for the carbamate N-H proton, typically between δ 4.5-5.5 ppm . Its chemical shift and appearance can be highly dependent on solvent and concentration[11].

    • Two doublets in the aromatic region, typically between δ 7.4-7.8 ppm , corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for each carbon environment:

    • The methyl carbons of the tert-butyl group around δ 28 ppm .

    • The methylene carbons of the cyclobutyl ring in the δ 15-35 ppm range.

    • The quaternary carbon of the cyclobutyl ring attached to the nitrogen and phenyl groups.

    • The quaternary carbon of the Boc group (t-BuC ) around δ 80 ppm .

    • The nitrile carbon (-C≡N ) downfield, typically δ 118-120 ppm .

    • Aromatic carbons between δ 120-150 ppm .

    • The carbamate carbonyl carbon (C =O) around δ 155 ppm .

Proposed Synthetic Pathway

While specific proprietary synthesis methods may exist, a robust and logical pathway can be constructed from established organic chemistry principles. The synthesis is best approached as a three-stage process starting from commercially available materials.

G cluster_0 Stage 1: Cyclobutane Ring Formation cluster_1 Stage 2: Nitrile Reduction cluster_2 Stage 3: Boc Protection A 4-Cyanophenylacetonitrile + 1,3-Dibromopropane B 1-(4-Cyanophenyl)cyclobutanecarbonitrile A->B Base (e.g., NaH) in DMF C 1-(4-Cyanophenyl)cyclobutanamine (Precursor Amine) B->C Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) D This compound (Final Product) C->D Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Et₃N or DMAP) in DCM or THF

Proposed three-stage synthesis workflow.
Stage 1 & 2: Synthesis of the Precursor Amine

The synthesis of the key intermediate, 1-(4-cyanophenyl)cyclobutanamine, is not widely published. However, a logical approach involves the formation and subsequent reduction of a cyclobutanecarbonitrile intermediate.

  • Synthesis of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile: A well-documented analogue involves the reaction of 4-chlorophenylacetonitrile with 1,3-dibromopropane using a strong base like sodium hydride in a polar aprotic solvent such as DMF[12][13]. This reaction proceeds via a double alkylation to form the cyclobutane ring. Adapting this for the 4-cyano analogue is a chemically sound strategy.

  • Reduction to Amine: The resulting dinitrile (one nitrile on the ring, one on the phenyl group) would be challenging to reduce selectively. A more direct route is the reduction of the corresponding ketone, 1-(4-cyanophenyl)cyclobutanone, via reductive amination. However, the most direct precursor is 1-(4-cyanophenyl)cyclobutanecarbonitrile, which can be reduced to the primary amine, 1-(4-cyanophenyl)cyclobutanamine, using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with Raney Nickel.

Stage 3: Boc Protection of the Amine (Validated Protocol)

The protection of the sterically hindered tertiary amine is the final and most critical step. Aryl amines, especially those with steric hindrance adjacent to the nitrogen, can exhibit lower nucleophilicity, requiring robust reaction conditions[14]. The following protocol, adapted from established methods for protecting hindered amines, is recommended for its high efficiency and chemoselectivity[15].

G A 1. Dissolve Precursor Amine in Anhydrous DCM/THF B 2. Add Base (e.g., Triethylamine, 1.5 eq) A->B C 3. Add Boc₂O (1.1 eq) Dropwise at 0°C B->C D 4. Warm to RT Stir for 12-24h C->D E 5. Aqueous Workup (e.g., Wash with aq. NaHCO₃, brine) D->E F 6. Dry & Concentrate (e.g., MgSO₄, rotary evaporation) E->F G 7. Purify (e.g., Column Chromatography or Recrystallization) F->G

Validated workflow for N-Boc protection.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath. For less reactive or highly hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be included to accelerate the reaction[16].

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Application in Synthesis: A Representative Example

As established, the title compound is a precursor for AKT inhibitors. The typical subsequent reaction involves the deprotection of the Boc group to reveal the primary amine, which then acts as a nucleophile. Due to the proprietary nature of many drug synthesis pathways, a specific published reaction for this exact compound is elusive. However, patents describe analogous transformations. The general scheme involves an acid-mediated Boc deprotection followed by a coupling reaction.

General reaction pathway in drug synthesis.

A common method for Boc deprotection involves treating the protected amine with trifluoroacetic acid (TFA) in DCM or with a solution of hydrogen chloride in 1,4-dioxane[7]. The resulting ammonium salt is then neutralized, and the free amine is used immediately in a subsequent coupling reaction, such as an amide bond formation or a nucleophilic aromatic substitution, to build the final complex inhibitor molecule.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to safety is required, based on the properties of its functional groups.

  • Hazard Classes:

    • Combustible Solid: Like many organic powders, it can form combustible dust mixtures in the air. Avoid creating dust and keep away from ignition sources[17].

    • Aryl Nitrile: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in vivo. Handle with appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood[18][19].

    • Carbamate: Generally of low toxicity, but should be handled with care.

  • First Aid Measures:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure[5].

  • Stability and Storage:

    • Thermal Stability: The Boc group is susceptible to thermal degradation at elevated temperatures (typically above 85-90°C)[1].

    • Acid Stability: The compound is highly unstable in acidic conditions, which are used for its intentional deprotection. Avoid contact with acids during storage[1].

    • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 4°C is recommended[8].

References

  • Darnbrough, S., et al. (2001). An Improved Synthesis of N-Boc Protected Aryl Amines. Synthetic Communications, 31(21), 3273–3280. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. (n.d.). WO2010088177A1 - Inhibitors of akt activity.
  • El-Faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(8), 7078-7097. Available at: [Link]

  • [Reference not directly used for a specific claim in the final text]
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18715. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Available at: [Link]

  • [Reference not directly used for a specific claim in the final text]
  • Google Patents. (n.d.). WO2011077098A1 - Inhibitors of akt activity.
  • [Reference not directly used for a specific claim in the final text]
  • Hennessy, E. J., & Kole, A. P. (2016). An updated patent review of Akt inhibitors (2016-present). Expert Opinion on Therapeutic Patents, 31(6), 485-500. Available at: [Link]

  • [Reference not directly used for a specific claim in the final text]
  • [Reference not directly used for a specific claim in the final text]
  • [Reference not directly used for a specific claim in the final text]
  • ResearchGate. (n.d.). ¹H NMR spectrum of cyclo(Boc‐Cys‐Pro‐D‐Ala‐Cys‐OMe) D‐1 at 253 K. Available at: [Link]

  • Harwick Standard. (2019). Safety Data Sheet - PARALOID™ KM-5000 Impact Modifier. Available at: [Link]

  • [Reference not directly used for a specific claim in the final text]
  • [Reference not directly used for a specific claim in the final text]
  • NIH National Library of Medicine. (2017). Synthesis of Boc-protected bicycloproline. Available at: [Link]

  • [Reference not directly used for a specific claim in the final text]
  • [Reference not directly used for a specific claim in the final text]
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • [Reference not directly used for a specific claim in the final text]

Sources

An In-depth Technical Guide to the Molecular Structure of Tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate, a molecule of significant interest in medicinal chemistry, serves as a key building block in the synthesis of complex pharmaceutical agents. Notably, it is a documented intermediate in the development of Akt kinase inhibitors, a class of drugs under investigation for cancer therapy. This guide provides a comprehensive analysis of its molecular structure, a plausible synthetic pathway, and a detailed examination of its spectroscopic characteristics, offering valuable insights for researchers engaged in drug discovery and development.

The strategic incorporation of a cyclobutyl moiety and a cyanophenyl group imparts specific conformational constraints and electronic properties to the molecule. The tert-butoxycarbonyl (Boc) protecting group, a staple in modern organic synthesis, allows for the controlled manipulation of the amine functionality during multi-step synthetic sequences. Understanding the interplay of these structural features is paramount for its effective utilization in the synthesis of novel therapeutics.

Molecular Structure and Properties

Tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate possesses a unique three-dimensional architecture defined by the spatial arrangement of its constituent functional groups.

Key Structural Features:

  • 1,1-disubstituted Cyclobutane Ring: The central cyclobutane ring is substituted at the C1 position with both a 4-cyanophenyl group and a Boc-protected amino group. This substitution pattern significantly influences the ring's conformation.

  • 4-Cyanophenyl Group: This aromatic moiety introduces rigidity and specific electronic properties. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and the overall polarity of the molecule.

  • Tert-butoxycarbonyl (Boc) Protecting Group: This bulky group sterically hinders the secondary amine, preventing its participation in unwanted side reactions. Its stability under a wide range of conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting

A Comprehensive Guide to the Spectroscopic Characterization of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Beyond a simple presentation of data, this guide offers insights into the structural correlations of the spectral features and provides detailed, field-proven protocols for data acquisition. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and the interpretations are logical and well-supported.

Introduction

This compound (Molecular Formula: C₁₆H₂₀N₂O₂, Molecular Weight: 272.34 g/mol ) is a small molecule featuring several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a cyanophenyl moiety, and a cyclobutane ring. The precise characterization of such molecules is paramount in drug discovery and development to confirm identity, purity, and structure. Spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signature of this compound, providing a valuable resource for researchers who have synthesized this molecule and require a reference for its analytical characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.65Doublet2HAr-H (ortho to -CN)
~ 7.45Doublet2HAr-H (meta to -CN)
~ 5.0 (broad)Singlet1HN-H
~ 2.6-2.8Multiplet2HCyclobutyl-H (α to Ar)
~ 2.2-2.4Multiplet2HCyclobutyl-H (α to Ar)
~ 1.9-2.1Multiplet2HCyclobutyl-H (β to Ar)
~ 1.40Singlet9Ht-Butyl-H

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.4-7.7 ppm): The two doublets in this region are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing cyano group are expected to be deshielded and appear further downfield (~7.65 ppm) compared to the protons meta to the cyano group (~7.45 ppm).

  • Carbamate N-H ( ~5.0 ppm): The N-H proton of the carbamate is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Cyclobutane Protons (1.9-2.8 ppm): The protons on the cyclobutane ring will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons on the carbons adjacent to the aromatic ring are expected to be deshielded and appear further downfield compared to the proton on the beta carbon. The non-planar, puckered nature of the cyclobutane ring can lead to different chemical environments for the axial and equatorial protons, further complicating the spectrum in this region.[1][2][3]

  • Tert-butyl Protons (~1.40 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signature of the Boc protecting group.[4]

B. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~ 155C=O (carbamate)
~ 148Ar-C (ipso to cyclobutyl)
~ 132Ar-C (ortho to -CN)
~ 127Ar-C (meta to -CN)
~ 119C≡N (nitrile)
~ 111Ar-C (ipso to -CN)
~ 80C(CH₃)₃ (tert-butyl)
~ 58C (quaternary cyclobutyl)
~ 32CH₂ (cyclobutyl)
~ 28C(CH₃)₃ (tert-butyl)
~ 16CH₂ (cyclobutyl)

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (~155 ppm): The carbonyl carbon of the carbamate group is expected to appear in this downfield region.

  • Aromatic and Nitrile Carbons (111-148 ppm): The six carbons of the aromatic ring and the nitrile carbon will resonate in this range. The quaternary carbon attached to the cyano group is expected at the upfield end of this range, while the carbon attached to the cyclobutyl group will be further downfield.

  • Boc Group Carbons (~80 and 28 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will give rise to two distinct signals.

  • Cyclobutane Carbons (16-58 ppm): The quaternary carbon of the cyclobutane ring attached to the aromatic ring and the nitrogen will be the most downfield of the aliphatic carbons. The two sets of methylene carbons will appear at higher field.

C. Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for a novel small molecule like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the dry, purified compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. c. Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. d. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5][6] e. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

3. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3350MediumN-H stretchCarbamate
~ 2970StrongC-H stretchAliphatic (t-butyl, cyclobutyl)
~ 2230Strong, SharpC≡N stretchNitrile
~ 1690StrongC=O stretchCarbamate
~ 1520MediumN-H bendCarbamate
~ 1600, 1480MediumC=C stretchAromatic ring
~ 1250, 1160StrongC-O stretchCarbamate

Interpretation of the IR Spectrum:

  • N-H and C=O of Carbamate: The presence of a medium intensity band around 3350 cm⁻¹ (N-H stretch) and a strong band around 1690 cm⁻¹ (C=O stretch) are definitive indicators of the carbamate functional group.[3]

  • Nitrile C≡N Stretch: A strong and sharp absorption band around 2230 cm⁻¹ is a highly characteristic feature of a nitrile group.[7][8]

  • C-H Stretches: The strong absorption around 2970 cm⁻¹ is due to the C-H stretching vibrations of the aliphatic tert-butyl and cyclobutyl groups. Aromatic C-H stretches may appear as weaker bands above 3000 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity bands in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

B. Experimental Protocol for IR Data Acquisition (Solid Sample)

1. Sample Preparation (Thin Film Method): a. Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial. b. Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. c. Using a pipette, apply a drop of the solution to the center of the salt plate. d. Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9]

2. Data Acquisition: a. Place the salt plate in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty spectrometer. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Predicted Mass Spectrum

For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.

  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 273.16. The exact mass can be used to confirm the elemental composition.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragment ions include:

    • Loss of the Boc group (m/z 173.09): This would result from the cleavage of the carbamate, a common fragmentation pathway for Boc-protected amines.

    • Loss of isobutylene (m/z 217.11): A characteristic fragmentation of the tert-butyl group, leading to the corresponding carbamic acid.[10]

    • Loss of the tert-butyl group (m/z 216.10): Cleavage of the C-C bond of the tert-butyl group.

    • Further fragmentation of the m/z 173.09 ion: This could lead to ions corresponding to the cyanophenylcyclobutyl cation or further rearrangements.

B. Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11] c. If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation for positive ion mode analysis.

2. Data Acquisition: a. Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. b. Set the mass spectrometer to operate in positive ion mode. c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion. d. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

IV. Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is most powerful when data from multiple spectroscopic techniques are integrated. The following workflow illustrates this process.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR Interpret NMR: - Chemical Shifts - Integration - Multiplicity NMR->Interpret_NMR Interpret_IR Interpret IR: - Functional Group Identification IR->Interpret_IR Interpret_MS Interpret MS: - Molecular Weight - Fragmentation MS->Interpret_MS Structure_Confirmation Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data and analytical methodologies for the characterization of this compound. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers can confidently verify the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results, which are essential for advancing drug discovery and development programs.

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An In-depth Technical Guide to the Synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating a cyclobutane scaffold, a common motif in pharmacologically active compounds that can enhance potency and selectivity while improving pharmacokinetic profiles. The molecule also features a protected amine (Boc-carbamate) and a cyano-functionalized aromatic ring, making it a versatile intermediate for further chemical elaboration. This guide will detail the primary synthetic routes, focusing on the strategic construction of the key 1-(4-cyanophenyl)cyclobutanamine intermediate and its subsequent protection.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two main synthetic strategies. The most straightforward disconnection is at the carbamate C-N bond, identifying the key intermediate 1-(4-cyanophenyl)cyclobutan-1-amine (Intermediate 2 ) and the tert-butoxycarbonyl (Boc) protecting group.

Further disconnection of Intermediate 2 suggests two plausible forward synthetic approaches for its construction:

  • Cycloalkylation Strategy: Formation of the cyclobutane ring via alkylation of a phenylacetonitrile derivative.

  • Grignard/Ritter Strategy: Addition of an organometallic phenyl species to cyclobutanone, followed by conversion of the resulting alcohol to the amine.

Retrosynthesis cluster_1 Strategy 1: Cycloalkylation cluster_2 Strategy 2: Grignard/Ritter Target This compound Intermediate2 1-(4-Cyanophenyl)cyclobutan-1-amine (2) Target->Intermediate2 Carbamate Formation BocAnhydride Di-tert-butyl dicarbonate Target->BocAnhydride Carbamate Formation Intermediate2_s1 1-(4-Cyanophenyl)cyclobutan-1-amine (2) Cyanophenylacetonitrile 4-Cyanophenylacetonitrile Intermediate2_s1->Cyanophenylacetonitrile Cycloalkylation Dihalopropane 1,3-Dihalopropane Intermediate2_s1->Dihalopropane Cycloalkylation Intermediate2_s2 1-(4-Cyanophenyl)cyclobutan-1-amine (2) Intermediate1 1-(4-Cyanophenyl)cyclobutanol (1) Intermediate2_s2->Intermediate1 Ritter Reaction Grignard 4-Cyanophenylmagnesium halide Intermediate1->Grignard Grignard Addition Cyclobutanone Cyclobutanone Intermediate1->Cyclobutanone Grignard Addition

Figure 1: Retrosynthetic analysis of this compound.

This guide will now detail the forward synthesis of these key starting materials and the final product.

Synthesis of Key Intermediate: 1-(4-cyanophenyl)cyclobutanamine (2)

Strategy 1: Cycloalkylation of 4-Cyanophenylacetonitrile

This approach builds the cyclobutane ring directly onto the benzylic position of 4-cyanophenylacetonitrile. The reaction is a double alkylation with a 1,3-dihalopropane, typically 1,3-dibromopropane, under basic conditions.

Mechanism: The reaction proceeds via deprotonation of the acidic benzylic proton of 4-cyanophenylacetonitrile by a strong base to form a carbanion. This nucleophile then undergoes two sequential SN2 reactions with 1,3-dibromopropane to form the cyclobutane ring.

Experimental Protocol:

A robust and scalable method for the synthesis of related 1-aryl-1-cyanocyclobutanes is described in the patent literature, which can be adapted for this synthesis.[1]

  • Reaction Setup: To a stirred suspension of powdered potassium hydroxide (3.0 equivalents) and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.1 equivalents) in toluene, add a solution of 4-cyanophenylacetonitrile (1.0 equivalent) and 1,3-dibromopropane (1.2 equivalents) in toluene.

  • Reaction Conditions: The addition is carried out at a temperature between 40-60°C. After the addition is complete, the reaction is maintained at this temperature and monitored by TLC or GC for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 1-(4-cyanophenyl)cyclobutanecarbonitrile is then purified by column chromatography or recrystallization.

  • Reduction to Amine: The nitrile group of the purified 1-(4-cyanophenyl)cyclobutanecarbonitrile is then reduced to the primary amine. A common and effective method is reduction with lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Strategy 2: Grignard Addition and Ritter Reaction

This strategy involves the initial formation of a tertiary alcohol by the addition of a Grignard reagent to cyclobutanone, followed by conversion of the alcohol to the desired amine.

Step 1: Synthesis of 1-(4-cyanophenyl)cyclobutanol (1)

Mechanism: A Grignard reagent, 4-cyanophenylmagnesium bromide, is prepared from 4-bromobenzonitrile and magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Experimental Protocol:

Detailed procedures for Grignard reactions are widely available.[2]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) are suspended in anhydrous THF. A solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. Gentle heating may be required to start the reaction, which is then typically self-sustaining.

  • Addition to Cyclobutanone: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining a low temperature.

  • Work-up and Purification: After the addition is complete, the reaction is stirred for a further 1-2 hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude alcohol is purified by column chromatography.

Step 2: Conversion of Alcohol (1) to Amine (2) via the Ritter Reaction

Mechanism: The Ritter reaction provides a direct route from a tertiary alcohol to an N-substituted amide using a nitrile in the presence of a strong acid.[3][4] The alcohol is protonated by the acid and leaves as water, forming a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of a nitrile (in this case, often acetonitrile is used as the solvent and reagent), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-acetylated amine, which can then be hydrolyzed under basic or acidic conditions to afford the primary amine.

Experimental Protocol:

  • Ritter Reaction: The purified 1-(4-cyanophenyl)cyclobutanol (1.0 equivalent) is dissolved in a suitable nitrile solvent, such as acetonitrile, and cooled in an ice bath. A strong acid, typically concentrated sulfuric acid (2-3 equivalents), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous sodium hydroxide) to hydrolyze the intermediate N-acetyl amine.

  • Work-up and Purification: The resulting primary amine is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 1-(4-cyanophenyl)cyclobutanamine is then purified by an appropriate method, such as distillation or column chromatography.

Final Step: Boc Protection of 1-(4-cyanophenyl)cyclobutanamine (2)

The final step in the synthesis is the protection of the primary amine of Intermediate 2 with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented procedure in organic synthesis.[5][6]

Mechanism: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc2O). This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic byproducts.

Boc_Protection cluster_workflow Boc Protection Workflow Start Dissolve Amine (2) and Base in Solvent Add_Boc Add Di-tert-butyl dicarbonate (Boc₂O) Start->Add_Boc React Stir at Room Temperature Add_Boc->React Monitor Monitor Reaction by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Dry and Concentrate to Obtain Product Workup->Purify

Sources

A-Z Guide to Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate has emerged as a valuable scaffold, ingeniously combining several key features beneficial for medicinal chemistry campaigns. This guide provides an in-depth analysis of this compound, elucidating the rationale behind its design, its synthesis, and its versatile applications. We will explore the strategic importance of the cyclobutane ring for introducing three-dimensionality, the role of the 4-cyanophenyl group as a key pharmacophoric element, and the utility of the Boc-protecting group for streamlined synthetic transformations. This document serves as a technical resource, offering both theoretical insights and practical, field-proven protocols to empower researchers in their quest for novel therapeutics.

Introduction: Deconstructing a Privileged Scaffold

The effectiveness of a building block in medicinal chemistry is determined by the synergistic interplay of its constituent parts. This compound is a prime example of a scaffold designed with purpose, where each moiety contributes to a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and potent biological activity.

  • The Cyclobutane Core: The incorporation of a cyclobutane ring is a strategic move to introduce a three-dimensional (3D) character into otherwise flat molecules.[1][2][3] This departure from "flatland" can disrupt crystal packing, potentially improving solubility, and allows for precise vectoral projection of substituents into protein binding pockets.[1][2] Unlike more strained cyclopropanes, cyclobutanes offer a unique puckered conformation while maintaining relative chemical inertness, making them robust scaffolds for lead optimization.[1][4] They can enhance metabolic stability, reduce planarity, and act as conformationally restricted linkers.[1][2][3]

  • The 4-Cyanophenyl Moiety: The nitrile group is a versatile functional group in drug design. The 4-cyanophenyl group can serve as a hydrogen bond acceptor and has been shown to contribute significantly to the binding affinity of small molecules with their biological targets.[5] Its inclusion can be critical for achieving high potency.[5][6] Furthermore, the cyano group is a bioisostere for other functional groups and can be synthetically manipulated into other important functionalities such as tetrazoles or primary amines.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in pharmaceutical development.[7][8][9] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides chemists with exceptional control over multi-step synthetic sequences.[7][10] This allows for the late-stage functionalization of the cyclobutylamine, a key advantage in the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

This guide will now delve into the practical aspects of utilizing this building block, from its synthesis to its strategic deployment in drug discovery programs.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis is crucial for the widespread adoption of any building block. Herein, we present a plausible and robust synthetic approach to this compound, along with its key physicochemical properties.

Retrosynthetic Analysis and Proposed Synthetic Route

The synthesis of the target molecule can be envisioned through a multi-step sequence starting from commercially available materials. The key steps involve the formation of the 1-arylcyclobutanol intermediate, followed by a Ritter-type reaction to install the nitrogen functionality, and subsequent Boc protection.

Diagram 1: Retrosynthetic Analysis

G Target This compound Intermediate1 1-(4-Cyanophenyl)cyclobutanamine Target->Intermediate1 Boc Protection Intermediate2 1-(4-Cyanophenyl)cyclobutanol Intermediate1->Intermediate2 Ritter Reaction StartingMaterial1 4-Bromobenzonitrile Intermediate2->StartingMaterial1 Grignard Reaction StartingMaterial2 Cyclobutanone Intermediate2->StartingMaterial2

Caption: A simplified retrosynthetic pathway for the target building block.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 1-(4-Cyanophenyl)cyclobutanol

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Addition of Cyclobutanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 1-(4-cyanophenyl)cyclobutanol, which can be purified by column chromatography.

Step 2: Synthesis of 1-(4-Cyanophenyl)cyclobutanamine

  • Ritter Reaction: To a stirred solution of 1-(4-cyanophenyl)cyclobutanol (1.0 eq) in acetonitrile, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH > 12.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Boc Protection: Dissolve the 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in DCM. Add triethylamine (Et₃N) (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product as a solid.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O₂[11]
Molecular Weight 272.34 g/mol [11]
Appearance White to off-white solidGeneric
CAS Number 1032349-97-5[11]
Purity ≥98% (commercially available)[11]

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for the synthesis of more complex drug candidates. The Boc-protected amine serves as a synthetic handle for a variety of chemical transformations.

Diagram 2: Synthetic Utility Workflow

G cluster_transformations Further Derivatization Start This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection FreeAmine 1-(4-Cyanophenyl)cyclobutanamine Deprotection->FreeAmine AmideCoupling Amide Coupling (R-COOH, Coupling Agents) FreeAmine->AmideCoupling ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) FreeAmine->ReductiveAmination Sulfonylation Sulfonylation (R-SO₂Cl, Base) FreeAmine->Sulfonylation UreaFormation Urea Formation (R-NCO) FreeAmine->UreaFormation

Caption: Key synthetic transformations starting from the title building block.

Core Protocol: Boc Deprotection

The deprotection of the Boc group is a fundamental step to unmask the reactive primary amine.

Protocol: Acid-Catalyzed Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 eq) in DCM.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed. Remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted.[10]

Subsequent Transformations: Building Complexity

The liberated 1-(4-cyanophenyl)cyclobutanamine is a versatile intermediate for a range of coupling reactions common in medicinal chemistry.

  • Amide Bond Formation: The amine can be readily coupled with a wide variety of carboxylic acids using standard peptide coupling reagents such as HATU, HOBt/EDCI, or by conversion of the carboxylic acid to an acid chloride. This allows for the exploration of a vast chemical space and the introduction of diverse R-groups to probe the SAR of a target.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides access to secondary amines, expanding the structural diversity of the synthesized library.

  • Sulfonamide Synthesis: Treatment with sulfonyl chlorides in the presence of a non-nucleophilic base yields sulfonamides, a common functional group in many approved drugs.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are often employed as hydrogen bond donors and acceptors in ligand-receptor interactions.

Conclusion: A Building Block for Future Discoveries

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to several challenges in modern drug discovery. Its inherent 3D nature, coupled with the presence of a key pharmacophoric element and a versatile synthetic handle, makes it an invaluable tool for medicinal chemists. By understanding the rationale behind its design and mastering its synthetic manipulation, researchers can accelerate their discovery programs and unlock new therapeutic possibilities. The protocols and insights provided in this guide are intended to empower scientists to effectively leverage this and similar scaffolds in the design and synthesis of the next generation of innovative medicines.

References

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  • MDPI. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available from: [Link]

  • PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Available from: [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

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  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. Available from: [Link]

  • ResearchGate. (2025). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Available from: [Link]

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An In-depth Technical Guide to Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a notable building block in contemporary medicinal chemistry. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, this document elucidates its chemical significance, offers a reasoned synthetic pathway, and explores its potential applications by dissecting its core structural components. This analysis is grounded in established chemical principles and supported by relevant findings in drug development and organic synthesis.

Compound Profile and Physicochemical Properties

This compound is a small molecule characterized by three key structural motifs: a tert-butyl carbamate (Boc) protecting group, a central cyclobutyl ring, and a 4-cyanophenyl substituent. Each of these components imparts specific properties that are highly valued in the design of novel therapeutic agents.

PropertyValueSource
CAS Number 1032349-97-5[1][2][3]
Molecular Formula C₁₆H₂₀N₂O₂[2][3]
Molecular Weight 272.34 g/mol [3]
Form Solid[1][2]
Storage Temperature 2-8°C[2]

The Strategic Importance of Structural Motifs in Drug Design

The utility of this compound in drug discovery can be best understood by examining its constituent parts.

  • The Cyclobutyl Ring: The inclusion of a cyclobutyl moiety is a strategic choice in modern medicinal chemistry. Its unique four-membered ring structure serves as a versatile scaffold that can introduce three-dimensionality into otherwise planar molecules. This can be critical for enhancing binding affinity and specificity to biological targets. Furthermore, cyclobutyl-containing drugs have shown promise in various therapeutic areas, including oncology and virology.[4]

  • The Tert-butyl Carbamate (Boc) Group: The Boc group is one of the most common nitrogen-protecting groups in organic synthesis.[5] Its stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic sequences.[5] In the context of this molecule, the Boc group allows for the selective modification of other parts of the structure before revealing the primary amine for subsequent reactions.

  • The 4-Cyanophenyl Group: The cyanophenyl group is a common pharmacophore found in numerous approved drugs. The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can be crucial for target engagement.

Proposed Synthesis and Methodologies

Experimental Protocol: A Plausible Synthetic Route

Objective: To synthesize this compound from 1-(4-cyanophenyl)cyclobutanamine.

Materials:

  • 1-(4-cyanophenyl)cyclobutanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., dichloromethane (DCM) or a mixture of dioxane and water)

  • A mild base (e.g., triethylamine or sodium bicarbonate)

Procedure:

  • Dissolve 1-(4-cyanophenyl)cyclobutanamine in the chosen solvent in a round-bottom flask.

  • Add a mild base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

This proposed synthesis is analogous to established methods for the Boc protection of amines.[6][7]

Potential Applications in Drug Discovery and Development

The structure of this compound suggests its primary role as an intermediate in the synthesis of more complex molecules for drug discovery. The presence of the Boc-protected amine allows for its use as a building block to introduce the 1-(4-cyanophenyl)cyclobutyl moiety into a larger molecular scaffold.

Caption: Synthetic utility of the target compound.

This strategic design makes it a valuable precursor for creating libraries of compounds for high-throughput screening in various therapeutic areas. The cyclobutyl core can provide a rigid framework, while the cyanophenyl group can be oriented to interact with specific binding pockets of target proteins. The development of molecules containing cyclobutyl fragments is an active area of research, with applications in anticancer and antiviral therapies.[4]

Conclusion

This compound is a well-designed chemical building block that leverages the advantageous properties of its constituent structural motifs. While its own history of discovery may not be widely chronicled, its value lies in its potential to facilitate the discovery and synthesis of future therapeutics. Its combination of a versatile cyclobutyl core, a readily manipulable protected amine, and a biologically relevant cyanophenyl group makes it a significant tool for researchers and scientists in the field of drug development.

References

  • PubChem. Tert-butyl 4-cyanophenylcarbamate. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Google Patents. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

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  • National Institutes of Health. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem. [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
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  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

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  • PubChem. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][6]triazolo[4,3-a][1][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-. [Link]

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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis is robust, employing a nucleophilic addition to a ketone followed by a standard N-Boc protection. This application note details the reaction mechanism, provides in-depth experimental procedures, and outlines methods for purification and characterization, ensuring a reliable and reproducible synthesis for researchers in the field.

Introduction

This compound is a bifunctional molecule incorporating a protected amine and a cyano-aryl moiety. The cyclobutane scaffold is a desirable feature in modern drug design, often imparting favorable pharmacokinetic properties. The cyanophenyl group can serve as a versatile handle for further chemical modifications, such as conversion to a tetrazole or an amidine, which are common bioisosteres in drug development. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at other sites of the molecule.[1][2]

This protocol outlines a practical and efficient synthesis starting from commercially available 4-bromobenzonitrile and cyclobutanone.

Synthetic Strategy & Mechanism

The synthesis proceeds in two distinct steps:

Step 1: Synthesis of 1-(4-cyanophenyl)cyclobutanamine. This key intermediate is synthesized via a Grignard reaction between the organomagnesium reagent derived from 4-bromobenzonitrile and cyclobutanone, followed by a nucleophilic substitution with sodium azide and subsequent reduction.

Step 2: N-Boc Protection. The resulting primary amine is then protected with di-tert-butyl dicarbonate (Boc)₂O to yield the final product, this compound.[3][4]

Reaction Pathway

Reaction_Pathway Overall Synthetic Scheme A 4-Bromobenzonitrile C 1-(4-cyanophenyl)cyclobutanol A->C 1. Mg, THF 2. B Cyclobutanone B->C D 1-Azido-1-(4-cyanophenyl)cyclobutane C->D NaN3, H2SO4 E 1-(4-cyanophenyl)cyclobutanamine D->E LiAlH4, THF G This compound E->G Boc2O, Et3N, DCM F Di-tert-butyl dicarbonate F->G

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
4-BromobenzonitrileC₇H₄BrN182.02≥98%Commercial
Magnesium turningsMg24.31Commercial
IodineI₂253.81CommercialFor Grignard initiation
CyclobutanoneC₄H₆O70.09≥98%Commercial
Sodium azideNaN₃65.01≥99%CommercialHighly Toxic!
Sulfuric acidH₂SO₄98.0898%CommercialCorrosive!
Lithium aluminum hydrideLiAlH₄37.95CommercialReacts violently with water!
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25≥97%Commercial
TriethylamineC₆H₁₅N101.19≥99%Commercial
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousCommercial
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercial
Diethyl ether(C₂H₅)₂O74.12Commercial
Saturated NH₄Cl (aq)
Saturated NaHCO₃ (aq)
Brine
Anhydrous Na₂SO₄
Step-by-Step Procedure

Step 1: Synthesis of 1-(4-cyanophenyl)cyclobutanamine

  • Grignard Reagent Formation: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a crystal of iodine and a small amount of 4-bromobenzonitrile (1.0 eq) in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color), add the remaining 4-bromobenzonitrile dissolved in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Cyclobutanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise via the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-(4-cyanophenyl)cyclobutanol.

  • Azide Formation: To a solution of the crude 1-(4-cyanophenyl)cyclobutanol in a suitable solvent like chloroform, add sodium azide (1.5 eq).[5] Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).[5] Stir the reaction at room temperature until completion (monitored by TLC).

  • Reduction to Amine: Carefully quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and concentrate. Dissolve the crude azide in anhydrous THF and add it dropwise to a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C. Stir the reaction at room temperature overnight.

  • Final Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and water (Fieser work-up). Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the crude 1-(4-cyanophenyl)cyclobutanamine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.[3][4] Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Boc Protection A Form Grignard Reagent B React with Cyclobutanone A->B C Aqueous Work-up B->C D Azide Formation C->D E LAH Reduction D->E F Fieser Work-up E->F G Dissolve Amine in DCM F->G Crude Amine H Add Et3N and (Boc)2O G->H I Aqueous Work-up H->I J Column Chromatography I->J K Final Product J->K Pure Product

Caption: Step-by-step experimental workflow.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the tert-butyl group (singlet, ~1.5 ppm), cyclobutyl protons (multiplets), aromatic protons (doublets), and the carbamate NH (broad singlet).
¹³C NMR Resonances for the Boc carbonyl, quaternary carbons, aromatic carbons, and aliphatic carbons of the cyclobutyl ring.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₆H₂₀N₂O₂ = 272.34 g/mol ).[6]
FT-IR Characteristic peaks for the N-H stretch of the carbamate, C=O stretch of the carbamate, and the C≡N stretch of the nitrile.
Melting Point A sharp melting point range should be observed for the pure crystalline solid.

Safety Precautions

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Lithium aluminum hydride (LiAlH₄) reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon).

  • Grignard reagents are moisture-sensitive. Anhydrous conditions are essential for their successful preparation.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and organic synthesis.

References

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Application Notes & Protocols for the Utilization of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

This compound (CAS No. 1032349-97-5) is a key intermediate in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] Its structure features a cyclobutane ring, a motif of increasing interest for its ability to provide unique three-dimensional exit vectors in drug scaffolds, and a synthetically versatile cyanophenyl group. The primary amine on the cyclobutyl ring is protected by a tert-butyloxycarbonyl (Boc) group, one of the most widely used protecting groups for amines.[2]

The Boc group's prevalence is due to its remarkable stability across a wide array of non-acidic chemical environments, including basic, nucleophilic, and reductive conditions. This stability allows for extensive chemical modifications at other sites of the molecule. However, its true strategic value lies in its facile and clean removal under specific acidic conditions, a process known as deprotection.[3][4] This application note provides a detailed guide to the primary reaction involving this compound: the acid-catalyzed deprotection of the Boc group to unmask the primary amine, 1-(4-cyanophenyl)cyclobutanamine, for subsequent synthetic transformations.

The Causality of Reaction: Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism of Boc deprotection is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is a straightforward acid-catalyzed carbamate hydrolysis.[2]

The key mechanistic steps are as follows:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[2] This step activates the carbonyl group, making it more susceptible to cleavage.

  • C-O Bond Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and results in the formation of two key intermediates: an unstable carbamic acid and a highly stable tert-butyl cation.[2][4] The stability of the tert-butyl cation is a primary thermodynamic driver for this reaction.

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free primary amine.[2]

  • Amine Protonation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid present, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[2]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent.[5] This is more common with electron-rich aromatic systems. The use of "scavengers" like anisole or thioanisole can mitigate this by trapping the cation, although for this specific substrate, it is often not necessary.[2]

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side Side Reaction Start Boc-Protected Amine (Substrate) Protonation Protonated Carbamate Start->Protonation + H⁺ Cleavage Carbamic Acid + tert-Butyl Cation Protonation->Cleavage C-O Cleavage Decarboxylation Free Amine + CO₂ Cleavage->Decarboxylation Decarboxylation tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation FinalProduct Amine Salt (Final Product) Decarboxylation->FinalProduct + H⁺ Alkylation Alkylated Byproduct tBu_Cation->Alkylation + Nucleophile

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols: A Step-by-Step Guide

The choice of acidic reagent for Boc deprotection depends on the substrate's overall acid sensitivity and the desired final salt form. Here, we present two robust and widely adopted protocols for the deprotection of this compound.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is often the method of choice for its speed and simplicity. The volatile nature of TFA and DCM facilitates easy removal of reagents post-reaction.

Materials & Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M. Stir the solution at room temperature.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq., typically 20-50% v/v) to the stirred solution at 0 °C (ice bath). Causality Note: The large excess of TFA ensures rapid and complete reaction. Cooling during addition mitigates any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (Quenching): Upon completion, carefully concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in DCM. Carefully add saturated NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, 1-(4-cyanophenyl)cyclobutanamine.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated by filtration.[4]

Materials & Reagents:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether (Et₂O), anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).

  • Acid Addition: Add a 4 M solution of HCl in 1,4-Dioxane (5-10 eq.) to the starting material.[4] The substrate may dissolve or form a slurry. Stir the mixture at room temperature.

  • Reaction Monitoring: Stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. Often, the product hydrochloride salt will precipitate from the reaction mixture as a solid.

  • Product Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product and create a filterable slurry.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration.[4] Wash the solid cake with cold diethyl ether to remove any non-polar impurities and residual starting material.

  • Final Product: Dry the collected solid under vacuum to obtain the 1-(4-cyanophenyl)cyclobutanamine hydrochloride salt.

Data Presentation: Protocol Parameter Summary

ParameterMethod A (TFA/DCM)Method B (HCl/Dioxane)Rationale & Field Insights
Reagent Trifluoroacetic Acid4 M HCl in 1,4-DioxaneTFA is highly effective but corrosive; HCl/Dioxane is common for isolating crystalline HCl salts.[3][4]
Solvent Dichloromethane (DCM)1,4-DioxaneDCM is a good solvent for many organics; Dioxane is used for the HCl reagent and often aids precipitation.
Temperature 0 °C to Room TempRoom TemperatureReactions are typically fast at room temperature. Initial cooling for TFA addition controls any exotherm.
Reaction Time 1 - 4 hours2 - 6 hoursReaction time is substrate-dependent; monitoring is key to avoid side reactions from prolonged acid exposure.
Work-up Aqueous basic washPrecipitation/FiltrationMethod A requires neutralization and extraction. Method B offers a simpler isolation if the HCl salt precipitates cleanly.[4]
Product Form Free AmineHydrochloride SaltThe choice depends on the requirements of the next synthetic step. Free amines can be less stable than their salt forms.

Visualization of Experimental Workflow

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Weigh Substrate: Tert-butyl 1-(4-cyanophenyl) cyclobutylcarbamate Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve AddAcid Add Acidic Reagent (TFA or HCl/Dioxane) Dissolve->AddAcid Stir Stir at RT (1-6 hours) AddAcid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor WorkupA Method A: Neutralize, Extract, Dry & Concentrate Monitor->WorkupA Reaction Complete WorkupB Method B: Precipitate with Et₂O, Filter & Dry Monitor->WorkupB Reaction Complete ProductA Final Product: Free Amine WorkupA->ProductA ProductB Final Product: HCl Salt WorkupB->ProductB

Caption: General experimental workflow for Boc deprotection.

References

  • PubChem. tert-butyl N-(4-cyanophenyl)carbamate. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. [Link][6]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link][5]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a key intermediate in pharmaceutical synthesis. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for purity assessment and quality control of this compound. The rationale behind the selection of chromatographic parameters is discussed to provide a comprehensive understanding of the method's development.

Introduction

This compound is a chemical intermediate of increasing importance in the synthesis of novel therapeutic agents. Its chemical structure incorporates a non-polar tert-butyl carbamate protecting group and a chromophoric cyanophenyl moiety, making it well-suited for analysis by RP-HPLC with UV detection.[1] Accurate and precise analytical methods are paramount for ensuring the quality and purity of such intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

This document provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound. The method is developed based on the physicochemical properties of the analyte, including its relatively high hydrophobicity (calculated LogP of 3.46218), to achieve optimal separation and peak symmetry.[1]

Analyte Properties

A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1032349-97-5[1]
Molecular Formula C₁₆H₂₀N₂O₂[1]
Molecular Weight 272.34 g/mol [1]
Structure
N#CC1=CC=C(C=C1)C2(CCC2)NC(OC(C)(C)C)=O[1]
Calculated LogP 3.46218[1]
Physical Form Solid[3]
UV Absorbance The cyanophenyl group provides strong UV absorbance.[4]

HPLC Method and Protocol

The selection of the HPLC method parameters is critical for achieving the desired separation and quantification. A reversed-phase chromatographic approach was chosen due to the non-polar nature of the analyte.[2][5]

Rationale for Method Development
  • Stationary Phase: A C18 column is selected as the stationary phase. This non-polar stationary phase provides excellent retention for hydrophobic molecules like this compound through hydrophobic interactions.[5][6][7] The use of a column with a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A binary mobile phase consisting of water and acetonitrile is employed. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.[8][9] A small amount of formic acid (0.1%) is added to both mobile phase components to improve peak shape and ensure reproducible retention times by controlling the ionization of any residual silanols on the stationary phase.[10]

  • Elution Mode: A gradient elution is utilized to ensure that the analyte is eluted with a good peak shape and in a reasonable timeframe. The gradient starts with a higher proportion of the aqueous phase to retain the analyte and gradually increases the organic phase concentration to facilitate its elution.[5]

  • Detection: The cyanophenyl chromophore in the analyte allows for sensitive UV detection. Based on the structure, a wavelength of 254 nm is a suitable starting point, though method optimization may involve determining the wavelength of maximum absorbance (λmax) for enhanced sensitivity.

Materials and Reagents
  • This compound reference standard (≥98% purity)[1]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic acid (≥98% purity)

  • HPLC vials with septa

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Preparation Protocol
  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with the 50:50 acetonitrile/water mixture.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Solution Preparation:

    • Prepare the sample in the same manner as the standard solution, using the same diluent. The concentration should be adjusted to fall within the linear range of the method.

Note on Diluent Choice: The sample should be prepared in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[11][12] A 50:50 mixture of acetonitrile and water is a good starting point for solubility and compatibility.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volume Bring to Volume sonicate->volume filter Filter (0.45 µm) volume->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Figure 1: HPLC Analysis Workflow.

Data analysis is performed using the chromatography software. The peak corresponding to this compound is identified by its retention time, and the peak area is used for quantification against the reference standard.

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, allows for excellent separation and quantification of the analyte. This method is suitable for routine quality control and purity assessment in research and pharmaceutical development settings.

References

  • LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • SIELC Technologies. Separation of 4-Cyanophenyl octanoate on Newcrom R1 HPLC column. Available at: [Link]

  • Pharmaguideline. Solvents used in HPLC Mobile Phase. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available at: [Link]

  • Pharma Tutor. Overview of RP-HPLC method development for drug estimation. Available at: [Link]

  • Element Lab Solutions. Water immiscible solvents as sample diluents in HPLC. Available at: [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • PMC - NIH. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Available at: [Link]

Sources

High-Purity Isolation of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate: A Multi-Modal Purification Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a key building block in contemporary drug discovery, necessitating robust and reproducible methods for its purification. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of this compound, detailing a multi-modal strategy that combines bulk purification via recrystallization with high-purity polishing using flash column chromatography. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and outline analytical methods for definitive purity assessment.

Introduction: The Mandate for Purity

This compound (CAS No. 1032349-97-5) is a bifunctional molecule incorporating a Boc-protected amine and a cyanophenyl moiety.[1][2] This structural arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in medicinal chemistry. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling in downstream products, and, ultimately, the safety and efficacy of a potential drug candidate.

This guide is designed to equip researchers with the foundational principles and practical protocols required to achieve high purity (>99%) for this compound. We will proceed from understanding the molecule's inherent properties to applying tailored purification techniques.

Molecule Profile: Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1032349-97-5[1][2]
Molecular Formula C₁₆H₂₀N₂O₂[2]
Molecular Weight 272.34 g/mol [2]
Appearance Solid[1]
Key Functional Groups Carbamate (Boc), Nitrile, Aromatic Ring, CycloalkaneN/A

The molecule's character is defined by the polarity of the carbamate and nitrile groups, contrasted with the nonpolar nature of the tert-butyl and cyclobutyl moieties. This amphipathic nature is key to its solubility and chromatographic behavior. Impurities typically arise from the synthetic process, as illustrated below.

SM1 1-(4-cyanophenyl)cyclobutanamine (Starting Material) Reaction Boc-Protection Reaction SM1->Reaction SM2 Di-tert-butyl dicarbonate (Boc₂O, Reagent) SM2->Reaction Crude Crude Product Mixture Reaction->Crude Target < This compound > Crude->Target Purification Impurity1 Unreacted Amine (SM1) Crude->Impurity1 Incomplete Reaction Impurity2 Excess Boc₂O & Byproducts Crude->Impurity2 Side Reactions/ Excess Reagent Impurity3 Deprotected Amine (Acid/Heat Degradation) Target->Impurity3 Improper Handling (e.g., acidic conditions)

Figure 1: Common Impurity Profile. This diagram illustrates the primary sources of impurities originating from the synthesis of the target compound.

The most significant potential impurity is the free amine, which can arise from incomplete reaction or from inadvertent cleavage of the acid-labile Boc group during workup or purification.[3][4]

A Multi-Modal Purification Workflow

For achieving the highest purity, a sequential approach is recommended. Bulk impurities and starting materials are first removed by recrystallization, an efficient and scalable technique. This is followed, if necessary, by flash column chromatography to remove closely-related impurities that may co-crystallize with the product.

G start Crude Product (Post-Workup) recryst Protocol 1: Recrystallization start->recryst purity_check1 Purity Assessment (TLC, HPLC) recryst->purity_check1 chrom Protocol 2: Flash Chromatography purity_check1->chrom Purity <99% final_product Pure Product (>99%) purity_check1->final_product Purity >99% purity_check2 Final Purity & Identity (HPLC, qNMR, MS) chrom->purity_check2 purity_check2->final_product

Figure 2: Recommended Purification Workflow. A sequential strategy ensures both efficiency and high final purity.

Protocol 1: Bulk Purification by Recrystallization

Principle: Recrystallization leverages differences in solubility between the target compound and impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C), while impurities remain either fully dissolved or insoluble at all temperatures.

Expert Insight: The key to successful recrystallization is slow cooling. Rapid cooling can cause the product to "crash out," trapping impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before transferring to an ice bath promotes the formation of large, well-ordered, and pure crystals.

Step-by-Step Methodology:

  • Solvent Screening: In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at reflux. A good candidate will show poor solubility at room temperature and complete dissolution at reflux. Isopropanol is an excellent starting point.

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the chosen solvent (e.g., isopropanol) required to form a slurry.

  • Heating: Heat the slurry to reflux on a hot plate with stirring. Add small portions of the hot solvent until all the solid just dissolves. Adding a large excess of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two small portions of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: High-Purity Polishing by Flash Column Chromatography

Principle: This protocol utilizes normal-phase flash chromatography, where the stationary phase (silica gel) is polar and the mobile phase is non-polar. The compound mixture is passed through the column, and separation occurs based on differential adsorption to the silica gel. Polar compounds adsorb more strongly and elute later.

Expert Insight: For compounds that are crystalline solids, dry loading onto the column is superior to wet (liquid) loading. It prevents the dissolution solvent from interfering with the initial equilibration at the top of the column, resulting in sharper bands and better separation.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically translates well to column chromatography.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, most non-polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding cracks.

  • Sample Preparation (Dry Loading): Dissolve the semi-pure product (e.g., 1.0 g) from Protocol 1 in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a few grams of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat layer.

  • Elution: Begin elution with the mobile phase, starting with the determined Hexane:Ethyl Acetate ratio. Collect fractions and monitor the elution process using TLC.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate).

  • Pooling and Solvent Removal: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the final, highly pure compound.

Purity Assessment & Characterization

Confirming purity requires orthogonal analytical methods that rely on different chemical and physical principles.

Table 2: Comparison of Analytical Methods for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between stationary and mobile phases.Absolute quantification by comparing the analyte signal integral to that of a certified internal standard.[5]Separation of volatile compounds by boiling point, with mass-based identification.
Primary Use Quantify main component and non-volatile impurities.Determine absolute purity without a specific reference standard for the analyte.[5]Identify and quantify volatile impurities (e.g., residual solvents).[5]
Key Advantage High sensitivity and resolving power for related substances.Primary analytical method; high precision.Excellent for identifying unknown volatile components.
Consideration The acid-labile Boc group can be cleaved by acidic mobile phases like TFA, especially during solvent evaporation.[6]Requires a certified internal standard and careful experimental setup.Not suitable for non-volatile compounds.
Protocol 3: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is optimized to prevent the degradation of the acid-sensitive Boc group.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 235 nm (approximated for the cyanophenyl chromophore).

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the purified compound and dissolve it in 5 mL of a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Summary

The purification of this compound to a high degree of purity is readily achievable through a systematic, multi-modal approach. Bulk purification by recrystallization offers an efficient method to remove major impurities, while flash chromatography serves as a powerful tool for polishing the material to >99% purity. The protocols herein are designed to be robust and reproducible, and the analytical methods provide the necessary framework for confident purity assessment, safeguarding the integrity of downstream research and development activities.

References

  • (US5316554A) Google Patents.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. (2014). Methyl carbamate purification by extraction and recrystallization. [Link]

  • Sanku, M., & Svensson, H. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Energy Procedia. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Journal of the American Chemical Society. (2024). Incorporating Carbamate Groups into Polyolefin Elastomers for High Performance and Closed-Loop Recyclability. [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

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Application of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate in the Synthesis of Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Potent and Selective Enzyme Inhibition

In the landscape of modern drug discovery, the development of potent and selective enzyme inhibitors is paramount. Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate emerges as a highly valuable starting material for the synthesis of targeted covalent inhibitors, particularly for the cysteine protease family. This application note provides a comprehensive guide for researchers, elucidating the strategic utility of this compound and detailing protocols for its application in the synthesis of a representative Cathepsin S inhibitor.

The molecular architecture of this compound offers a unique convergence of three critical pharmacophoric elements:

  • The Nitrile "Warhead": The cyanophenyl group provides a nitrile moiety which can act as a reversible covalent inhibitor. In the context of cysteine proteases like Cathepsin S, the nitrile carbon is susceptible to nucleophilic attack by the active site cysteine (Cys25), forming a covalent but reversible thioimidate adduct. This interaction leads to potent enzyme inhibition.[1][2]

  • The Cyclobutane Scaffold: The cyclobutane ring introduces conformational rigidity, which is a key strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[3][4] This rigid scaffold helps to optimally position the other pharmacophoric elements within the enzyme's active site, minimizing the entropic penalty upon binding.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and reliable protecting group for the primary amine.[5] Its facile and clean removal under acidic conditions allows for the subsequent elaboration of the molecule, enabling the introduction of moieties that can interact with specific subsites of the target enzyme to enhance selectivity and potency.[6]

This guide will focus on the application of this compound in the synthesis of a potential inhibitor for Cathepsin S, a cysteine protease implicated in various autoimmune disorders and other pathologies due to its role in antigen presentation.[6][7]

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is crucial for reaction setup and optimization.

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O₂[8]
Molecular Weight 272.34 g/mol [8]
Appearance Solid[8]
SMILES CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C#N[8]
InChI Key MVZPOTHSWMRTJZ-UHFFFAOYSA-N[8]

Representative Synthesis of a Cathepsin S Inhibitor

The following is a representative, multi-step protocol for the synthesis of a hypothetical, yet plausible, Cathepsin S inhibitor starting from this compound. The design of the final compound is based on established structure-activity relationships (SAR) of known Cathepsin S inhibitors, which often feature a P2 moiety that interacts with the S2 pocket of the enzyme.[6][9]

Overall Synthetic Workflow

The synthetic strategy involves a two-step process: 1) Deprotection of the Boc-protected amine and 2) Amide coupling with a suitable carboxylic acid to introduce a P2-targeting moiety.

Synthetic Workflow Start Tert-butyl 1-(4-cyanophenyl) cyclobutylcarbamate Reagent1 TFA, DCM Start->Reagent1 Intermediate 1-(4-Cyanophenyl)cyclobutanamine (TFA Salt) Reagent2 P2-targeting Carboxylic Acid, EDC, HOBt, DIPEA, DMF Intermediate->Reagent2 Final Target Inhibitor: N-(1-(4-cyanophenyl)cyclobutyl)-2-(...) -acetamide Reagent1->Intermediate Step 1: Boc Deprotection Reagent2->Final Step 2: Amide Coupling Enzyme Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions AddEnzyme Add Cathepsin S and Inhibitor (various concentrations) Reagents->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Fluorogenic Substrate (e.g., Z-VVR-AFC) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Readout Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Readout Analysis Calculate % Inhibition and IC50 Value Readout->Analysis

Sources

Application Notes and Protocols for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 1-(4-Cyanophenyl)cyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of favorable physicochemical properties and versatile synthetic handles is perpetual. Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate emerges as a compound of significant interest, embodying several key structural features that are highly sought after in the design of targeted therapeutics. The rigid, three-dimensional nature of the cyclobutane ring provides a distinct advantage over more flexible aliphatic chains, enabling precise conformational control and exploration of chemical space.[1] This is particularly crucial in the development of kinase inhibitors, where the cyclobutyl moiety can serve as a valuable pharmacophore to enhance binding affinity and selectivity.[1]

The presence of the 4-cyanophenyl group offers a strategic point for molecular interactions, often acting as a hydrogen bond acceptor or participating in dipole-dipole interactions within the target protein's binding site. Furthermore, the cyano group can be a metabolic blocker, enhancing the pharmacokinetic profile of a drug candidate. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, allowing for the controlled, stepwise elaboration of the molecule. Its stability under a wide range of conditions, coupled with its facile and clean removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[2]

This application note provides a comprehensive guide to the experimental setup for reactions involving this compound, detailing its synthesis, deprotection, and analytical characterization. The protocols are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors in the pursuit of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful experimental design. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1032349-97-5[3][4]
Molecular Formula C₁₆H₂₀N₂O₂[3]
Molecular Weight 272.34 g/mol [3]
Appearance Solid[4]
Storage 4°C[3]
SMILES CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N[4]
InChI 1S/C16H20N2O2/c1-15(2,3)20-14(19)18-16(9-4-10-16)13-7-5-12(11-17)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,18,19)[4]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the precursor, 1-(4-cyanophenyl)cyclobutanamine, its subsequent Boc protection to yield the title compound, and the deprotection of the Boc group to liberate the free amine.

Protocol 1: Synthesis of 1-(4-cyanophenyl)cyclobutanamine

The synthesis of the key amine intermediate can be achieved through a variety of methods. A common approach involves the reaction of a suitable cyclobutanone precursor with a cyanide source and an amine, followed by reduction. The following is a representative, generalized protocol.

Workflow for the Synthesis of 1-(4-cyanophenyl)cyclobutanamine

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Reduction to Amine A 1. Dissolve 4-cyanophenylacetonitrile and 1,3-dibromopropane in a suitable solvent (e.g., DMSO). B 2. Add a strong base (e.g., NaH) portion-wise at 0°C. A->B C 3. Stir the reaction mixture at room temperature until completion (monitored by TLC). B->C D 4. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). C->D E 5. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. D->E F 6. Purify the crude cyclobutanenitrile intermediate by column chromatography. E->F G 7. Dissolve the purified nitrile in a suitable solvent (e.g., THF or ethanol). F->G H 8. Add a reducing agent (e.g., LiAlH₄ or Raney Nickel under H₂ atmosphere). G->H I 9. Stir until the reaction is complete (monitored by TLC or GC-MS). H->I J 10. Perform a careful aqueous work-up to yield 1-(4-cyanophenyl)cyclobutanamine. I->J

Caption: A generalized workflow for the synthesis of the key amine precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-cyanophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous mixture with ethyl acetate.

  • Isolation and Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-(4-cyanophenyl)cyclobutanecarbonitrile by silica gel column chromatography.

  • Reduction: Dissolve the purified nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF at 0°C.

  • Final Work-up: After stirring at room temperature for 4-6 hours, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to afford 1-(4-cyanophenyl)cyclobutanamine.

Protocol 2: Boc Protection of 1-(4-cyanophenyl)cyclobutanamine

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Workflow for Boc Protection

G cluster_0 Reaction cluster_1 Work-up and Purification A 1. Dissolve 1-(4-cyanophenyl)cyclobutanamine and di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., DCM or THF). B 2. Add a base (e.g., triethylamine or DMAP) to the reaction mixture. A->B C 3. Stir at room temperature for 2-12 hours. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Concentrate the reaction mixture in vacuo. D->E F 6. Purify the crude product by column chromatography to yield the title compound. E->F

Caption: A standard workflow for the Boc protection of a primary amine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in dichloromethane (DCM). To this solution, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane and ethyl acetate) to yield this compound as a solid.

Protocol 3: Boc Deprotection

The removal of the Boc group is a critical step to unmask the amine for further synthetic transformations.

Mechanism of Acid-Catalyzed Boc Deprotection

G A Boc-Protected Amine B Protonation of Carbonyl Oxygen A->B + H⁺ C Carbamic Acid Intermediate B->C D Formation of tert-Butyl Cation C->D E Free Amine D->E F Isobutylene + CO₂ D->F - H⁺

Caption: The acid-catalyzed mechanism for the removal of a Boc protecting group.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl) to the solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If HCl in dioxane was used, the product will likely be the hydrochloride salt, which can often be precipitated by the addition of a non-polar solvent like diethyl ether. The resulting amine can be used as the salt or neutralized with a mild base for subsequent reactions.

Analytical Characterization

Representative Spectroscopic Data for Analogous Compounds

TechniqueObservationInterpretation
¹H NMR δ ~7.6 (d, 2H), ~7.4 (d, 2H)Aromatic protons of the 4-cyanophenyl group
δ ~2.0-2.5 (m, 6H)Cyclobutyl protons
δ ~1.4 (s, 9H)tert-butyl protons of the Boc group
¹³C NMR δ ~155Carbonyl carbon of the carbamate
δ ~145, ~132, ~120, ~118Aromatic carbons
δ ~119Cyano carbon
δ ~80Quaternary carbon of the tert-butyl group
δ ~55Quaternary carbon of the cyclobutane ring attached to the amine
δ ~30, ~15Cyclobutyl carbons
δ ~28Methyl carbons of the tert-butyl group
IR (cm⁻¹) ~3350 (N-H stretch)Carbamate N-H bond
~2230 (C≡N stretch)Cyano group
~1690 (C=O stretch)Carbonyl of the carbamate
MS (ESI+) m/z 273 [M+H]⁺Molecular ion peak
m/z 217 [M-tBu+H]⁺Loss of the tert-butyl group
m/z 173 [M-Boc+H]⁺Loss of the Boc group

Conclusion

This compound is a valuable building block in the synthesis of complex molecules for drug discovery. The protocols and data presented in this application note provide a robust framework for its synthesis, manipulation, and characterization. The unique combination of a conformationally restricted cyclobutane, a synthetically versatile cyano-aromatic ring, and the reliable Boc-protected amine makes this compound a powerful tool for medicinal chemists. By understanding the principles behind the experimental procedures and the expected analytical outcomes, researchers can confidently incorporate this and similar scaffolds into their synthetic strategies to develop the next generation of targeted therapies.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.

Sources

Safe handling and storage procedures for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 1032349-97-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The information is synthesized from available chemical data and established safety principles for related chemical classes, namely carbamates and nitriles, to ensure a high standard of laboratory safety.

Introduction and Chemical Profile

This compound is a bifunctional organic molecule containing a carbamate group and a nitrile moiety. While specific toxicological data for this compound is not extensively documented, its chemical structure necessitates a cautious approach to its handling and storage, drawing upon the known hazards of its constituent functional groups. Carbamates can exhibit neurological effects through the inhibition of acetylcholinesterase[1][2][3][4][5], and nitriles can be toxic, potentially metabolizing to release cyanide[6][7][8]. Therefore, all procedures must be conducted with appropriate engineering controls and personal protective equipment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1032349-97-5[9][10][11][12]
Molecular Formula C₁₆H₂₀N₂O₂[9]
Molecular Weight 272.34 g/mol [9]
Appearance Solid[10][11]
Storage Temperature 2-8°C[9][11]
Storage Class Combustible Solids[10]

Hazard Assessment and Mitigation

The primary hazards associated with this compound are inferred from its functional groups:

  • Carbamate Moiety: Carbamates are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function[3]. Exposure can lead to an overstimulation of the nervous system, with symptoms including nausea, vomiting, and in severe cases, respiratory distress[1][2]. While the toxicity of this specific carbamate is not fully characterized, it is prudent to handle it as a potentially neurotoxic agent.

  • Nitrile Moiety: Organic nitriles can be hazardous. They can be absorbed through the skin, ingested, or inhaled[6][8]. In the body, some nitriles can be metabolized to release cyanide, a potent toxin[7]. Additionally, nitriles can be combustible and may release toxic fumes, including hydrogen cyanide, upon decomposition at high temperatures[6]. They are also incompatible with strong acids and oxidizing agents[6].

GHS Hazard Statement: One supplier has associated this compound with the GHS hazard statement H372: "Causes damage to organs through prolonged or repeated exposure"[11].

Engineering Controls

To minimize exposure, all handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. The fume hood will provide adequate ventilation to prevent the inhalation of any dust or vapors. An emergency eyewash station and safety shower must be readily accessible in the laboratory[13].

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense in preventing chemical exposure[14][15][16][17][18].

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles[15][18].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption[8][15][19]. Gloves should be inspected before use and changed regularly.
Body Protection A lab coat or chemical-resistant apronProtects skin and personal clothing from contamination[14][15].
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesShould be used if there is a risk of generating dust or aerosols outside of a fume hood[15][18].
Foot Protection Closed-toe shoesProtects feet from spills[15].

Safe Handling and Experimental Protocols

Adherence to standardized laboratory procedures is critical for the safe handling of this compound.

General Handling Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE Gather Gather all necessary equipment and reagents Prep->Gather FumeHood Ensure fume hood is operational Gather->FumeHood Weigh Weigh the solid compound in the fume hood FumeHood->Weigh Dissolve Dissolve in an appropriate solvent Weigh->Dissolve Reaction Perform the reaction under inert atmosphere if necessary Dissolve->Reaction Decontaminate Decontaminate glassware and work surfaces Reaction->Decontaminate Waste Dispose of chemical waste in a labeled container Decontaminate->Waste RemovePPE Remove PPE in the correct order Waste->RemovePPE

Caption: General workflow for handling this compound.

Protocol for Weighing and Preparing Solutions
  • Preparation: Before starting, ensure all required PPE is worn correctly. Verify that the chemical fume hood is functioning properly.

  • Weighing:

    • Place an analytical balance inside the chemical fume hood.

    • Use a spatula to carefully transfer the solid this compound from its storage container to a tared weighing vessel.

    • Avoid generating dust. If dust is observed, pause and allow the ventilation to clear it.

    • Securely close the primary container immediately after weighing.

  • Solution Preparation:

    • Add the weighed solid to a suitable reaction flask or beaker inside the fume hood.

    • Slowly add the desired solvent to the solid with gentle stirring until it is fully dissolved.

    • Keep the solution covered to prevent the release of vapors.

Handling of Potentially Air-Sensitive Reactions

Given the presence of reactive functional groups, some reactions involving this compound may be sensitive to air or moisture. While there is no specific data indicating that this compound is pyrophoric, good laboratory practice for air-sensitive chemistry should be considered, especially when used with other air-sensitive reagents[20][21][22][23][24].

G cluster_prep Glassware Preparation cluster_reaction Reaction Setup OvenDry Oven-dry all glassware Cool Cool under a stream of inert gas (N2 or Ar) OvenDry->Cool Assemble Assemble glassware with septa and connect to a Schlenk line Cool->Assemble Purge Purge the system with inert gas Assemble->Purge Transfer Transfer reagents via syringe or cannula Purge->Transfer

Caption: Workflow for setting up an air-sensitive reaction.

Storage and Waste Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage Procedures
  • Temperature: Store this compound in a tightly sealed container in a refrigerator at 2-8°C[9][11].

  • Location: Store in a designated, well-ventilated area away from direct sunlight and heat sources[25]. Do not store on benchtops or in fume hoods[26][27].

  • Segregation: Store this compound away from incompatible materials such as strong acids, bases, and oxidizing agents[6][28][29]. A chemical storage cabinet is the recommended location.

Waste Disposal
  • Chemical Waste: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper), must be collected in a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the associated hazards.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain[30].

Emergency Procedures

Spills
  • Small Spills (Solid):

    • Ensure the area is well-ventilated (in a fume hood).

    • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill cleanup should address large spills.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Health and Safety Department. Retrieved from [Link]

  • Guidelines for Chemical Storage and Management. (n.d.). University of Georgia Office of Research. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). Utah State University Office of Research Environmental Health and Safety. Retrieved from [Link]

  • Proper Storage of Chemicals in Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Carbamate Toxicity. (n.d.). MD Searchlight. Retrieved from [Link]

  • Carbamate poisoning. (2023, September 26). In Wikipedia. Retrieved from [Link]

  • Carbamates. (n.d.). Rupa Health. Retrieved from [Link]

  • Allyl nitrile: Toxicity and health effects. (2016). Toxicological Research, 32(3), 185–190. Retrieved from [Link]

  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025, December 24). Safety Hub. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). A3 Analitica. Retrieved from [Link]

  • Carbamates. (2013). In Recognition and Management of Pesticide Poisonings (6th ed., Chapter 6). U.S. Environmental Protection Agency. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. Retrieved from [Link]

  • Are Nitrile Gloves Toxic? (n.d.). Armbrust American. Retrieved from [Link]

  • Nitriles. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. U.S. Department of Health, Education, and Welfare, Public Health Service, Center for Disease Control, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Tert-butyl 4-cyanophenylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • Tert-butyl 3-(4-cyanophenyl)-3-hydroxypropanoate. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols: A Scalable Synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The rigid, three-dimensional cyclobutane scaffold offers distinct advantages in drug design, including the ability to explore novel chemical space and improve pharmacokinetic properties.[1] This document provides a comprehensive, scalable, and robust two-step synthetic route to this valuable intermediate, designed for researchers and professionals in drug development and process chemistry.

The presented methodology focuses on scalability, safety, and efficiency, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant or manufacturing-scale production.[2] We will detail a synthetic pathway commencing with the formation of the precursor amine, 1-(4-cyanophenyl)cyclobutylamine, via a solid-acid catalyzed Ritter reaction, followed by a highly efficient N-Boc protection. This approach mitigates the use of harsh reagents and simplifies purification, making it an attractive strategy for large-scale synthesis.

Overall Synthetic Workflow

The synthesis is a two-stage process, beginning with the formation of the key amine intermediate followed by its protection. The workflow is designed to be streamlined, with considerations for telescoping the reaction sequence to improve overall efficiency.

Synthetic Workflow cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Boc Protection 4-Bromobenzonitrile 4-Bromobenzonitrile Grignard Formation Grignard Formation 4-Bromobenzonitrile->Grignard Formation Cyclobutanone Cyclobutanone 1-(4-cyanophenyl)cyclobutanol 1-(4-cyanophenyl)cyclobutanol Cyclobutanone->1-(4-cyanophenyl)cyclobutanol Grignard Formation->1-(4-cyanophenyl)cyclobutanol Grignard Reaction Ritter Reaction Ritter Reaction (Solid Acid Catalyst) 1-(4-cyanophenyl)cyclobutanol->Ritter Reaction Hydrolysis Hydrolysis Ritter Reaction->Hydrolysis 1-(4-cyanophenyl)cyclobutylamine 1-(4-cyanophenyl)cyclobutylamine Hydrolysis->1-(4-cyanophenyl)cyclobutylamine Boc Protection Boc Protection 1-(4-cyanophenyl)cyclobutylamine->Boc Protection Boc Anhydride Boc₂O Boc Anhydride->Boc Protection Base Base Base->Boc Protection Final Product This compound Boc Protection->Final Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
4-Bromobenzonitrile≥98%Commercially Available
Magnesium TurningsCommercially Available
IodineCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Cyclobutanone≥98%Commercially Available
Amberlyst®-15 (H⁺ form)Commercially Available
AcetonitrileAnhydrousCommercially Available
Sodium HydroxideCommercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)Commercially Available
HexanesCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Equipment:

  • Three-neck round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Mechanical stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography columns

Experimental Protocols

Stage 1: Synthesis of 1-(4-cyanophenyl)cyclobutylamine

This stage involves a three-step sequence: Grignard reagent formation, reaction with cyclobutanone to form the tertiary alcohol, and a solid-acid catalyzed Ritter reaction followed by hydrolysis.

Step 1.1: Synthesis of 1-(4-cyanophenyl)cyclobutanol

  • Grignard Reagent Preparation:

    • To a dry three-neck flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the addition funnel, prepare a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4-bromobenzonitrile solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

    • Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of cyclobutanone (1.1 eq) in anhydrous THF.

    • Add the cyclobutanone solution dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-cyanophenyl)cyclobutanol.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if of sufficient purity.

Step 1.2: Ritter Reaction and Hydrolysis to 1-(4-cyanophenyl)cyclobutylamine

  • Ritter Reaction:

    • To a round-bottom flask, add the crude 1-(4-cyanophenyl)cyclobutanol (1.0 eq) and acetonitrile (5-10 volumes).

    • Add a solid acid catalyst, such as Amberlyst®-15 (0.2-0.5 eq by weight). The use of a solid acid catalyst is advantageous for scale-up as it simplifies removal by filtration.[3][4]

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically 4-8 hours).

  • Hydrolysis of the Intermediate Acetamide:

    • Cool the reaction mixture and filter to remove the solid acid catalyst. Wash the catalyst with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the excess acetonitrile.

    • To the crude N-(1-(4-cyanophenyl)cyclobutyl)acetamide, add a 10-20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-cyanophenyl)cyclobutylamine.

Stage 2: Boc Protection of 1-(4-cyanophenyl)cyclobutylamine

This stage employs a standard and highly efficient protocol for the N-Boc protection of the primary amine.

  • Reaction Setup:

    • Dissolve the crude 1-(4-cyanophenyl)cyclobutylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.[5]

    • Add triethylamine (1.2 eq) or sodium bicarbonate (1.5 eq) as a base.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride:

    • To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC until the starting amine is fully consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1.1 4-Bromobenzonitrile, Mg, CyclobutanoneIodineTHF0 to RT3-675-85
1.2 1-(4-cyanophenyl)cyclobutanolAmberlyst®-15, NaOHAcetonitrile, H₂O80-1006-1270-80
2 1-(4-cyanophenyl)cyclobutylamineBoc₂O, Et₃NDCM0 to RT1-490-98

Expected Analytical Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.65 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 5.05 (br s, 1H, NH), 2.50-2.30 (m, 4H, cyclobutane-CH₂), 2.00-1.80 (m, 2H, cyclobutane-CH₂), 1.45 (s, 9H, C(CH₃)₃). The singlet at ~1.45 ppm integrating to 9 protons is characteristic of the t-butyl group.[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 154.5, 148.0, 132.5, 128.0, 119.0, 111.5, 80.0, 58.0, 35.0, 28.5, 16.0.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₆H₂₁N₂O₂: 273.16; found: 273.16.

Reaction Mechanism: The Ritter Reaction

The Ritter reaction proceeds via the formation of a stable carbocation, which is then trapped by a nitrile.[7][8]

Ritter Reaction Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Addition cluster_2 Hydrolysis Alcohol 1-(4-cyanophenyl)cyclobutanol Protonation Protonation (H⁺) Alcohol->Protonation Water_Loss Loss of H₂O Protonation->Water_Loss Carbocation Tertiary Carbocation Water_Loss->Carbocation Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion Nucleophilic Attack by Nitrile Nitrile Acetonitrile (CH₃CN) Nitrile->Nitrilium_Ion Water_Addition Addition of H₂O Nitrilium_Ion->Water_Addition Tautomerization Tautomerization Water_Addition->Tautomerization Amide N-acetyl Amine Tautomerization->Amide

Caption: Mechanism of the solid-acid catalyzed Ritter reaction.

Process Optimization and Scale-up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Catalyst Selection in the Ritter Reaction: The use of a solid acid catalyst like Amberlyst®-15 is highly recommended for large-scale production.[3][4] It eliminates the need for corrosive and difficult-to-handle strong mineral acids, simplifies the work-up to a simple filtration, and allows for catalyst recycling, which improves the process's green chemistry profile.

  • Solvent Selection and "Telescoping": The choice of solvents is critical for scalability. While THF is an excellent solvent for the Grignard reaction, its potential for peroxide formation requires careful management on a large scale. For the subsequent steps, exploring the possibility of a "telescoped" synthesis, where the intermediate amine is not isolated before the Boc protection, could significantly improve process efficiency by reducing handling and solvent waste. This would require careful solvent compatibility studies.

  • Purification Strategy: On a large scale, purification by column chromatography is often impractical and costly. Therefore, developing a robust crystallization protocol for the final product is essential. This may involve screening various solvent systems to find conditions that provide high purity and yield. For the intermediate amine, if isolation is necessary, purification via salt formation and subsequent free-basing can be an effective large-scale alternative to chromatography.

  • Management of Exotherms: The Grignard reaction is exothermic and requires careful temperature control, especially during the initial stages and the addition of cyclobutanone. On a larger scale, this necessitates the use of jacketed reactors with efficient cooling systems to prevent runaway reactions.

  • Waste Management: The Ritter reaction, when performed with traditional strong acids, generates significant salt waste upon neutralization.[7] The use of a solid acid catalyst largely mitigates this issue. The overall process should be evaluated for its atom economy and environmental impact, with a focus on minimizing solvent usage and waste generation.

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for the preparation of this compound. By employing a solid-acid catalyzed Ritter reaction and a well-optimized Boc protection protocol, this approach offers significant advantages in terms of safety, efficiency, and environmental impact, making it well-suited for the demands of pharmaceutical research and development.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. (2012). Journal of Chemical Sciences. [Link]

  • OpenOChem Learn. Ritter Reaction. [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methyl-ene-Norbornane Scaffold in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246.
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). [Link]

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Application Note: Synthesis of 1-(4-Acylphenyl)cyclobutanamine Derivatives via Grignard Reaction with Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(4-acylphenyl)cyclobutanamine derivatives, a molecular scaffold of significant interest in medicinal chemistry and drug discovery.[1] The described method utilizes the robust and versatile Grignard reaction, targeting the nitrile moiety of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. We present a detailed mechanistic overview, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. The protocol is designed for researchers in synthetic organic chemistry and drug development, detailing a reliable pathway to valuable ketone intermediates that serve as precursors for a wide range of pharmacologically active compounds.

Introduction and Scientific Background

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency.[2][3] Its application in converting nitriles to ketones provides a powerful tool for introducing acyl groups onto aromatic rings.[4][5][6][7] The target substrate, this compound, combines three key structural features: a reactive nitrile group, a Boc-protected amine, and a cyclobutane ring. The cyclobutane motif is increasingly utilized in drug design to enhance potency, selectivity, and pharmacokinetic profiles by virtue of its rigid, puckered conformation.[1]

A critical aspect of this specific transformation is the fate of the tert-butyloxycarbonyl (Boc) protecting group. While the Boc group is stable under the basic and nucleophilic conditions of the Grignard addition, it is readily cleaved under the acidic conditions required for the hydrolysis of the intermediate imine to the final ketone product.[8][9] This application note addresses this dual transformation, providing a protocol that achieves both ketone formation and amine deprotection in a single workup procedure. Understanding this causality is essential for predicting the final product and designing subsequent synthetic steps.

Reaction Mechanism and Rationale

The reaction proceeds through a two-stage mechanism: nucleophilic addition followed by acidic hydrolysis and deprotection.

  • Nucleophilic Addition: The Grignard reagent (R-MgX), a potent carbon nucleophile, attacks the electrophilic carbon of the nitrile group. This addition breaks the carbon-nitrogen pi bond, forming a resonance-stabilized N-magnesium imine salt intermediate.[5] This intermediate is stable under the anhydrous, aprotic reaction conditions and does not react further with another equivalent of the Grignard reagent.[7]

  • Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid (e.g., HCl). This step serves two concurrent purposes:

    • Imine Hydrolysis: The imine salt is protonated and subsequently hydrolyzed to the corresponding ketone.[4]

    • Boc Deprotection: The acidic medium simultaneously cleaves the acid-labile Boc protecting group, liberating the primary amine as its ammonium salt.[8][9]

The final product is isolated as the hydrochloride salt of the 1-(4-acylphenyl)cyclobutanamine after a standard workup.

Grignard Reaction Mechanism Figure 1: Reaction Mechanism Substrate tert-butyl 1-(4-cyanophenyl) cyclobutylcarbamate ImineSalt Intermediate Imine Salt Substrate->ImineSalt 1. R-MgX, Anhydrous Ether/THF Grignard Grignard Reagent (R-MgX) KetoneBoc Boc-Protected Ketone (transient) ImineSalt->KetoneBoc 2. H3O+ (Hydrolysis) Product 1-(4-Acylphenyl)cyclobutanamine (as HCl salt) KetoneBoc->Product H3O+ (Deprotection)

Caption: Figure 1: Reaction of this compound with a Grignard reagent.

Experimental Protocols

Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: General Procedure for Grignard Reaction and In Situ Deprotection

This protocol describes a general method applicable to various Grignard reagents (e.g., methyl-, ethyl-, phenylmagnesium bromide).

Materials and Reagents:

  • Magnesium turnings (99.8%)

  • Iodine crystal (catalyst)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Alkyl or Aryl Halide (e.g., Bromobenzene)

  • This compound

  • Hydrochloric acid (2 M aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser and drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in the flame-dried three-neck flask. Add a single crystal of iodine.

    • Assemble the glassware and purge the system with inert gas.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 eq) in anhydrous ether/THF.

    • Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated when the brown iodine color disappears and bubbling is observed. Gentle heating may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

  • Reaction with Nitrile Substrate:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

    • Add the solution of the nitrile substrate dropwise to the Grignard reagent via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 2-4 hours).

  • Workup: Hydrolysis and Deprotection:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 2 M HCl. Caution: This is a highly exothermic process that will generate gas. Ensure adequate cooling and venting. Continue adding acid until the aqueous layer is acidic (pH ~1-2).

    • Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine and cleavage of the Boc group.

  • Product Isolation and Purification:

    • Transfer the mixture to a separatory funnel. The product, as an ammonium salt, will be in the aqueous layer.

    • Separate the layers and wash the organic layer with 2 M HCl to extract any remaining product.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and basify by the slow addition of a strong base (e.g., 6 M NaOH) or saturated NaHCO₃ until pH > 10. The free amine product will precipitate or form an oil.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes containing 1% triethylamine to prevent streaking.

Data Summary and Expected Results

The following table summarizes expected outcomes for the reaction with common Grignard reagents. Yields are representative for illustrative purposes.

Grignard Reagent (R-MgX)Product (R group)Typical Yield (%)1H NMR (CDCl₃) δ (ppm) - Key SignalsMass Spec (m/z) [M+H]+
CH₃MgBrAcetyl75-85~2.5 (s, 3H, COCH₃), ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H)204.14
CH₃CH₂MgBrPropanoyl70-80~2.9 (q, 2H, COCH₂), ~1.2 (t, 3H, CH₃), ~7.9 (d, 2H, Ar-H)218.15
C₆H₅MgBrBenzoyl65-75~7.4-7.8 (m, 9H, Ar-H)266.16

Workflow Visualization

Experimental Workflow Figure 2: Experimental Workflow start Start prep_grignard Prepare Grignard Reagent (Anhydrous, Inert Atm.) start->prep_grignard reaction React with Nitrile Substrate (0°C to RT) prep_grignard->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete quench Acidic Quench (2M HCl) (Hydrolysis & Deprotection) monitor->quench Complete extract Basify & Extract Product (EtOAc) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS, IR) purify->analyze end_node End analyze->end_node

Caption: Figure 2: A summary of the experimental workflow from reagent preparation to product characterization.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Wet reagents/solvents/glassware; Inactive magnesium.Ensure all materials are scrupulously dry. Use flame-dried glassware. Activate Mg with iodine or by crushing.
Recovery of Starting Material Grignard reagent did not form; Insufficient reaction time or temperature.Confirm Grignard formation (e.g., Gilman test). Allow the reaction to stir longer or warm gently.
Low Yield of Ketone Incomplete hydrolysis of the imine intermediate.Increase the time and/or concentration of the acidic workup step. Stir vigorously.
Complex Product Mixture Reaction temperature was too high; Impurities in starting materials.Maintain strict temperature control during Grignard addition. Purify starting materials before use.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17031-17039. [Link]

  • Ciufolini, M. A., & Swaminathan, S. (1989). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Tetrahedron Letters, 30(11), 1345-1348. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(12), 1913-1926. [Link]

  • H. N. K. AL-Salman, F. A. A. (2014). Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. International Journal of Pharmaceutical and Clinical Research, 6(3), 241-247. [Link]

  • Zhang, B., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. [Link]

  • Sadowska, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(13), 5129. [Link]

  • Mooney, W. T. (1950). The Reaction of Grignard Reagents with Trimethylacetonitrile. Stanford University.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. This document is designed for researchers, scientists, and professionals in drug development who are working with this molecule or similar structures. Here, we will delve into the common challenges and side products encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Introduction to the Synthesis

The synthesis of this compound typically involves the protection of the amine group of 1-(4-cyanophenyl)cyclobutanamine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions.[1][2]

The core reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O.[3] While seemingly straightforward, this process can be complicated by several factors, leading to the formation of undesired side products. This guide will address these potential issues in detail.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What are the most common side products I should be aware of?

A1: The most frequently observed side products in this synthesis are:

  • Di-Boc protected amine: Formation of a product where two Boc groups are attached to the nitrogen atom.

  • Urea derivative: Formed from the reaction of the starting amine with an isocyanate intermediate.

  • Ring-opened products: Resulting from the instability of the cyclobutane ring under certain reaction conditions.

  • Side reactions involving the cyano group: Although generally stable, the cyano group can undergo hydration or other transformations under harsh conditions.

Q2: Why is my reaction yield consistently low?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The steric hindrance of the tertiary amine on the cyclobutane ring can slow down the reaction.

  • Side product formation: The formation of the side products mentioned in Q1 will consume the starting material and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can favor side reactions.

  • Difficult purification: The desired product and some side products may have similar polarities, leading to losses during chromatographic purification.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting amine, the (Boc)₂O, and the desired product. Staining with ninhydrin can be helpful to visualize the amine starting material, which will appear as a colored spot, while the Boc-protected product will not stain.

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography on silica gel is the standard method for purifying this compound. A gradient elution with a mixture of ethyl acetate and hexane is typically effective. Careful optimization of the solvent system is crucial to separate the desired product from any closely eluting impurities.

III. Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed analysis of the common side products, their mechanisms of formation, and strategies to prevent them.

Di-tert-butoxycarbonylation (Di-Boc Formation)
  • Issue: Formation of N,N-bis(tert-butoxycarbonyl)-1-(4-cyanophenyl)cyclobutanamine.

  • Mechanism: In the presence of a strong base and excess (Boc)₂O, the initially formed carbamate can be deprotonated, and the resulting anion can react with another molecule of (Boc)₂O.[1]

  • Prevention:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Avoid a large excess.

    • Base Selection: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid stronger bases like sodium hydride if possible.

    • Reaction Monitoring: Carefully monitor the reaction by TLC to stop it once the starting amine is consumed.

Urea Formation
  • Issue: Formation of a urea derivative, N,N'-bis(1-(4-cyanophenyl)cyclobutyl)urea.

  • Mechanism: (Boc)₂O can decompose, especially at elevated temperatures, to form tert-butoxycarbonyl isocyanate. This isocyanate is highly reactive and can react with the starting amine to form a urea linkage.[1]

  • Prevention:

    • Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature). Avoid heating the reaction mixture.

    • Reagent Quality: Use fresh, high-quality (Boc)₂O. Older batches may have partially decomposed.

    • Catalyst-Free Conditions: Some studies have shown that Boc protection can proceed efficiently without a catalyst, which can minimize the formation of isocyanate and urea byproducts.[4]

Cyclobutane Ring Opening
  • Issue: The formation of products resulting from the cleavage of the cyclobutane ring.

  • Mechanism: Cyclobutane rings possess significant ring strain due to their non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons).[5][6][7] This strain makes them susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, bases, or nucleophiles.[8]

  • Prevention:

    • Mild Reaction Conditions: Avoid strongly acidic or basic conditions.

    • Temperature Control: Perform the reaction at low to ambient temperatures to minimize the energy available for ring cleavage.

    • Careful Work-up: During the work-up, use dilute aqueous solutions for washing and avoid prolonged contact with acidic or basic media.

Side Reactions of the Cyano Group
  • Issue: Hydrolysis of the cyano group to an amide or carboxylic acid.

  • Mechanism: The cyano group is generally stable but can be hydrolyzed under strongly acidic or basic conditions, particularly in the presence of water and at elevated temperatures.

  • Prevention:

    • Anhydrous Conditions: While not always strictly necessary for Boc protection, using anhydrous solvents can prevent the hydrolysis of the cyano group.

    • Neutral pH Work-up: Ensure that the work-up procedure is performed under neutral or near-neutral pH conditions.

    • Avoid Strong Acids/Bases: Do not use strong acids or bases in the reaction or work-up if the cyano group's integrity is a concern.

Summary of Troubleshooting Strategies
Side ProductLikely CausePreventative Measures
Di-Boc protected amineExcess (Boc)₂O, strong baseControl stoichiometry, use a mild base, monitor reaction progress
Urea derivativeThermal decomposition of (Boc)₂OLow reaction temperature, use fresh reagents
Ring-opened productsRing strain, harsh conditionsUse mild reaction conditions, control temperature
Cyano group hydrolysisStrong acid/base, waterUse anhydrous solvents, maintain neutral pH during work-up

IV. Experimental Protocols

Protocol 1: Standard Boc Protection of 1-(4-cyanophenyl)cyclobutanamine
  • Dissolve 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Identification of Side Products by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the side products discussed.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Identify the peak corresponding to the desired product (Expected m/z for [M+H]⁺: 273.16).

    • Look for peaks corresponding to the potential side products:

      • Di-Boc product: [M+H]⁺ = 373.21

      • Urea derivative: [M+H]⁺ = 373.20

V. Visualizing Reaction Pathways

Diagram 1: Synthesis and Common Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Starting Amine 1-(4-cyanophenyl)cyclobutanamine Desired Product This compound Starting Amine->Desired Product + (Boc)₂O, Base Urea Urea Derivative Starting Amine->Urea + Isocyanate Intermediate RingOpened Ring-Opened Products Starting Amine->RingOpened Harsh Conditions Boc2O (Boc)₂O DiBoc Di-Boc Product Desired Product->DiBoc + (Boc)₂O (excess)

Caption: Main synthesis pathway and competing side reactions.

VI. Conclusion

The synthesis of this compound, while based on a common protection strategy, requires careful control of reaction conditions to minimize the formation of side products. By understanding the mechanisms behind the formation of these impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product.

VII. References

  • The application of cyclobutane derivatives in organic synthesis. [Link]

  • Stability of Cycloalkanes: Ring Strain. [Link]

  • Boc-Protected Amino Groups. [Link]

  • Stability of Cycloalkanes: Ring Strain. [Link]

  • Stability of Cycloalkanes: Ring Strain. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • BOC Protection and Deprotection. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • tert-Butyloxycarbonyl protecting group. [Link]

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Technical Support Center: Optimizing the Synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and improve the yield of this valuable building block. The unique structure of this compound, featuring a sterically hindered quaternary carbon on a strained cyclobutane ring, presents specific synthetic challenges. This document provides in-depth, experience-driven solutions to common problems encountered during its synthesis.

I. Synthetic Overview & Key Challenge Areas

The most direct and common pathway to this compound is a two-stage process:

  • Synthesis of the Precursor Amine: Formation of 1-(4-cyanophenyl)cyclobutanamine.

  • Boc Protection: Reaction of the precursor amine with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final carbamate product.

Yield loss can occur at both stages. This guide is structured in a question-and-answer format to directly address the most frequent and critical issues you may face.

Experimental Workflow Overview

Below is a generalized workflow for the synthesis. Each step is a potential point for optimization and troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Boc Protection Precursor_Start Cyclobutane Precursor (e.g., 1-(4-cyanophenyl)cyclobutanol) Ritter_Rxn Ritter Reaction (H₂SO₄, MeCN) Precursor_Start->Ritter_Rxn Acid, Nitrile Amine_Workup Work-up & Isolation (Basification, Extraction) Ritter_Rxn->Amine_Workup Hydrolysis Amine_Product 1-(4-cyanophenyl)cyclobutanamine Amine_Workup->Amine_Product Boc_Rxn Boc Protection ((Boc)₂O, Base, Solvent) Amine_Product->Boc_Rxn Input for Stage 2 Final_Workup Work-up & Purification (Extraction, Chromatography) Boc_Rxn->Final_Workup Final_Product Final Product Final_Workup->Final_Product

Caption: High-level workflow for the two-stage synthesis.

II. Troubleshooting Guide & FAQs

Part A: Issues with the Precursor Amine Synthesis

The quality and yield of the precursor amine, 1-(4-cyanophenyl)cyclobutanamine, are paramount. A common route to this intermediate is the Ritter reaction on the corresponding tertiary alcohol.[1][2]

Question 1: My Ritter reaction to form the precursor amine is low-yielding or fails completely. What are the likely causes?

Plausible Cause: The Ritter reaction is highly sensitive to reaction conditions. It proceeds via a tertiary carbocation intermediate, which in the case of a cyclobutyl system, is prone to rearrangement or elimination side reactions.[1][2] Key failure points include insufficient acid strength to generate the carbocation, temperatures that favor side reactions, or premature hydrolysis.

Diagnostic Check:

  • TLC Analysis: Compare the crude reaction mixture to your starting alcohol. A spot corresponding to the starting material indicates an incomplete reaction. Multiple new spots, especially non-polar ones, may suggest elimination byproducts.

  • ¹H NMR of Crude: Look for the disappearance of the alcohol proton and the appearance of new signals corresponding to the amide intermediate (before full hydrolysis) or the desired amine. Broad, complex signals in the aliphatic region could indicate ring-rearranged products.

Step-by-Step Solution:

  • Acid Choice & Concentration: Use a strong, non-nucleophilic acid. Concentrated sulfuric acid is standard. Ensure it is anhydrous, as water can prevent the formation of the carbocation.

  • Temperature Control: The initial formation of the carbocation can be exothermic. Maintain the temperature at 0-5 °C during the addition of the alcohol to the acid/nitrile mixture to minimize elimination. After the initial addition, allow the reaction to slowly warm to room temperature.

  • Hydrolysis Step: Ensure the hydrolysis of the intermediate nitrilium ion is complete. After the main reaction, quench carefully onto ice and then basify thoroughly (pH > 12) with cold NaOH or KOH solution to hydrolyze the intermediate and liberate the free amine. Vigorous stirring is essential.

Preventative Measures:

  • Always use dry glassware and anhydrous solvents/reagents for the carbocation formation step.

  • Consider using a milder Lewis acid catalyst if Brønsted acids consistently cause decomposition.[1]

Part B: Optimizing the Boc Protection Step

This is the final and most critical step. Low yields here are often due to incomplete reactions, side-product formation, or difficult purification. The Boc protection of an amine involves a nucleophilic acyl substitution mechanism.[3][4]

Question 2: My Boc protection reaction is sluggish and does not go to completion, even with excess (Boc)₂O. How can I drive it forward?

Plausible Cause: The amine, 1-(4-cyanophenyl)cyclobutanamine, has a sterically hindered tertiary nitrogen atom. This steric bulk can significantly slow the rate of its nucleophilic attack on the (Boc)₂O molecule. Furthermore, the choice of base and solvent can dramatically impact reaction efficiency.

Diagnostic Check:

  • TLC Monitoring: An effective TLC system (e.g., 30% Ethyl Acetate in Hexane) should show a clear conversion from the polar baseline amine spot to a less polar product spot. If the amine spot persists after several hours, the reaction is stalled.

Step-by-Step Solution:

  • Optimize the Base: A simple base like triethylamine (TEA) may not be sufficient. Switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). In some cases, using an aqueous base like NaHCO₃ or NaOH in a biphasic system (e.g., DCM/water or THF/water) can be effective.[5][6][7]

  • Solvent Selection: Aprotic polar solvents are generally preferred. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points.[3] If solubility of the starting amine is an issue, consider DMF, but be aware it can be harder to remove during work-up.

  • Increase Temperature: While many Boc protections are run at room temperature, gently heating the reaction to 40-50 °C can provide the necessary activation energy to overcome the steric hindrance.[8]

  • Catalyst Addition: For highly stubborn cases, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6][9] DMAP acts as a potent acylation catalyst.

Table 1: Recommended Conditions for Boc Protection

ParameterStandard ConditionAggressive Condition (for hindered amines)Rationale
Reagent 1.1 - 1.2 eq (Boc)₂O1.5 - 2.0 eq (Boc)₂OEnsures complete consumption of starting amine.
Base Triethylamine (TEA)DIPEA or aq. NaOHStronger, non-nucleophilic base prevents side reactions.
Solvent DCM or THFDioxane or DMFHigher boiling points allow for heating.
Catalyst None0.1 eq DMAPActs as a hyper-nucleophilic acylation catalyst.[9]
Temperature Room Temperature40 - 50 °COvercomes the activation energy barrier.
Question 3: I am observing a significant side product that is difficult to separate from my desired carbamate. What could it be?

Plausible Cause: The most likely side product is a urea derivative, formed from the reaction of your starting amine with tert-butyl isocyanate. The isocyanate can be generated from the thermal decomposition of (Boc)₂O, especially if the reaction is overheated or run for an extended period.

Diagnostic Check:

  • Mass Spectrometry (MS): Look for a mass corresponding to [Amine-H + C(O) + t-Bu-H].

  • ¹³C NMR: The carbonyl carbon of the desired carbamate typically appears around 155 ppm. A urea carbonyl will be shifted slightly.

Step-by-Step Solution:

  • Control Temperature: Avoid excessive heating. If heating is required, do not exceed 50 °C.

  • Limit Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting amine is consumed.

  • Purification Strategy: If urea has formed, it can often be challenging to remove via standard silica gel chromatography as its polarity can be similar to the product. A careful choice of eluent system (e.g., using a gradient with a small percentage of methanol in DCM) or recrystallization may be necessary.

Part C: Work-up and Purification Challenges

A significant amount of product can be lost during the extraction and purification phases if not performed correctly.

Question 4: What is the optimal procedure for working up the reaction and purifying the final product?

Plausible Cause: Improper work-up can lead to product loss through emulsion formation or accidental deprotection. Inefficient chromatography can result in a low isolated yield of impure product.

Diagnostic Check:

  • Post-Workup ¹H NMR: Check the crude material after extraction. The presence of a sharp singlet around 1.4-1.5 ppm for the tert-butyl group and the absence of the starting amine signals indicate a successful reaction and work-up.

Step-by-Step Protocol: Work-up and Purification

  • Quenching: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or DCM.

  • Washing:

    • Wash the organic layer with a mild acid (e.g., 5% citric acid solution or 1M HCl) to remove any unreacted amine and the basic catalyst (like DMAP or TEA). Caution: Do not use strong acids, as this can cleave the Boc protecting group.[6][10]

    • Wash with saturated aqueous NaHCO₃ to neutralize the acid.

    • Finally, wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Silica Gel Chromatography: This is the most common method. Use a solvent system like Hexane/Ethyl Acetate. A typical starting gradient would be 95:5, gradually increasing the polarity.

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent alternative.[11][12] Consider solvents like Hexane/Ethyl Acetate or Toluene.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve low-yield issues.

Troubleshooting_Tree Start Low Yield of Final Product Check_Amine Analyze Precursor Amine Purity by NMR/LCMS Start->Check_Amine Amine_Impure Re-purify Amine or Re-run Ritter Rxn Check_Amine->Amine_Impure No Amine_Pure Amine is Pure. Proceed to Boc Rxn Analysis. Check_Amine->Amine_Pure Yes Check_Boc_Rxn Analyze Crude Boc Rxn by TLC/LCMS Amine_Pure->Check_Boc_Rxn Incomplete_Rxn Incomplete Reaction? (Starting Amine Remains) Check_Boc_Rxn->Incomplete_Rxn Side_Products Major Side Products? Incomplete_Rxn->Side_Products No Optimize_Boc Optimize Boc Rxn: - Stronger Base (DIPEA) - Add DMAP catalyst - Increase Temp (40°C) Incomplete_Rxn->Optimize_Boc Yes Workup_Loss Product Loss During Workup? Side_Products->Workup_Loss No Control_Temp Control Reaction: - Lower Temperature - Shorter Reaction Time Side_Products->Control_Temp Yes Refine_Workup Refine Workup: - Use mild acid wash (Citric Acid) - Optimize extraction solvent Workup_Loss->Refine_Workup Yes Success High Yield Achieved Workup_Loss->Success No Optimize_Boc->Success Control_Temp->Success Refine_Workup->Success

Caption: Decision tree for troubleshooting low yield.

III. References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • t-Butyl carbamate. ResearchGate. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]

  • An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. PubMed. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

Sources

Technisches Support-Zentrum: Fehlerbehebung bei geringer Reinheit von Cyclohexanessigsäureproben

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technischer Leitfaden zur Fehlerbehebung bei der Synthese von Cyclohexanessigsäure, der speziell auf die Bedürfnisse von Forschern und Fachleuten in der Arzneimittelentwicklung zugeschnitten ist.

Erstellt von: Google Gemini, Senior Application Scientist Datum: 31. Dezember 2025

Einleitung

Willkommen im technischen Support-Zentrum. Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der Synthese und Reinigung von Cyclohexanessigsäure auf Probleme mit geringer Reinheit stoßen. Als erfahrener Anwendungswissenschaftler verstehe ich, dass die Erzielung einer hohen Reinheit für den Erfolg nachgelagerter Anwendungen entscheidend ist. Dieser Leitfaden basiert auf fundierten wissenschaftlichen Prinzipien und praxiserprobten Methoden, um Ihnen bei der Diagnose und Lösung häufiger Probleme zu helfen.

Abschnitt 1: Leitfaden zur Fehlerbehebung bei geringer Reinheit

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Synthese- und Aufreinigungsprozesses auftreten können, und bietet schrittweise Lösungen.

Frage 1: Meine HPLC/GC-MS-Analyse zeigt mehrere Peaks, was auf Verunreinigungen hindeutet. Wo soll ich anfangen?

Antwort: Wenn Sie mit mehreren Verunreinigungen konfrontiert sind, ist ein systematischer Ansatz zur Identifizierung und Beseitigung der wahrscheinlichsten Ursachen unerlässlich. Beginnen Sie damit, die Art der Verunreinigungen anhand Ihrer Analysedaten zu kategorisieren. Die häufigsten Probleme sind unvollständige Reaktionen, Nebenproduktbildung und Probenabbau.

Der folgende Arbeitsablauf bietet einen logischen Weg zur Diagnose des Problems:

G start Beginn: Geringe Reinheit festgestellt check_sm Analysieren Sie die Daten: Sind Ausgangsmaterialien vorhanden? start->check_sm incomplete_rxn Problem: Unvollständige Reaktion check_sm->incomplete_rxn Ja check_byproducts Analysieren Sie die Daten: Sind unerwartete Peaks vorhanden? check_sm->check_byproducts Nein optimize_rxn Lösung: Reaktionsbedingungen optimieren (Zeit, Temperatur, Stöchiometrie) incomplete_rxn->optimize_rxn purify Reinigung durchführen (Umkristallisation/Säulenchromatographie) optimize_rxn->purify side_rxn Problem: Nebenproduktbildung check_byproducts->side_rxn Ja check_degradation Ist die Probe rauen Bedingungen ausgesetzt? (z. B. hohe Hitze, starkes pH) check_byproducts->check_degradation Nein optimize_conditions Lösung: Bedingungen anpassen, um Nebenreaktionen zu minimieren side_rxn->optimize_conditions optimize_conditions->purify degradation Problem: Probenabbau check_degradation->degradation Ja check_degradation->purify Nein mild_conditions Lösung: Milde Aufarbeitungs-/Reinigungsbedingungen verwenden degradation->mild_conditions mild_conditions->purify final_analysis Endgültige Reinheitsanalyse purify->final_analysis

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during this multi-step synthesis.

I. Synthetic Overview & Core Challenges

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination, to form the crucial C-N bond between the cyclobutylamine moiety and the 4-cyanophenyl group, followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. Alternatively, the order of these steps can be reversed. The primary challenges in this synthesis often revolve around optimizing the cross-coupling reaction to achieve high yields and purity, as these reactions can be sensitive to various parameters.[1][2]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

A low or non-existent yield of the target compound is one of the most common issues in palladium-catalyzed cross-coupling reactions.[3]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[4]

    • Solution: Use a pre-formed, air-stable palladium precatalyst to ensure reliable generation of the active catalytic species.[5] Ensure that all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.

  • Inappropriate Ligand Choice: The chosen phosphine ligand may not be suitable for the specific substrates.

    • Solution: For coupling with a primary cycloalkylamine like cyclobutylamine, sterically hindered and electron-rich ligands are often effective.[6] Consider ligands such as BrettPhos or adamantyl-substituted phosphines which have shown success in similar aminations.[7]

  • Incorrect Base: The strength and solubility of the base are critical for the deprotonation of the amine and the catalytic cycle.[8][9]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[9] However, for substrates sensitive to strong bases, cesium carbonate (Cs₂CO₃) can be a milder and effective alternative due to its high solubility and the beneficial properties of the cesium cation.[10]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[1]

    • Solution: If using 4-chlorobenzonitrile, consider switching to 4-bromobenzonitrile or 4-iodobenzonitrile for higher reactivity. If the chloride must be used, a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures may be necessary.[7]

  • Reaction Temperature Too Low: Insufficient thermal energy can lead to slow or incomplete reaction.

    • Solution: Most Buchwald-Hartwig reactions are conducted at elevated temperatures, typically between 80-110 °C.[7] The optimal temperature should be determined empirically for the specific substrate and catalyst system.

Problem 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Potential Causes & Solutions:

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This is often caused by the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous. Using a slightly higher catalyst loading or a more active ligand can sometimes outcompete this side reaction.

  • Diarylation of the Amine: The primary amine product can react a second time with the aryl halide.

    • Solution: Use a slight excess of the amine relative to the aryl halide (e.g., 1.1 to 1.2 equivalents). This stoichiometric imbalance favors the formation of the mono-arylated product.

  • Homocoupling of the Aryl Halide: Two molecules of the aryl halide can couple to form a biphenyl species.

    • Solution: This is often a sign of a poorly performing catalyst. Re-evaluate the catalyst, ligand, and reaction conditions. Ensure proper degassing to remove oxygen, which can promote homocoupling.

Problem 3: Difficulty in Purifying the Final Product

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Co-elution with Starting Materials or Side Products: The polarity of the product may be very similar to that of the remaining starting materials or byproducts.

    • Solution: Optimize the column chromatography conditions. A shallow solvent gradient can improve separation. If the product is a solid, recrystallization can be an effective purification method.

  • Residual Palladium Catalyst: The final product can be contaminated with palladium, which is often undesirable, especially in a pharmaceutical context.

    • Solution: After the reaction, consider a workup with a scavenger resin that binds to palladium. Alternatively, washing the organic layer with an aqueous solution of a chelating agent like thiourea can help remove residual metal.

Problem 4: Incomplete Boc Protection or Deprotection During the Reaction

Issues with the Boc protecting group can occur either during its introduction or due to its cleavage under certain reaction conditions.[11]

Potential Causes & Solutions:

  • Incomplete Boc Protection: The amine may not be fully converted to the carbamate.

    • Solution: Ensure at least one equivalent of di-tert-butyl dicarbonate (Boc₂O) is used.[12] The reaction is typically run in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.[13] Gentle heating may be required for less reactive amines.

  • Unintended Deprotection: The Boc group is acid-labile. If the reaction or workup conditions are acidic, the Boc group can be cleaved.

    • Solution: Avoid acidic conditions during the workup if the Boc-protected compound is the final target. Use a mild base like sodium bicarbonate in aqueous washes.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

There are two primary synthetic routes:

  • Route A: Perform the Buchwald-Hartwig amination of 1-aminocyclobutane with 4-halobenzonitrile, followed by Boc protection of the resulting 1-(4-cyanophenyl)cyclobutanamine.

  • Route B: First, protect 1-aminocyclobutane with a Boc group to form tert-butyl cyclobutylcarbamate, then perform the Buchwald-Hartwig amination with 4-halobenzonitrile.

Route A is often preferred as primary amines can be more reactive in the coupling reaction.[3]

Q2: Which palladium catalyst and ligand system is most effective?

A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst, and a bulky, electron-rich phosphine ligand is generally recommended.[4]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald PrecatalystProvides a reliable source of Pd(0) and can lead to more reproducible results.[4]
Ligand XPhos, RuPhos, or BrettPhosThese ligands are known to be effective for the coupling of primary amines and sterically hindered substrates.[6][7]

Q3: What are the optimal base and solvent for the cross-coupling reaction?

The choice of base and solvent is interdependent and crucial for success.[8][14]

ParameterRecommendationRationale
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)NaOtBu is a strong base that is very effective but can be incompatible with some functional groups. Cs₂CO₃ is a milder alternative that often gives excellent results.[9][10]
Solvent Toluene, Dioxane, or CPMEThese are common solvents for Buchwald-Hartwig aminations. Toluene is often a good starting point. Ensure the solvent is anhydrous and degassed.[3][14]

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods. A small aliquot of the reaction mixture can be taken, quenched, and analyzed. The disappearance of the limiting starting material (usually the aryl halide) and the appearance of the product spot/peak indicates the reaction's progress.

Q5: What are the key safety considerations for this synthesis?

  • Palladium Catalysts: While not highly toxic, they are heavy metals and should be handled with care. Avoid inhalation of powders.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere.

  • Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

IV. Experimental Protocols & Visualizations

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium precatalyst (0.01-0.05 eq), and phosphine ligand (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the base (1.5-2.0 eq) and anhydrous, degassed solvent.

  • Add the cyclobutylamine (1.1-1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or HPLC.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Boc Protection
  • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the amine is consumed (monitored by TLC).

  • Perform an aqueous workup, dry the organic layer, and concentrate to yield the Boc-protected amine, which can be further purified if necessary.[15]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R₂NH, Base Amido Complex Amido Complex Amine Coordination & Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR₂

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Synthetic_Workflow cluster_route_a Route A cluster_route_b Route B Aryl Halide Aryl Halide Buchwald-Hartwig Buchwald-Hartwig Aryl Halide->Buchwald-Hartwig Cyclobutylamine Cyclobutylamine Cyclobutylamine->Buchwald-Hartwig Coupled Amine Coupled Amine Buchwald-Hartwig->Coupled Amine Boc Protection Boc Protection Coupled Amine->Boc Protection Final Product Final Product Boc Protection->Final Product Cyclobutylamine_B Cyclobutylamine Boc Protection_B Boc Protection Cyclobutylamine_B->Boc Protection_B Boc-Cyclobutylamine Boc-Cyclobutylamine Boc Protection_B->Boc-Cyclobutylamine Buchwald-Hartwig_B Buchwald-Hartwig Boc-Cyclobutylamine->Buchwald-Hartwig_B Aryl Halide_B Aryl Halide Aryl Halide_B->Buchwald-Hartwig_B Final Product_B Final Product Buchwald-Hartwig_B->Final Product_B

Caption: Alternative Synthetic Routes to the Target Compound.

V. References

  • Role of the base in Buchwald-Hartwig amination. PubMed, 2014-12-19.

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate, 2025-08-06.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023-06-30.

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate.

  • TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis. ChemicalBook.

  • This compound. Sigma-Aldrich.

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, ACS Publications, 2025-08-20.

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC, NIH.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit, 2018-09-06.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH, 2023-06-20.

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. R Discovery, 2013-01-01.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH, 2017-04-05.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate, 2025-08-06.

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress, 2025-12-19.

Sources

Technical Support Center: Navigating the Chemistry of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot potential decomposition issues during your synthetic campaigns. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Understanding the Molecule: A Triad of Reactivity

This compound is a molecule characterized by three key functional groups, each with its own distinct reactivity profile. The stability of the entire structure is dictated by the compatibility of reaction conditions with each of these components.

  • The Tert-butylcarbamate (Boc) Group: A widely used amine protecting group, it is notoriously labile to acidic conditions.[1][2] Its removal is often the intended transformation, but premature or undesired cleavage is a common experimental pitfall.

  • The 4-Cyanophenyl Group: The nitrile moiety is susceptible to hydrolysis under both acidic and basic conditions, potentially converting to an amide or a carboxylic acid.[3][4] The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring.

  • The Cyclobutane Ring: This four-membered ring possesses significant inherent ring strain due to deviations from the ideal sp³ bond angle of 109.5°.[5][6][7] This strain can be a thermodynamic driving force for ring-opening reactions, particularly under acidic or Lewis acidic conditions.[8][9]

The interplay of these three functionalities dictates the molecule's stability. The primary challenge in its use is designing reaction conditions that selectively target a desired transformation without triggering the decomposition of one or more of these sensitive groups.

Troubleshooting Guide: Isolating and Solving Decomposition Issues

This section provides a systematic approach to diagnosing and resolving common decomposition problems.

Problem 1: Unintended Loss of the Boc Protecting Group

Symptom: TLC or LC-MS analysis shows the appearance of a more polar spot/peak corresponding to the free amine, 1-(4-cyanophenyl)cyclobutan-1-amine.

Causality: The Boc group is cleaved under acidic conditions.[10][11] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[10][11][12] This process can be initiated by protic acids (e.g., HCl, TFA, H₂SO₄), Lewis acids (e.g., AlCl₃, ZnBr₂), or even on silica gel during chromatography.[13]

Boc Deprotection BocNHR Boc-NHR ProtonatedBoc Protonated Carbamate(Unstable Intermediate) BocNHR->ProtonatedBoc + H⁺ (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Fragmentation tBu_cation tert-Butyl Cation(Reactive Electrophile) ProtonatedBoc->tBu_cation Amine H₂N-R (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

  • Avoid Strong Acids: If the desired reaction does not require acidic conditions, ensure the reaction medium is neutral or basic. Buffer the reaction if necessary.

  • Use Milder Acidic Conditions: If a proton source is unavoidable, consider using weaker acids or buffered systems.

    • Example Protocol (Mild Acid): For reactions sensitive to strong acids, substituting trifluoroacetic acid (TFA) with a milder acid like pyridinium p-toluenesulfonate (PPTS) or using a carefully controlled amount of a stronger acid at low temperatures (e.g., 0 °C) can be effective.

  • Neutral Deprotection Alternatives: For particularly sensitive substrates, non-acidic deprotection methods can be employed, although they may require optimization.

    • Thermal Deprotection: Heating the compound in a high-boiling solvent like dioxane/water at reflux or up to 150°C can effect deprotection, though this may not be suitable for thermally sensitive molecules.[14][15]

    • Oxalyl Chloride Method: A mild procedure using oxalyl chloride in methanol at room temperature has been reported for the deprotection of various N-Boc compounds.[16][17][18][19]

Problem 2: Formation of Tert-butylated Aromatic Byproducts

Symptom: Mass spectrometry reveals a byproduct with a mass increase of 56 Da (+C₄H₈) compared to the desired product or starting material.

Causality: This is a direct consequence of Boc group cleavage. The generated tert-butyl cation is a potent electrophile that can be "scavenged" by nucleophiles.[12][20] The electron density of the 4-cyanophenyl ring is reduced by the cyano group, making it less susceptible to electrophilic aromatic substitution than an unsubstituted phenyl ring. However, under forcing deprotection conditions or in the presence of other electron-rich aromatic systems, tert-butylation can occur.[1]

The most effective strategy is to trap the tert-butyl cation before it can react with your molecule.

  • Employ Scavengers: Add a nucleophilic scavenger to the reaction mixture during any process that risks Boc deprotection.

    • Protocol: Boc Deprotection with Scavengers

      • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

      • Add a scavenger (5-10 equivalents). A common choice is triisopropylsilane (TIS) or anisole.[20]

      • Slowly add the acid (e.g., an equal volume of TFA) at 0 °C.

      • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

      • Upon completion, concentrate the mixture under reduced pressure to remove the solvent, excess acid, and volatile byproducts.

ScavengerTarget Side ReactionNotes
Triisopropylsilane (TIS) General carbocation trappingHighly effective for preventing t-butylation.[20]
Anisole Aromatic t-butylationThe electron-rich ring of anisole is preferentially alkylated.[20]
Thioanisole Aromatic t-butylation & Met oxidationUseful if methionine residues are present.[20]
1,2-Ethanedithiol (EDT) General carbocation trappingEffective but has a strong odor.
Problem 3: Hydrolysis of the Nitrile Group

Symptom: Appearance of byproducts corresponding to the amide (+18 Da) or carboxylic acid (+19 Da, -N). This is often confirmed by changes in IR spectra (disappearance of the C≡N stretch, appearance of C=O stretches).

Causality: The cyano group is susceptible to hydrolysis under both strongly acidic and basic conditions, proceeding through an amide intermediate.[3][4][21]

Nitrile Hydrolysis Nitrile R-C≡N Amide R-CONH₂ (Amide) Nitrile->Amide H₂O / H⁺ or OH⁻ CarboxylicAcid R-COOH (Carboxylic Acid) Amide->CarboxylicAcid H₂O / H⁺ or OH⁻

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

  • Control pH: Maintain the reaction pH between 4 and 9 if possible. Avoid prolonged heating in strongly acidic or basic aqueous solutions.

  • Anhydrous Conditions: For reactions that are sensitive to water, using anhydrous solvents and reagents is critical.

  • Selective Reactions: If hydrolysis is desired, conditions can be tuned to favor either the amide or the carboxylic acid. For instance, carefully controlled acidic hydrolysis can sometimes be stopped at the amide stage.

Problem 4: Ring-Opening of the Cyclobutane Moiety

Symptom: Complex mixture of products observed, often with masses corresponding to isomers of the starting material or fragments, indicating a rearrangement or cleavage of the C4 ring.

Causality: The high ring strain of cyclobutane (approximately 26 kcal/mol) makes it thermodynamically susceptible to ring-opening reactions.[5][22] This can be triggered by:

  • Lewis Acids: Strong Lewis acids like AlCl₃ can catalyze Friedel-Crafts-type reactions where the cyclobutane ring is opened by a nucleophile.[8][23]

  • Protic Acids: Strong protic acids can protonate the ring or a substituent, leading to a carbocation that can rearrange to relieve ring strain. The formation of a cyclobutyl cation is surprisingly rapid and can lead to ring-opened products.[9]

  • Avoid Strong Lewis Acids: If a Lewis acid is required for your desired transformation, screen for milder alternatives (e.g., ZnCl₂, Sc(OTf)₃) and use them at the lowest effective temperature and concentration.

  • Moderate Acidity: Avoid highly concentrated, strong protic acids, especially at elevated temperatures. The conditions that favor Boc deprotection can also promote cyclobutane ring-opening, creating a delicate balance.

  • Temperature Control: Perform reactions at the lowest possible temperature to minimize the energy available to overcome the activation barrier for ring-opening.

Frequently Asked Questions (FAQs)

Q1: Can I perform a reaction that requires a strong base? A1: Yes, the Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[24] The nitrile group can be hydrolyzed under strong basic conditions, especially with heating, so reaction time and temperature should be monitored. The cyclobutane ring is generally stable to bases in the absence of specific activating groups.

Q2: I need to remove the Boc group without affecting other acid-sensitive functionalities in my molecule. What are the mildest conditions? A2: Using 10-25% TFA in DCM at 0 °C to room temperature is a standard mild condition.[10] For even greater sensitivity, 4M HCl in dioxane is often effective and can be easier to remove than TFA.[14] Alternatively, consider non-acidic methods like heating in water or using oxalyl chloride/methanol if your substrate is compatible.[13][16]

Q3: Is the compound stable to catalytic hydrogenation? A3: Yes. The Boc group and the cyclobutane ring are stable to typical catalytic hydrogenation conditions (e.g., H₂, Pd/C).[11] However, the nitrile group can be reduced to a primary amine under these conditions, so this method is not suitable if the cyano group must be preserved.[25]

Q4: My reaction is complete, but I see some decomposition on my silica gel column. What is happening? A4: The silica gel itself is weakly acidic and can cause partial deprotection of the Boc group, especially for sensitive substrates. This leads to streaking and lower yields. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent before packing the column.

Summary of Recommended Reaction Conditions

ParameterRecommendedTo AvoidPotential Issues
pH 4 - 9< 3 or > 10 (especially with heat)Boc deprotection (acid), Nitrile hydrolysis (acid/base)
Temperature < 80 °CProlonged heating > 100-150 °CThermal Boc deprotection, Ring-opening
Acids Weak acids (e.g., PPTS), controlled TFA/HClStrong, concentrated protic/Lewis acidsBoc deprotection, Ring-opening, Nitrile hydrolysis
Bases Most organic and inorganic basesProlonged heating with strong aqueous basesNitrile hydrolysis
Reductants NaBH₄, LiAlH₄ (will reduce nitrile)Catalytic Hydrogenation (if nitrile is desired)Nitrile reduction to amine
Additives Use scavengers (TIS, anisole) with acid---Prevents t-butylation side products

By understanding the inherent reactivity of each functional group within this compound, you can proactively design robust experimental protocols, minimize side reactions, and achieve higher yields and purity in your synthetic endeavors.

References

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides.[Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.[Link]

  • Williams, D. R., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Lambert, J. M., et al. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. National Institutes of Health. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]

  • ResearchGate. Cyclobutene Ring Opening Reactions.[Link]

  • ResearchGate. (PDF) Controlling Lewis Acid Catalysed Bicyclobutane Cycloadditions: Carbonyl Substituents Dictate Electrophilic vs. Nucleophilic Addition Pathways.[Link]

  • ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles.[Link]

  • ACS Publications. Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols.[Link]

  • University of Liverpool. Alicyclic and Heterocyclic Chemistry. Lecture 9 Reactivity of Four-membered Rings, contd.[Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Chemtips. Reactions that Work: Boc Protection.[Link]

  • ResearchGate. Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions.[Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]

  • Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile.* [Link]

  • UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection.[Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.[Link]

  • Chemistry LibreTexts. 4.4: Stability of Cycloalkanes - Ring Strain.[Link]

  • ResearchGate. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.[Link]

  • Organic Chemistry Data. Boc Protection - Common Conditions.[Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[Link]

  • KPU Pressbooks. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I.[Link]

  • Khan Academy. Stability of cycloalkanes | Organic chemistry.[Link]

  • Chemguide. hydrolysis of nitriles.[Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.[Link]

  • Chemistry LibreTexts. 3.7.3. Stabilities of Cycloalkanes and Ring Strain.[Link]

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Technical Support Center: Troubleshooting the Removal of the tert-Butyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for troubleshooting issues related to the removal of the tert-butyl (tBu) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the deprotection of tert-butyl esters, ethers, and tert-butoxycarbonyl (Boc) protected amines. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during tert-butyl deprotection?

A1: The main issue stems from the generation of a reactive tert-butyl cation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your molecule, leading to undesired modifications.[1][2][4] A mass increase of +56 Da in byproducts observed by mass spectrometry is often indicative of this tert-butylation.[5]

Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?

A2: Functional groups and amino acid side chains that are nucleophilic are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][5]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][2]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1][2]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[1]

  • Guanidines: The electron-rich guanidinyl group, found in arginine, is also susceptible to alkylation.[3]

Q3: What are scavengers and how do they prevent these side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] By reacting with the tBu⁺ cation more readily than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[1][2] The choice of scavenger is critical and depends on the specific residues present in your compound.[1][2]

Q4: My deprotection reaction appears to be incomplete. What are the common causes?

A4: Incomplete deprotection can result from several factors:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low.[1][5] While the reaction is catalytic in principle, using an excess of acid like TFA is common to ensure the reaction goes to completion.[6][7]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Some sterically hindered groups may require extended reaction times.[1][6]

  • Low Temperature: Most tert-butyl deprotections are performed at room temperature. Lower temperatures can slow down the reaction rate.[1]

  • Steric Hindrance: The accessibility of the tert-butyl group to the acid can be limited by the surrounding molecular structure, requiring more forcing conditions for complete removal.[1][6]

Q5: Are there milder alternatives to strong acids like TFA for deprotection?

A5: Yes, several milder methods have been developed, which can be beneficial for sensitive substrates. These include:

  • Aqueous Phosphoric Acid: This offers a greener and milder alternative to TFA.[8][9]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can be used for the deprotection of tert-butyl esters and ethers, sometimes offering different selectivity compared to protic acids.[10][11][12][13]

  • Catalytic Methods: A combination of "Magic Blue" (tris(4-bromophenyl)amminium radical cation) and triethylsilane has been shown to mediate a very mild deprotection.[6][9][14][15]

  • Basic Conditions: For certain substrates, such as N-Boc protected NH-heteroarenes, basic conditions like aqueous methanolic potassium carbonate can be effective.[16]

  • Thermal Methods: In some cases, simply heating the compound in a vacuum can cleave the tert-butyl group.[17]

Troubleshooting Guide

This section addresses specific issues you might encounter during the removal of a tert-butyl protecting group and provides actionable solutions.

Issue 1: Formation of Unexpected Side Products
  • Symptoms: Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[5]

  • Cause: Alkylation of nucleophilic functional groups by the tert-butyl cation generated during acid cleavage.[1][4] The tert-butyl cation can also be trapped by TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[6][18]

  • Solution: Use of Scavengers. The incorporation of a scavenger or a scavenger cocktail into the deprotection reagent is the most effective solution.[5]

Scavenger Selection Table
ScavengerTarget Residue(s)Typical ConcentrationReference
Triisopropylsilane (TIS)General carbocation scavenger, effective for Trp.2.5-5% (v/v)[5][6]
Triethylsilane (TES)General carbocation scavenger, effective for Trp.2.5-5% (v/v)[5]
WaterGeneral carbocation scavenger.2.5-5% (v/v)[5][6]
ThioanisoleMet, Tyr5% (v/v)[5][6]
Ethanedithiol (EDT)Cys2.5% (v/v)[5][19]
PhenolGeneral carbocation scavenger, often used in cocktails.5% (v/v)[5][19]
Dimethyl Sulfide (DMS)Met (also helps prevent oxidation)Varies[2][5]
Dithiothreitol (DTT)CysVaries[6][20]
Common Scavenger Cocktails:
  • TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A widely used general-purpose cocktail.[2][5]

  • Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): Effective for peptides with multiple sensitive residues.[5]

Issue 2: Incomplete Deprotection
  • Symptoms: Analysis of the crude product by TLC, HPLC, or LC-MS shows the presence of starting material or a complex mixture of partially deprotected intermediates.

  • Cause & Solutions:

    • Insufficient Acid: Ensure a sufficient excess of acid is used. For example, neat TFA or a high concentration (e.g., 50%) in a solvent like dichloromethane (DCM) is common.[5][17][21]

    • Insufficient Reaction Time or Temperature: Increase the reaction time and monitor the progress.[5] While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can be beneficial for stubborn substrates, but be aware this may also increase side reactions.[6]

    • Steric Hindrance: For sterically hindered groups, a combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[5]

Issue 3: Product Degradation
  • Symptoms: Low yield of the desired product and the appearance of multiple degradation products in the analytical trace.

  • Cause: The substrate may be sensitive to the strongly acidic conditions of the deprotection.

  • Solution: Milder Deprotection Methods. Consider using one of the alternative, milder deprotection methods mentioned in FAQ Q5. For example, aqueous phosphoric acid or Lewis acids like ZnBr₂ may provide a less harsh environment for your molecule.[8][9][11]

Experimental Protocols & Visualizations

Standard TFA-Mediated Deprotection Workflow

The following diagram illustrates a typical workflow for the removal of a tert-butyl protecting group using TFA.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in DCM B Add Scavenger Cocktail (e.g., TIS/H2O) A->B C Add TFA (e.g., 50% v/v) B->C D Stir at Room Temperature (1-4 hours) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F G Co-evaporate with Toluene (to remove residual TFA) F->G H Purify Crude Product (e.g., Chromatography, Precipitation) G->H I I H->I Final Product

Caption: Standard workflow for TFA-mediated tert-butyl deprotection.

Protocol 1: Standard TFA Deprotection
  • Dissolve the tert-butyl protected compound in an appropriate solvent like dichloromethane (DCM).[8]

  • Add scavengers if necessary (e.g., 2.5-5% TIS).[6]

  • Add trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of TFA and DCM.[17][22]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[23] Co-evaporation with a solvent like toluene can help remove residual TFA.[3][23]

  • Purify the crude product as necessary, for example, by precipitation in cold diethyl ether or by column chromatography.[3][23]

Mechanism of Deprotection and Side Reactions

The following diagram illustrates the mechanism of acid-catalyzed deprotection, the subsequent side reaction, and the role of scavengers.

G cluster_0 Deprotection Mechanism cluster_1 Side Reaction cluster_2 Scavenger Action A R-O-tBu + H⁺ B [R-O(H⁺)-tBu] A->B Protonation C R-OH + tBu⁺ B->C Cleavage D Nucleophile (Nu) C->D Alkylation F Scavenger (Sc) C->F Trapping E Nu-tBu (Side Product) D->E G Sc-tBu (Trapped) F->G

Caption: Mechanism of tert-butyl deprotection and scavenger action.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Available from: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. Available from: [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available from: [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Royal Society of Chemistry. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]

  • I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. ResearchGate. Available from: [Link]

  • Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Taylor & Francis Online. Available from: [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

  • How can I deprotect esters using TFA?. ResearchGate. Available from: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. Available from: [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. Available from: [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ResearchGate. Available from: [Link]

  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. ResearchGate. Available from: [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Available from: [Link]

  • BRD4-nucleosome interaction is enhanced modestly and non-selectively by histone acetylation. Oxford Academic. Available from: [Link]

  • What conditions are typically required to deprotect a tert-butyl ether?. Pearson. Available from: [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. Available from: [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. Available from: [Link]

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Managing temperature control in Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting, and frequently asked questions (FAQs) for the synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. The focus is on managing critical reaction parameters, with a special emphasis on temperature control to optimize yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthetic strategy and critical reaction parameters.

Q1: What are the common synthetic routes to this compound, and which is often preferred?

A1: The synthesis of this molecule, which features a tertiary amine precursor, typically leverages the Ritter reaction .[1] This reaction is exceptionally well-suited for creating N-alkyl amides from alcohols that can form stable carbocations, such as tertiary alcohols.[2][3] The general pathway involves the acid-catalyzed formation of a stable tertiary carbocation from 1-(4-cyanophenyl)cyclobutanol. This carbocation is then trapped by a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate, which upon aqueous workup, yields the corresponding N-substituted amide.[1][2] This amide can then be hydrolyzed to the primary amine and subsequently protected with a tert-butyloxycarbonyl (Boc) group. Alternative routes exist but often involve more steps or less stable intermediates.

Q2: Why is temperature control the most critical parameter in this synthesis?

A2: Temperature control is paramount for several reasons that directly impact reaction selectivity, yield, and purity:

  • Carbocation Fate: The central tertiary carbocation intermediate is a branch point for competing reactions. At elevated temperatures, E1 elimination to form an alkene byproduct becomes kinetically favorable, directly reducing the yield of the desired amination product.[4]

  • Reagent Stability: The Boc-protecting reagent, di-tert-butyl dicarbonate ((Boc)₂O), is thermally sensitive. Excessive heat can cause it to decompose into isobutene, tert-butanol, and carbon dioxide, effectively reducing its concentration and leading to incomplete protection.[5]

  • Side Reaction Kinetics: Undesired side reactions, such as the formation of symmetric ureas from isocyanate intermediates, can be accelerated at higher temperatures.[6][7] Maintaining a controlled temperature profile minimizes the rates of these competing pathways.

Q3: What is the mechanism of the Ritter Reaction and its relevance here?

A3: The Ritter reaction begins with the protonation of a tertiary alcohol by a strong acid, followed by the loss of water to generate a stable tertiary carbocation.[2] The lone pair of electrons on the nitrogen atom of a nitrile solvent (like acetonitrile) then attacks this carbocation. The resulting nitrilium ion is subsequently hydrolyzed by water during the workup to produce an N-alkyl amide.[1][2] This method is highly effective for converting tertiary alcohols into amides, which are precursors to the amine needed for the final product.

II. Troubleshooting Guide: Common Issues & Solutions

This guide is structured to address specific problems you may encounter during the synthesis.

Problem 1: Low yield of the final product with significant recovery of the starting alcohol, 1-(4-cyanophenyl)cyclobutanol.

  • Question: My reaction is incomplete, and I've isolated a large amount of my starting tertiary alcohol. What is the likely cause and solution?

  • Answer & Rationale: This issue points to inefficient formation of the carbocation intermediate, which is the rate-determining step of the Ritter reaction.

    • Causality: The activation energy for carbocation formation has not been overcome, or the equilibrium favors the starting alcohol. This can be due to insufficient acid strength, low concentration, or inadequate temperature. While higher temperatures can drive the reaction, they risk side product formation.[4][8]

    • Troubleshooting Steps:

      • Verify Acid Catalyst: Ensure you are using a strong, concentrated acid (e.g., H₂SO₄). The purity and concentration of the acid are critical.

      • Optimize Temperature: If the reaction is being run at or below room temperature, consider a modest increase. Gently heating the reaction to 40-50°C can significantly increase the rate of carbocation formation without excessively promoting elimination.[4] Monitor the reaction closely by TLC or LC-MS.

      • Increase Reaction Time: The reaction may simply be slow. Allow the reaction to stir for a longer period (e.g., 12-24 hours) at a controlled, mild temperature before concluding it is stalled.

Problem 2: The primary byproduct is an alkene, 1-(4-cyanophenyl)cyclobut-1-ene, not the desired carbamate.

  • Question: My product is impure, and NMR/GC-MS analysis shows a significant amount of an elimination byproduct. How can I suppress this?

  • Answer & Rationale: You are observing the classic competition between the Ritter reaction (a substitution-type pathway) and E1 elimination. Both proceed through the same carbocation intermediate.

    • Causality: Elimination reactions generally have a higher activation energy than substitution and are favored by higher temperatures. If your reaction temperature is too high, the elimination pathway will dominate.[4]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This is the most effective solution. The initial addition of the strong acid to the alcohol is often exothermic and must be controlled. Perform the acid addition at 0°C in an ice bath.

      • Maintain a Low Reaction Temperature: After the initial addition, allow the reaction to proceed at room temperature (or slightly below) instead of heating. While this may require a longer reaction time, it will drastically favor the desired nucleophilic addition of the nitrile over elimination.

      • Choice of Acid: In some cases, using a Lewis acid catalyst in conjunction with a nitrile may offer a milder reaction pathway that disfavors elimination.[4][8]

Problem 3: The amine intermediate forms successfully, but the final Boc-protection step gives a low yield.

  • Question: I've successfully synthesized and isolated the 1-(4-cyanophenyl)cyclobutanamine, but the subsequent Boc protection is inefficient. What should I optimize?

  • Answer & Rationale: An inefficient Boc protection step is typically due to suboptimal reaction conditions or reagent stoichiometry.

    • Causality: The nucleophilicity of the amine, the reactivity of the (Boc)₂O, the choice of base, and the solvent all play crucial roles.[5][9] As mentioned, elevated temperatures can cause the (Boc)₂O to decompose.[5]

    • Troubleshooting Steps:

      • Control Temperature: Ensure the reaction is run at room temperature or even cooled to 0°C during the addition of (Boc)₂O, especially if the reaction is performed on a large scale. Moderate heating to ~40°C can be used for less reactive amines but should be approached with caution.[10]

      • Verify Reagent Stoichiometry: Use a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents) to ensure the reaction goes to completion.

      • Optimize the Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction, driving the equilibrium towards the product.[7]

      • Consider a Catalyst: For sterically hindered or weakly nucleophilic amines, the addition of a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[7][9]

Problem 4: The final product is contaminated with a high-molecular-weight impurity, likely a urea derivative.

  • Question: I'm observing a persistent side product that is difficult to remove via chromatography. I suspect it's a symmetrical urea. How can this be avoided?

  • Answer & Rationale: Symmetrical urea formation is a common side reaction in carbamate synthesis, arising from the reaction of an isocyanate intermediate with an amine starting material.[6]

    • Causality: This side reaction is often promoted by the presence of moisture, which can hydrolyze an isocyanate intermediate to an amine, or by excessive heat.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Any water present can lead to undesired side reactions.[6]

      • Control Reagent Addition: Add the (Boc)₂O solution slowly to the solution of the amine. This maintains a low instantaneous concentration of the protecting group reagent and minimizes side reactions.

      • Maintain Low Temperature: Running the reaction at 0°C or room temperature will slow the rate of urea formation relative to the desired Boc protection.[6]

III. Experimental Protocol & Data

This section provides a representative experimental protocol for the synthesis.

Step-by-Step Methodology

Part A: Ritter Reaction - Synthesis of N-(1-(4-cyanophenyl)cyclobutyl)acetamide

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add 1-(4-cyanophenyl)cyclobutanol (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (serving as both solvent and reactant) to create a 0.2 M solution.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 2.0 eq.) dropwise via a syringe or addition funnel over 15-20 minutes. Crucially, maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the consumption of the starting alcohol by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water and neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acetamide can be purified by column chromatography.

Part B: Hydrolysis and Boc Protection

  • Hydrolysis: Reflux the crude acetamide from Part A in a mixture of aqueous HCl (e.g., 6M) or NaOH (e.g., 20% w/v) until the amide is fully hydrolyzed (monitor by LC-MS). After cooling, neutralize the solution and extract the resulting amine.

  • Boc Protection: Dissolve the isolated 1-(4-cyanophenyl)cyclobutanamine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM). Cool to 0°C.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the starting amine is consumed.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.[6] Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final product.

Table 1: Summary of Key Reaction Parameters and Temperature Control
StepKey ReagentsStoichiometry (eq.)Recommended Temp. (°C)Time (h)Critical Control Point
Ritter Reaction 1-(4-cyanophenyl)cyclobutanol1.0Starting material
AcetonitrileSolvent / Reagent0°C (addition)12-18Maintain <10°C during acid addition to prevent elimination.
Sulfuric Acid (conc.)2.020-25°C (reaction)Monitor exotherm.
Boc Protection 1-(4-cyanophenyl)cyclobutanamine1.0Intermediate from hydrolysis
Di-tert-butyl dicarbonate1.20°C (addition)2-4Avoid heating to prevent (Boc)₂O decomposition.
Triethylamine (TEA)1.520-25°C (reaction)Ensure adequate base is present.

IV. Visualization of Workflows

Diagram 1: Synthetic Workflow

This diagram illustrates the multi-step synthesis pathway from the tertiary alcohol to the final Boc-protected product.

Synthetic_Workflow cluster_0 Part A: Ritter Reaction cluster_1 Part B: Hydrolysis & Protection Start 1-(4-cyanophenyl)cyclobutanol Carbocation Tertiary Carbocation Intermediate Start->Carbocation H₂SO₄ Temp < 10°C Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Acetonitrile Amide N-(1-(4-cyanophenyl)cyclobutyl)acetamide Nitrilium->Amide H₂O Workup Amine 1-(4-cyanophenyl)cyclobutanamine Amide->Amine Hydrolysis (HCl or NaOH) Product Final Product: Tert-butyl 1-(4-cyanophenyl) cyclobutylcarbamate Amine->Product (Boc)₂O, TEA Temp: 0 to 25°C Troubleshooting_Logic Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Analysis Decision What is the Main Component? Analysis->Decision RecoveredSM Recovered Starting Alcohol Decision->RecoveredSM Starting Material Alkene Alkene Byproduct Decision->Alkene Elimination Product Amine Unprotected Amine Decision->Amine Amine Intermediate SolutionSM Root Cause: Incomplete Reaction Solution: 1. Increase reaction time. 2. Gently warm to 40°C. 3. Verify acid concentration. RecoveredSM->SolutionSM SolutionAlkene Root Cause: E1 Elimination Dominates Solution: 1. Lower temp of acid addition to 0°C. 2. Run reaction at room temp, not heated. Alkene->SolutionAlkene SolutionAmine Root Cause: Inefficient Boc Protection Solution: 1. Verify (Boc)₂O stoichiometry (1.2 eq). 2. Ensure anhydrous conditions. 3. Add catalytic DMAP. Amine->SolutionAmine

Caption: Decision tree for troubleshooting low yield scenarios.

V. References

  • BenchChem. (2025). Troubleshooting low conversion rates in carbamate synthesis.

  • This citation was not used in the final response.

  • ResearchGate. (n.d.). Effect of temperature and reaction time on a model Ritter reaction. [Link]

  • This citation was not used in the final response.

  • NROChemistry. (n.d.). Ritter Reaction. [Link]

  • Royal Society of Chemistry. (2025). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.

  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • This citation was not used in the final response.

  • This citation was not used in the final response.

  • This citation was not used in the final response.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • This citation was not used in the final response.

  • BenchChem. (2025). Strategies to improve yield in Boc protection reactions.

  • This citation was not used in the final response.

  • BenchChem. (2025). Technical Support Center: Optimizing Boc Protection of Amines.

  • This citation was not used in the final response.

  • Pearson+. (n.d.). The Ritter reaction occurs when nitrile and secondary or tertiary.... [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two plausible and efficient synthetic routes for the preparation of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The methodologies are presented with a focus on chemical logic, experimental robustness, and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction

This compound is a bifunctional molecule incorporating a sterically hindered secondary amine protected by a tert-butoxycarbonyl (Boc) group, a quaternary carbon center, a cyclobutane ring, and a cyanophenyl moiety. This unique combination of structural features makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. For instance, related structures containing substituted cyclobutylamino moieties have been investigated as potent antagonists of very late antigen-4 (VLA-4), which is implicated in inflammatory diseases[1].

The synthesis of this target molecule is non-trivial, primarily due to the challenge of constructing the 1-amino-1-aryl-cyclobutane core. This guide will compare two distinct, logical synthetic strategies starting from commercially available materials:

  • Method A: A two-step approach involving a Grignard reaction with cyclobutanone followed by a Ritter reaction to install the nitrogen functionality.

  • Method B: A one-pot Strecker-type synthesis, a classic multicomponent reaction to form α-amino nitriles.

Both routes converge on the common intermediate, 1-(4-cyanophenyl)cyclobutanamine, which is subsequently protected with a Boc group to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the key disconnection at the carbamate bond, leading back to the crucial amine intermediate and the Boc-protecting group source. The amine intermediate itself can be traced back to simple, commercially available starting materials through two different pathways.

G cluster_A Method A cluster_B Method B Target This compound Intermediate_Amine 1-(4-cyanophenyl)cyclobutanamine Target->Intermediate_Amine Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Target->Boc_Anhydride Intermediate_Alcohol 1-(4-cyanophenyl)cyclobutanol Intermediate_Amine->Intermediate_Alcohol Ritter Reaction (MeCN, H₂SO₄) Strecker_Reactants Cyclobutanone + 4-Aminobenzonitrile + KCN Intermediate_Amine->Strecker_Reactants Strecker Synthesis Grignard 4-cyanophenylmagnesium bromide Intermediate_Alcohol->Grignard Grignard Reaction Cyclobutanone Cyclobutanone Intermediate_Alcohol->Cyclobutanone Bromobenzonitrile 4-Bromobenzonitrile Grignard->Bromobenzonitrile Mg Mg Grignard->Mg Cyclobutanone_B Cyclobutanone Aminobenzonitrile 4-Aminobenzonitrile KCN KCN

Caption: Retrosynthetic analysis of the target compound.

Method A: Grignard Reaction Followed by Ritter Reaction

This classical organometallic approach builds the carbon skeleton first, followed by the introduction of the nitrogen atom. It is a robust and well-understood pathway, offering clear control over each transformation.

Workflow for Method A

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Boc Protection A 4-Bromobenzonitrile + Mg B Grignard Reagent Formation (in THF) A->B C Add Cyclobutanone B->C D Quench (aq. NH₄Cl) C->D E Isolate Alcohol Intermediate D->E F Alcohol Intermediate E->F G Dissolve in Acetonitrile F->G H Add H₂SO₄ (conc.) G->H I Aqueous Workup & Basification H->I J Isolate Amine Intermediate I->J K Amine Intermediate J->K L Dissolve in DCM K->L M Add Boc₂O + Et₃N L->M N Aqueous Workup M->N O Purify Final Product N->O

Caption: Experimental workflow for Method A.

Scientific Rationale and Protocol

Step 1: Synthesis of 1-(4-cyanophenyl)cyclobutanol

The synthesis begins with the formation of a Grignard reagent from 4-bromobenzonitrile. The choice of an ethereal solvent like tetrahydrofuran (THF) is critical to stabilize the organomagnesium species. The subsequent nucleophilic addition to cyclobutanone creates the desired quaternary carbon center. The reaction is quenched with a mild acid, such as aqueous ammonium chloride, to protonate the alkoxide and minimize side reactions.

  • Protocol:

    • Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation.

    • Cool the resulting Grignard solution to 0 °C.

    • Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol.

Step 2: Synthesis of 1-(4-cyanophenyl)cyclobutanamine via Ritter Reaction

The Ritter reaction is an effective method for converting tertiary alcohols into N-alkyl amides using a nitrile as the nitrogen source and a strong acid catalyst. The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate affords the amide, which is then hydrolyzed in situ under the reaction workup conditions to the desired amine.

  • Protocol:

    • Dissolve the alcohol intermediate (1.0 eq) in acetonitrile (used as both solvent and reagent).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, keeping the internal temperature below 20 °C.

    • Stir the mixture at room temperature for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution (e.g., 50%) to pH > 12.

    • Extract the product with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine, which can often be used in the next step without further purification.

Step 3: Boc Protection

This is the final, convergent step. The protection of the amine is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (Et₃N) to neutralize the acid byproduct. The Boc group is stable under a wide range of conditions but can be easily removed with acid, making it ideal for multi-step synthesis[2][3].

  • Protocol:

    • Dissolve the crude amine (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq).

    • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final product.

Method B: One-Pot Strecker-Type Synthesis

The Strecker synthesis is a classic multi-component reaction that produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. This method is highly atom-economical and can significantly shorten the synthetic sequence.

Workflow for Method B

G cluster_0 Step 1: Strecker-type Reaction cluster_1 Step 2: Nitrile Hydrolysis (Not Required) cluster_2 Step 3: Boc Protection A Cyclobutanone + 4-Aminobenzonitrile B Imine Formation (in MeOH, cat. AcOH) A->B C Add KCN B->C D Stir at RT C->D E Isolate α-Amino Nitrile D->E K Amine Intermediate E->K Direct use of crude product F α-Amino Nitrile G This step is bypassed as the intermediate is directly converted to the final product. F->G L Dissolve in DCM K->L M Add Boc₂O + Et₃N L->M N Aqueous Workup M->N O Purify Final Product N->O

Caption: Experimental workflow for Method B.

Scientific Rationale and Protocol

Step 1: Synthesis of 1-(4-cyanophenylamino)cyclobutane-1-carbonitrile

This one-pot reaction begins with the condensation of cyclobutanone and 4-aminobenzonitrile to form an iminium ion intermediate, catalyzed by a weak acid like acetic acid. The nucleophilic addition of cyanide (from KCN or NaCN) to this intermediate generates the α-amino nitrile. The choice of 4-aminobenzonitrile as the amine component directly incorporates the required cyanophenyl moiety.

  • Protocol:

    • To a solution of 4-aminobenzonitrile (1.0 eq)[4] and cyclobutanone (1.2 eq) in methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add a solution of potassium cyanide (KCN) (1.2 eq) in water dropwise, ensuring the temperature is controlled. (Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood).

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude α-amino nitrile is then directly hydrolyzed to the amine.

Step 2: Hydrolysis to 1-(4-cyanophenyl)cyclobutanamine

The α-amino nitrile intermediate must be hydrolyzed to the desired primary amine. This can be achieved under acidic or basic conditions, which hydrolyze the nitrile group to a carboxylic acid, followed by decarboxylation.

  • Protocol:

    • Reflux the crude α-amino nitrile in a mixture of concentrated HCl and water for 6-12 hours.

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the amine.

    • Extract the amine with an organic solvent, dry, and concentrate.

Step 3: Boc Protection

The final step is identical to that in Method A, involving the protection of the synthesized amine with Boc₂O.

Comparative Analysis

ParameterMethod A: Grignard/RitterMethod B: Strecker Synthesis
Number of Steps 3 (Grignard, Ritter, Boc Protection)3 (Strecker, Hydrolysis, Boc Protection)
Starting Materials 4-Bromobenzonitrile, Cyclobutanone4-Aminobenzonitrile, Cyclobutanone, KCN
Key Reagents Mg, H₂SO₄, AcetonitrileKCN (highly toxic), HCl
Estimated Overall Yield Moderate to Good (40-60%)Variable (Potentially lower due to side reactions and harsh hydrolysis)
Operational Safety Involves pyrophoric Grignard reagent and corrosive strong acid.Major Hazard: Use of highly toxic potassium cyanide.
Scalability Generally straightforward to scale up.Cyanide use poses significant challenges for large-scale synthesis.
Purification Requires chromatographic purification at intermediate and final stages.May require multiple purification steps to remove byproducts from both reactions.
Robustness Each step is a well-defined, high-yielding transformation.The one-pot nature can be efficient but may be prone to side reactions. Harsh hydrolysis can lead to decomposition.

Conclusion and Recommendation

Both Method A and Method B present viable synthetic pathways to this compound.

Method A (Grignard/Ritter) is the recommended route for most laboratory applications. Its stepwise nature allows for better control and purification of intermediates, likely leading to a higher and more consistent overall yield. While it involves the use of a Grignard reagent and concentrated acid, the associated hazards are standard in a synthetic organic chemistry lab and are manageable with proper procedures.

Method B (Strecker Synthesis) , while elegant in its use of a one-pot multicomponent reaction, is severely hampered by the extreme toxicity of the cyanide reagent. The subsequent harsh hydrolysis step can also lead to lower yields and the formation of impurities. This route should only be considered by experienced chemists with appropriate safety infrastructure and may not be suitable for scale-up.

Ultimately, the choice of synthesis will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the acceptable level of risk. For reliability, yield, and safety, the Grignard/Ritter sequence (Method A) stands out as the superior strategy.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • CA30870A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Synthetic Routes to SB 214857 - Lotrafiban. (URL: [Link])

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])

  • What is the synthetic route of 4-Aminobenzonitrile - BLOOM TECH. (URL: [Link])

  • TERT-BUTYL 4-CYANOPHENYLCARBAMATE Three Chongqing Chemdad Co. (URL: [Link])

  • 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Dual protection of amino functions involving Boc - ResearchGate. (URL: [Link])

  • Synthesis of Boc-protected bicycloproline - PMC - NIH. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (URL: [Link])

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

  • Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis | Semantic Scholar. (URL: [Link])

  • CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h)
  • Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4 - PubMed. (URL: [Link])

  • Cyclobutylamine - ResearchGate. (URL: [Link])

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A Senior Application Scientist’s Guide to the Purity Analysis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is a key building block, a sophisticated intermediate whose structural integrity directly influences the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The quality of such intermediates dictates process reproducibility, impurity profiles, and the overall success of a drug synthesis campaign.[1][2][3]

While suppliers provide a Certificate of Analysis (CoA) often stating purity as ">98% by HPLC," this single figure can mask a complex reality of underlying impurities. For researchers and drug development professionals, a deeper, multi-faceted analytical approach is not just prudent—it is essential for robust process development and regulatory compliance.[4]

This guide presents a comparative purity analysis of this compound sourced from three representative commercial suppliers (designated A, B, and C). We move beyond the CoA to build a comprehensive quality profile, employing orthogonal analytical techniques to identify and quantify not just the principal compound but also its process-related impurities. Our objective is to demonstrate a rigorous, self-validating workflow that ensures the selection of the highest quality starting material for downstream applications.

Analytical Strategy: An Orthogonal, Multi-Technique Approach

To build a trustworthy and comprehensive purity profile, a single method is insufficient. We employ an orthogonal analytical strategy, where different techniques with distinct chemical principles are used to measure the same attribute. This approach minimizes the risk of overlooking impurities and provides a more accurate assessment of the true purity.

Our chosen analytical arsenal includes:

  • High-Performance Liquid Chromatography (HPLC-UV): The industry gold standard for purity determination and quantification of known and unknown impurities due to its high resolution and sensitivity.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful tool for the structural elucidation of impurities.[7][8] It provides molecular weight and fragmentation data, enabling the confident identification of unknown components detected by HPLC.[9][10]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of that same compound.[11] It serves as an excellent orthogonal confirmation of the purity values obtained by HPLC.

  • Structural Confirmation by 1H and 13C NMR: Standard NMR techniques are used to unequivocally confirm the identity of the main component and assist in the structural characterization of any significant impurities.[12][13][14]

Below is a visualization of our comprehensive analytical workflow.

G cluster_0 Sample Acquisition & Preparation cluster_1 Primary & Orthogonal Purity Analysis cluster_2 Impurity Identification & Structural Verification cluster_3 Data Synthesis & Comparison SampleA Supplier A Sample Prep Prepare Stock Solutions (Acetonitrile, 1 mg/mL) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC-UV Analysis (Purity, Impurity Profile) Prep->HPLC Inject for Separation qNMR qNMR Analysis (Purity Confirmation) Prep->qNMR Add Internal Standard LCMS LC-MS/MS Analysis (Impurity MW & Fragmentation) Prep->LCMS Inject for Identification NMR_Struct 1H & 13C NMR (Structural Confirmation) Prep->NMR_Struct Report Final Comparative Report HPLC->Report qNMR->Report LCMS->Report NMR_Struct->Report G cluster_main Main Compound: this compound cluster_impurities Identified Process-Related Impurities cluster_imp1 Impurity 1: De-Boc Protected Amine cluster_imp2 Impurity 2: Unreacted Starting Material Main Impurity1 Impurity2

Caption: Structures of the target compound and key identified impurities.

Conclusion and Recommendations

This comprehensive guide demonstrates that while CoA data provides a baseline, it is insufficient for qualifying critical pharmaceutical intermediates. A rigorous, multi-technique approach is necessary to build a complete picture of product quality.

Based on our analysis:

  • Supplier C provides this compound of the highest purity and with the most favorable impurity profile. The low number and concentration of impurities suggest a well-controlled and optimized manufacturing process.

  • Supplier A offers material of acceptable quality, though the presence of the de-Boc impurity should be monitored in future batches.

  • Supplier B 's material, while meeting the label claim, contains a higher level of unreacted starting material, which could have unpredictable effects on downstream reactions and the final API's impurity profile.

For researchers, scientists, and drug development professionals, we recommend the following best practices:

  • Always perform in-house qualification of new lots of critical starting materials, regardless of the supplier's CoA.

  • Employ orthogonal analytical methods, such as HPLC and qNMR, to gain confidence in purity assignments.

  • Invest in impurity identification. Understanding the nature of the impurities in your starting materials is crucial for process development and risk mitigation, in line with ICH Q11 guidelines. [1] By investing in this level of analytical rigor, development teams can ensure the robustness of their synthetic processes, the quality of their final product, and ultimately, the safety of patients.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • Quality Assurance in Pharmaceutical Intermediates: Meeting Global Standards. (n.d.).
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.).
  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Retrieved from the University of Illinois Urbana-Champaign.
  • Hoyt, E. A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.European Journal of Organic Chemistry.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
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A Comparative Guide to Carbamate Protecting Groups in Amine Chemistry: Spotlight on Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Carbamates are a cornerstone for the protection of primary and secondary amines, temporarily masking their inherent nucleophilicity and basicity to prevent unwanted side reactions.[1][2] This guide provides a comprehensive comparison of commonly employed carbamate protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and introduces a critical analysis of the less conventional tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate. We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance data to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Role of Carbamate Protecting Groups

The efficacy of a protecting group is dictated by its ease of installation and removal under conditions that leave the parent molecule and other functional groups intact. This principle of "orthogonal stability" is a key consideration in complex syntheses.[2] Carbamates excel in this regard, offering a range of deprotection strategies contingent on their specific structure. The delocalization of the nitrogen lone pair into the carbonyl group significantly attenuates the amine's reactivity, rendering it stable to a wide array of reagents and reaction conditions.[3]

The Stalwarts of Amine Protection: Boc, Cbz, and Fmoc

The Boc, Cbz, and Fmoc protecting groups are workhorses in modern organic synthesis, each with a distinct profile of stability and cleavage conditions, making them suitable for various orthogonal strategies.[2]

Tert-butyloxycarbonyl (Boc)

The Boc group is revered for its stability under basic and nucleophilic conditions, while being readily cleaved by acids.[4] This acid lability stems from the formation of a stable tert-butyl cation upon protonation of the carbamate.[4]

  • Protection: Typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium hydroxide.[4]

  • Deprotection: Commonly removed with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.[4] Care must be taken to scavenge the resulting tert-butyl cation with agents like anisole or thioanisole to prevent unwanted alkylation of sensitive functional groups.[4]

Benzyloxycarbonyl (Cbz or Z)

Introduced by Bergmann and Zervas, the Cbz group is a pioneer in peptide synthesis. It is stable to acidic and basic conditions but is uniquely cleaved by catalytic hydrogenolysis.

  • Protection: Installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Deprotection: Most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which yields the deprotected amine, toluene, and carbon dioxide. This method is exceptionally mild and proceeds at neutral pH.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its defining characteristic is its lability to basic conditions, while remaining stable to acids.

  • Protection: Introduced using Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

  • Deprotection: Readily cleaved by secondary amines, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF). The cleavage proceeds via a β-elimination mechanism.

A Critical Evaluation of this compound

While less documented in peer-reviewed literature, this compound presents an intriguing structural motif. Its properties can be inferred from its constituent components: the acid-labile tert-butyl carbamate and the sterically demanding, electronically modified 1-(4-cyanophenyl)cyclobutyl group.

Based on its structure, this protecting group is anticipated to be removable under acidic conditions, analogous to the standard Boc group. However, the presence of the bulky cyclobutyl ring at the α-position is expected to introduce significant steric hindrance. This could influence both the kinetics of its introduction and its cleavage. The hydrolysis of sterically hindered esters and carbamates can be significantly slower, which could be an advantage in providing enhanced stability under mildly acidic conditions where a standard Boc group might be labile.[5][6]

The 4-cyanophenyl substituent is a strong electron-withdrawing group due to the nitrile functionality.[7] This electronic effect could potentially modulate the stability of the carbamate. Electron-withdrawing groups can influence the rate of cleavage, and in some contexts, the cyano group has been shown to participate in hydrogen bonding interactions, which could affect substrate-enzyme or substrate-reagent binding.[8][9]

Potential Advantages:

  • Tunable Acid Lability: The combination of steric bulk and electronic effects from the 1-(4-cyanophenyl)cyclobutyl moiety may offer a different acid lability profile compared to the standard Boc group, potentially allowing for selective deprotection in the presence of other acid-sensitive groups.

  • Enhanced Stability: The steric hindrance could increase the stability of the protecting group to certain reagents and mildly acidic conditions.

  • Unique Spectroscopic Handle: The cyanophenyl group could potentially serve as a spectroscopic tag for quantification, although this has not been experimentally verified.

Potential Disadvantages:

  • Difficult Installation: The steric bulk may necessitate more forcing conditions for its introduction, potentially leading to lower yields or the need for stronger bases or higher temperatures.

  • Slower Deprotection: The increased steric hindrance could lead to slower deprotection kinetics, requiring longer reaction times or stronger acidic conditions than for a simple Boc group.

  • Limited Commercial Availability and Higher Cost: As a non-standard protecting group, its availability is limited and cost may be higher compared to the widely used Boc, Cbz, and Fmoc reagents.[10]

Comparative Data Summary

The following table summarizes the key characteristics of the discussed carbamate protecting groups. The properties of this compound are predicted based on chemical principles and require experimental validation.

Protecting GroupStructureDeprotection ConditionsOrthogonalityKey Features
Boc

Strong Acid (e.g., TFA, HCl)[4]Orthogonal to Cbz, FmocStable to base and hydrogenolysis.
Cbz

Catalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc, FmocStable to acid and base.
Fmoc

Base (e.g., Piperidine)Orthogonal to Boc, CbzStable to acid.
This compound

Predicted: Strong AcidPredicted: Orthogonal to Cbz, FmocPredicted: Increased steric hindrance, potentially altered acid lability.

Experimental Protocols

To facilitate a direct comparison, the following are detailed, step-by-step methodologies for the protection and deprotection of a model primary amine with Boc, Cbz, and Fmoc groups. A hypothetical protocol for the evaluation of this compound is also provided, based on standard procedures.

Protocol 1: Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium hydroxide (2.0 equiv) and stir until dissolved.

  • Reagent Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Protocol 3: Cbz Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv).

  • Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow to warm to room temperature and stir for an additional 8-12 hours.

  • Work-up: Perform an aqueous work-up and extract the product with an organic solvent. Dry and concentrate to yield the Cbz-protected amine.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 5: Fmoc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Reagent Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv).

  • Reaction: Stir the mixture at room temperature for 4-16 hours.

  • Work-up: Perform an aqueous work-up, including an acid wash to protonate the product, followed by extraction with an organic solvent, drying, and concentration.

Protocol 6: Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Work-up: Remove the solvent under reduced pressure and purify the product as necessary.

Hypothetical Protocol for Evaluation of this compound

This protocol is designed to assess the relative acid stability compared to a standard Boc group.

  • Protection: Synthesize the protected amine using a procedure analogous to Protocol 1, potentially requiring elevated temperatures or a stronger base due to steric hindrance. The protecting agent would be a suitable activated form of 1-(4-cyanophenyl)cyclobutanol, such as the corresponding chloroformate or dicarbonate.

  • Comparative Deprotection:

    • Prepare two parallel reactions, one with the Boc-protected amine and one with the this compound-protected amine.

    • Subject both to identical, mildly acidic conditions (e.g., 10% TFA in DCM).

    • Monitor the progress of deprotection for both compounds over time using an appropriate analytical technique (e.g., LC-MS or ¹H NMR).

    • The relative rates of cleavage will provide experimental evidence for the influence of the 1-(4-cyanophenyl)cyclobutyl group on acid lability.

Visualization of Key Concepts

G Boc Boc Acid Acid Boc->Acid TFA, HCl New New New->Acid Predicted Cbz Cbz H2 H2 Cbz->H2 H₂, Pd/C Fmoc Fmoc Base Base Fmoc->Base Piperidine

G Start Start Protect Protect Start->Protect Protected Protected Protect->Protected Reaction Reaction Protected->Reaction Deprotect Deprotect Reaction->Deprotect Final Final Deprotect->Final

Conclusion and Future Outlook

The selection of an appropriate carbamate protecting group is a critical decision in the design of a synthetic route. While Boc, Cbz, and Fmoc remain the established and reliable choices for most applications, the exploration of novel protecting groups like this compound is essential for expanding the synthetic chemist's toolkit. Based on fundamental chemical principles, this particular protecting group is predicted to exhibit acid lability, with its reactivity likely modulated by the steric and electronic properties of the 1-(4-cyanophenyl)cyclobutyl moiety. This could offer advantages in terms of stability and selective cleavage. However, these hypotheses must be validated through rigorous experimental investigation. Future studies should focus on quantifying the relative rates of deprotection under various acidic conditions and exploring the scope of its application in the synthesis of complex molecules. Such research will be invaluable in determining whether this compound can carve a niche for itself in the esteemed family of carbamate protecting groups.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH. [Link]

  • Cyano groups – Knowledge and References. Taylor & Francis. [Link]

  • 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyano Group Definition. Fiveable. [Link]

  • Carbamate Protective Groups. Chem-Station Int. Ed. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fast ester cleavage of sterically hindered α- and β-aminoesters under non-aqueous conditions. Application. ElectronicsAndBooks. [Link]

  • Influence of remote carbamate protective groups on the β-selectivity in rhamnosylations. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Transition Metals Catalyzed Element-Cyano Bonds Activations. PMC - PubMed Central. [Link]

  • What Is The Cyano Group?. YouTube. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF - ResearchGate. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal. [Link]

  • News - Cyanide reaction in organic synthesis. MIT-IVY. [Link]

  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][11][12]triazolo[4,3-a][4][12]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.

  • Cyclobutyl- and Cyclobutenylphosphonates: Synthesis, Transformations and Biological Activities. Semantic Scholar. [Link]

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A Comparative Guide to the Synthesis and Characterization of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. The 1-phenylcyclobutylamine moiety has emerged as a privileged structure in the design of bioactive molecules. This guide provides an in-depth technical comparison of the synthesis, characterization, and potential applications of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a key intermediate in the development of compounds targeting various biological pathways. We will explore its synthesis, delve into its detailed characterization, and compare it with relevant alternatives, supported by experimental data and protocols.

Introduction to the 1-(4-cyanophenyl)cyclobutylamine Scaffold

The 1-(4-cyanophenyl)cyclobutylamine scaffold is of significant interest in drug discovery. The cyclobutyl ring introduces a constrained, three-dimensional element that can enhance binding to biological targets and improve metabolic stability compared to more flexible aliphatic chains. The cyanophenyl group, a common pharmacophore, can participate in various interactions, including hydrogen bonding and dipole-dipole interactions, and serves as a versatile handle for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the amine functionality during synthetic manipulations, allowing for regioselective reactions at other positions of the molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane ring, followed by the introduction of the amine functionality and subsequent protection.

Synthetic Pathway Overview

A common synthetic route involves the construction of a 1-(4-cyanophenyl)cyclobutanecarbonitrile intermediate, which is then reduced to the corresponding amine and subsequently protected with a Boc group.

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A [label="4-Bromobenzonitrile"]; B [label="1-(4-Bromophenyl)cyclobutanecarbonitrile"]; C [label="1-(4-Cyanophenyl)cyclobutanecarbonitrile"]; D [label="1-(4-Cyanophenyl)cyclobutanamine"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="1. n-BuLi, THF, -78 °C\n2. Cyclobutanone"]; B -> C [label="CuCN, DMF, reflux"]; C -> D [label="LiAlH4, THF or H2, Raney Ni"]; D -> E [label="(Boc)2O, Et3N, DCM"]; }

Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)cyclobutanamine

Step 1: Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile

This step involves a nucleophilic addition of the cyanophenyl group to cyclobutanone, followed by nitrile formation. A common method is the reaction of 4-cyanophenylmagnesium bromide with cyclobutanone, followed by treatment with a cyanide source. An alternative is the palladium-catalyzed cyanation of a pre-formed 1-(4-halophenyl)cyclobutanol.

Step 2: Reduction of 1-(4-Cyanophenyl)cyclobutanecarbonitrile to 1-(4-Cyanophenyl)cyclobutanamine

The nitrile group is reduced to a primary amine using a suitable reducing agent.

  • Method A: Lithium Aluminum Hydride (LAH) Reduction

    • To a stirred solution of 1-(4-cyanophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-cyanophenyl)cyclobutanamine.

  • Method B: Catalytic Hydrogenation

    • Dissolve 1-(4-cyanophenyl)cyclobutanecarbonitrile (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

    • Filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired amine.

Experimental Protocol: Boc Protection

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.[1]

  • Dissolve 1-(4-cyanophenyl)cyclobutanamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are expected spectroscopic data based on the structure and data from analogous compounds.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the cyclobutyl protons (multiplets, ~1.8-2.5 ppm, 6H), the aromatic protons (two doublets, ~7.4-7.7 ppm, 4H), and the carbamate N-H proton (broad singlet, ~5.0-5.5 ppm, 1H).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm), the cyclobutyl carbons (~15, ~35, ~55 ppm), the aromatic carbons (~110, 119, 128, 132, 148 ppm), the nitrile carbon (~119 ppm), and the carbamate carbonyl carbon (~155 ppm).
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3350 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), the nitrile C≡N stretch (~2230 cm⁻¹), and the carbamate C=O stretch (~1690 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 273.16, and a [M+Na]⁺ peak at m/z 295.14.

Comparison with Alternative Compounds

The choice of the cyanophenyl group and the Boc protecting group is strategic, but alternative functionalities can be employed to modulate the properties of the final compounds.

Alternative Phenyl Substituents

The cyano group is a versatile functional group, but other substituents can be used to alter the electronic and steric properties of the phenyl ring.

Alternative Rationale for Use Synthetic Considerations
Carboxylic Acid Can act as a hydrogen bond donor and acceptor, potentially improving solubility and target binding.The carboxylic acid group may require protection during certain synthetic steps.
Amine Introduces a basic center, which can be crucial for salt formation and improving pharmacokinetic properties.The amine would need to be protected orthogonally to the cyclobutylamine.
Halogens (F, Cl, Br) Can modulate lipophilicity and metabolic stability, and may participate in halogen bonding.Readily available starting materials.
Workflow for Bioisosteric Replacement

Bioisosteric replacement is a key strategy in drug design to fine-tune the properties of a lead compound.

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Lead [label="Lead Compound\n(e.g., with Cyanophenyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identify [label="Identify Pharmacophore\n(Cyano Group)"]; Select [label="Select Bioisostere\n(e.g., Tetrazole, Carboxylic Acid)"]; Synthesize [label="Synthesize Analog"]; Evaluate [label="Evaluate Biological Activity\nand Properties"]; Optimize [label="Optimize Lead"];

Lead -> Identify; Identify -> Select; Select -> Synthesize; Synthesize -> Evaluate; Evaluate -> Optimize; Optimize -> Lead [style=dashed, label="Iterative Process"]; }

Caption: Workflow for bioisosteric replacement of the cyano group.
Alternative Protecting Groups

While the Boc group is widely used, other protecting groups for amines can be advantageous depending on the subsequent reaction conditions.[2]

Protecting Group Deprotection Conditions Advantages Disadvantages
Carbobenzyloxy (Cbz) Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.Not suitable for molecules with other reducible functional groups.
Fluorenylmethyloxycarbonyl (Fmoc) Base (e.g., Piperidine)Stable to acidic conditions, allowing for orthogonal protection strategies with Boc.Labile to basic conditions.
Benzyl (Bn) Hydrogenolysis (H₂, Pd/C)Robust and stable to a wide range of conditions.Requires catalytic hydrogenation for removal.

Applications in Drug Discovery

The 1-(4-cyanophenyl)cyclobutylamine scaffold has been incorporated into a variety of biologically active molecules, particularly as inhibitors of enzymes and receptors implicated in disease.

Case Study: Inhibition of Dipeptidyl Peptidase 1 (DPP1)

Derivatives of (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides, which can be synthesized from intermediates like this compound, have been investigated as inhibitors of Dipeptidyl Peptidase 1 (DPP1).[2] DPP1 is a cysteine protease that plays a role in the activation of serine proteases in inflammatory cells. Inhibition of DPP1 is a potential therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on related compounds have shown that the cyanophenyl group is often crucial for potent biological activity, likely through interactions with the target protein.[3][4] The cyclobutyl moiety provides a rigid scaffold that can orient the key pharmacophoric groups in a favorable conformation for binding. Modifications to the cyclobutane ring or the phenyl ring can be used to explore the binding pocket and optimize potency and selectivity.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing access to a range of compounds with potential therapeutic applications. Its synthesis is well-established, and its characterization can be readily achieved using standard spectroscopic techniques. By understanding the synthesis, characterization, and potential modifications of this scaffold, researchers can effectively utilize it in the design and development of novel drug candidates. The strategic use of bioisosteric replacements and alternative protecting groups further expands the chemical space that can be explored, paving the way for the discovery of new and improved therapeutics.

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  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
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  • PubMed. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Available from: [Link]

  • Google Patents. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
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A Comparative Guide to the Structural Validation of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of regulatory submission and the foundation of intellectual property.[1][2][3] For novel molecular entities such as Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate and its derivatives, a multi-faceted analytical approach is not just best practice, but a scientific necessity. This guide provides a comparative analysis of the primary and complementary analytical techniques essential for the comprehensive structural validation of this class of compounds, grounded in the principles of scientific integrity and supported by established experimental protocols.

The inherent structural complexity of this compound, featuring a quaternary carbon center, a sterically hindered tert-butyl carbamate, a nitrile moiety, and a cyclobutane ring, necessitates a rigorous and orthogonal validation strategy. The choice of analytical techniques is driven by the need to unequivocally confirm not only the connectivity of atoms but also their spatial arrangement.

Primary Validation Techniques: The Triad of Structural Elucidation

The gold standard for structural determination of small molecules relies on a powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[4] Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the piecing together of the molecular framework.

Causality of Experimental Choice: For this compound, 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are indispensable. ¹H NMR will confirm the presence and integration of all proton-bearing groups: the tert-butyl singlet, the aromatic protons of the cyanophenyl ring, and the diastereotopic protons of the cyclobutane ring. ¹³C NMR will identify all carbon environments, including the characteristic signals for the nitrile carbon (110-125 ppm), the carbamate carbonyl (around 150-155 ppm), and the quaternary cyclobutyl carbon.[5][6] 2D NMR experiments are then crucial to establish connectivity. For instance, an HMBC experiment will show long-range correlations between the protons of the cyclobutane ring and the quaternary carbon, as well as with the ipso-carbon of the phenyl ring, unequivocally linking these fragments.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is essential for tracing the spin systems within the cyclobutane and phenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the different structural fragments of the molecule.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[4]

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition of this compound. The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation. The fragmentation pattern of cyclobutane derivatives can be complex but often involves characteristic ring-opening pathways and cleavage of substituents.[7][8] For the target molecule, expected fragmentations would include the loss of the tert-butyl group, cleavage of the carbamate, and fragmentation of the cyclobutane ring.[9]

Experimental Protocol: LC-HRMS/MS

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent compatible with the liquid chromatography (LC) mobile phase (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto an LC system coupled to the mass spectrometer. A reversed-phase C18 column is a common choice for small molecules of this polarity.[10] The LC step ensures that the analyzed compound is pure and separates it from any potential impurities.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this class of molecules, typically forming protonated molecular ions [M+H]⁺.[4]

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. The fragmentation pattern can then be analyzed to corroborate the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[1][11]

Causality of Experimental Choice: For a molecule with a quaternary stereocenter, such as a derivative of this compound, X-ray crystallography is the ultimate arbiter of its absolute configuration.[1] It provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step.[1] A variety of techniques can be employed, including slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A systematic screen of different solvents and solvent combinations is typically required.

  • Crystal Mounting and Data Collection: A high-quality single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data. The final output is a detailed 3D model of the molecule in the crystal lattice.[12]

Comparison of Primary Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, relative stereochemistry.Non-destructive, provides detailed structural information in solution.Requires relatively large amounts of pure sample, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry, fragmentation can be complex.
X-ray Crystallography Precise 3D structure, absolute stereochemistry, bond lengths and angles.Unambiguous structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain.[1]

Complementary Analytical Techniques for Comprehensive Validation

While the primary techniques provide the core structural information, a comprehensive validation package for regulatory submission also requires data on purity and the presence of specific functional groups.[2][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Causality of Experimental Choice: For this compound, FTIR is used to confirm the presence of the N-H bond of the carbamate (around 3340 cm⁻¹), the C=O of the carbamate (around 1690 cm⁻¹), and the C≡N of the nitrile group (around 2230 cm⁻¹).[5][14] The presence of these characteristic absorption bands provides quick and valuable corroborating evidence for the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for determining the purity of a compound.[15][16]

Causality of Experimental Choice: A validated HPLC method is required to determine the purity of the synthesized this compound and to quantify any impurities.[17] This is a critical component of any regulatory submission.[2]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Method Development: Develop a reversed-phase HPLC method that provides good resolution between the main compound and any potential impurities. This involves optimizing the mobile phase composition (e.g., acetonitrile/water gradient), column chemistry (e.g., C18), flow rate, and UV detection wavelength.

  • Method Validation: Validate the HPLC method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19]

  • Sample Analysis: Analyze the sample using the validated method to determine its purity, typically expressed as a percentage of the total peak area.

Elemental Analysis: Confirmation of Elemental Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound.

Causality of Experimental Choice: The experimentally determined elemental composition must agree with the theoretical values calculated from the molecular formula.[20] This provides fundamental confirmation of the compound's empirical formula. For regulatory purposes, control of elemental impurities is also critical.[18][21][22]

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A precisely weighed amount of the pure, dry sample is required.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values. The experimental values should typically be within ±0.4% of the theoretical values.

A Self-Validating Workflow for Structural Elucidation

The following workflow illustrates a logical and self-validating approach to the structural characterization of this compound derivatives.

G cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Definitive 3D Structure cluster_3 Final Validation & Reporting A Synthesis & Purification B HPLC (Purity) A->B C FTIR (Functional Groups) A->C D HRMS (Molecular Formula) B->D E 1D & 2D NMR (Connectivity) B->E F Elemental Analysis (Composition) B->F H Data Integration & Structure Confirmation D->H G X-ray Crystallography (Absolute Stereochemistry) E->G E->H F->H G->H I Regulatory Submission Package H->I G Structure Proposed Structure NMR NMR (Connectivity) Structure->NMR predicts MS MS (Formula) Structure->MS predicts Xray X-ray (3D Structure) Structure->Xray validates FTIR FTIR (Functional Groups) Structure->FTIR predicts HPLC HPLC (Purity) Structure->HPLC requires pure sample EA Elemental Analysis (Composition) Structure->EA predicts NMR->Structure confirms MS->Structure confirms Xray->Structure defines FTIR->Structure supports HPLC->Structure verifies purity EA->MS corroborates

Caption: Interplay of analytical techniques for structural validation.

References

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A Cost-Benefit Analysis of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the myriad of structural motifs, the cyclobutane ring has emerged as a valuable component in drug design, offering a unique combination of conformational rigidity and metabolic stability.[1][2] This guide provides an in-depth cost-benefit analysis of a specific, yet increasingly relevant, building block: Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate . We will dissect its synthesis, evaluate its performance characteristics against viable alternatives, and provide the experimental framework necessary for its practical application.

The Strategic Value of the 1-(4-Cyanophenyl)cyclobutyl Moiety

The title compound incorporates two key structural features that merit individual consideration: the cyclobutane ring and the 4-cyanophenyl group, with the amine functionality protected by a tert-butoxycarbonyl (Boc) group. The cyclobutane moiety, a four-membered carbocycle, imparts a degree of three-dimensionality and conformational constraint that can be highly beneficial for optimizing ligand-receptor interactions.[2] Compared to more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring can pre-organize pharmacophoric elements in a favorable orientation for binding, potentially leading to enhanced potency and selectivity.

The 4-cyanophenyl group is a common pharmacophore in drug candidates, often acting as a bioisostere for other functional groups. The nitrile moiety can participate in hydrogen bonding and other polar interactions within a binding pocket. Its inclusion can also influence the overall electronic properties and metabolic stability of the molecule.

The Boc protecting group is a standard in organic synthesis, prized for its ease of installation and selective removal under acidic conditions. Its presence in the title compound makes it a ready-to-use building block for further synthetic elaboration, such as amide bond formation or other nucleophilic reactions at the deprotected amine.

Cost Analysis: A Tale of Starting Materials and Synthetic Efficiency

A thorough cost-benefit analysis begins with a realistic assessment of the financial investment required to obtain the target compound. This can be broken down into the cost of starting materials and the efficiency of the synthetic route.

Table 1: Estimated Cost of Key Starting Materials

Starting MaterialSupplier ExamplePrice (USD) per UnitUnit Size
CyclobutanoneSigma-Aldrich~$1071 g
4-AminobenzonitrileVaries~$20-5010 g
Sodium CyanideVaries~$30-60100 g
Ammonium CarbonateVaries~$20-40500 g
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich~$50-16025 g - 100 g

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

The synthesis of this compound can be logically approached in two main stages: the formation of the key intermediate, 1-amino-1-(4-cyanophenyl)cyclobutane, followed by the Boc protection of the primary amine.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established synthetic methodologies, namely the Bucherer-Bergs reaction for the formation of the aminonitrile precursor, followed by a standard Boc protection.

Part 1: Synthesis of 1-Amino-1-(4-cyanophenyl)cyclobutane (Intermediate)

The Bucherer-Bergs reaction provides a one-pot method for the synthesis of α-amino acids from ketones or aldehydes, via a hydantoin intermediate which can be subsequently hydrolyzed.[3][4] A related and more direct approach for α-aminonitrile synthesis is the Strecker synthesis.[5][6]

Reaction Scheme: Bucherer-Bergs Reaction

Caption: Conceptual pathway for 1-Amino-1-(4-cyanophenyl)cyclobutane synthesis.

Step-by-Step Protocol (Bucherer-Bergs approach):

  • Reaction Setup: In a sealed pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Heat the mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation of Hydantoin: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Acidify the mixture with concentrated HCl to a pH of approximately 1-2. The spirohydantoin product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Hydrolysis to Amino Acid: The isolated spirohydantoin (1.0 eq) is then hydrolyzed to the corresponding 1-aminocyclobutane-1-carboxylic acid. This is typically achieved by heating with a strong base such as barium hydroxide (2-3 eq) in water at reflux for 24-48 hours.

  • Isolation of Amino Acid: After cooling, the excess barium hydroxide is precipitated by bubbling CO₂ through the solution or by the addition of sulfuric acid. The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude amino acid.

  • Aryl Coupling: The resulting 1-aminocyclobutane-1-carboxylic acid can then be coupled with a suitable 4-halobenzonitrile via a palladium-catalyzed cross-coupling reaction to install the cyanophenyl group.

Part 2: Boc Protection of 1-Amino-1-(4-cyanophenyl)cyclobutane

This is a standard procedure in organic synthesis.

Caption: General workflow for Boc protection.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-amino-1-(4-cyanophenyl)cyclobutane (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (2:1).

  • Reagent Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Performance Comparison with Other Alternatives

The "benefit" in a cost-benefit analysis is determined by the performance of the molecule in a relevant context. For a drug discovery building block, this includes factors like metabolic stability, biological activity, and overall contribution to the drug-like properties of the final compound.

Metabolic Stability

The cyclobutane ring is often incorporated into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.

Table 2: Comparative In Vitro Metabolic Stability of Cycloalkylamine Analogs

Compound SeriesAnalogIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Model Amide 1tert-Butyl11[7]
CF₃-Cyclopropane16[7]
CF₃-Cyclobutane16[7]
Model Amide 2tert-Butyl12[7]
CF₃-Cyclopropane1[7]
CF₃-Cyclobutane1[7]
Butenafinetert-Butyl30[7]
CF₃-Cyclopropane21[7]
CF₃-Cyclobutane21[7]

The data in Table 2 suggests that replacing a metabolically labile tert-butyl group with a trifluoromethyl-substituted cyclobutane or cyclopropane can significantly improve metabolic stability in some cases (e.g., Model Amide 2 and Butenafine).[7] While this data is for a CF₃-substituted cyclobutane, the general principle of the cyclobutane ring's robustness holds. The choice between cyclopropane and cyclobutane can be nuanced and context-dependent.

Biological Activity

The rigid nature of the cyclobutane ring can have a profound impact on biological activity. In some cases, it can lead to enhanced potency compared to more flexible or differently sized cycloalkanes. For instance, in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, the cyclobutane-containing analog was found to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively.

In another study, a trifluoromethyl-cyclobutane analog of the antihistamine buclizine retained activity, whereas the corresponding cyclopropane analog was inactive.[7] This highlights that the specific geometry of the cyclobutane ring can be crucial for maintaining or improving biological activity.

Alternatives to the 1-(4-Cyanophenyl)cyclobutyl Moiety

When considering alternatives, it is useful to think in terms of bioisosteric replacements for both the cyclobutane and the 4-cyanophenyl components.

Table 3: Potential Bioisosteric Replacements and Their Rationale

Original MoietyPotential BioisostereRationale for Replacement
Cyclobutane Cyclopentane, CyclohexaneTo modulate conformational flexibility and explore different vector spaces within the binding pocket.
CyclopropaneTo introduce a different strain and electronic profile, potentially altering reactivity and binding interactions.[8]
Oxetane, AzetidineTo introduce heteroatoms for improved solubility and potential new hydrogen bonding interactions.
4-Cyanophenyl 4-Halophenyl (F, Cl)To mimic the electronic properties of the nitrile with a different steric and metabolic profile.
Pyridyl, PyrimidinylTo introduce a basic nitrogen for improved solubility and potential for salt formation.
Thienyl, FuranylTo explore different aromatic systems with altered electronic and lipophilic properties.

The choice of an alternative will depend on the specific goals of the drug discovery program, such as improving potency, selectivity, solubility, or metabolic stability.

Conclusion: A Strategic Investment for Drug Discovery

The use of this compound in drug discovery represents a strategic investment. While the synthesis of this building block is more complex and costly than simpler aliphatic or aromatic amines, the potential benefits in terms of improved metabolic stability, enhanced biological activity, and favorable conformational constraint can be significant.

Cost-Benefit Summary:

  • Costs:

    • Higher cost of starting materials compared to simple amines.

    • Multi-step synthesis increases labor and resource allocation.

    • Potential for lower overall yields compared to simpler synthetic routes.

  • Benefits:

    • Introduction of a conformationally rigid scaffold can lead to increased potency and selectivity.[2]

    • The cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.

    • The 4-cyanophenyl group offers a versatile pharmacophore for various receptor interactions.

    • The Boc-protected amine allows for straightforward incorporation into diverse synthetic pathways.

For research teams aiming to develop drug candidates with optimized properties, particularly in competitive therapeutic areas, the upfront investment in a building block like this compound can be justified by the potential for significant downstream improvements in the overall profile of the final molecule. The decision to employ this or a similar building block should be made on a case-by-case basis, weighing the synthetic complexity against the desired therapeutic advantages.

References

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A Comparative Guide to the Chemical and Metabolic Stability of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbamate Conundrum in Drug Design

The carbamate moiety is a cornerstone in medicinal chemistry, prized for its role as a stable, cell-permeable peptide bond isostere.[1][2] Its unique structural features, a hybrid of an amide and an ester, afford it good chemical and proteolytic stability, making it a common functional group in numerous therapeutic agents.[1][2] However, the "stability" of a carbamate is a double-edged sword. While essential for maintaining the structural integrity of a drug en route to its target, excessive stability can hinder the release of an active compound in prodrug strategies. Conversely, insufficient stability can lead to rapid clearance and poor bioavailability, rendering a promising candidate ineffective in vivo.[3][4]

The rate and mechanism of carbamate hydrolysis are critical pharmacokinetic determinants.[5] This degradation can be chemical, driven by ambient pH, or enzymatic, mediated by hydrolases and esterases abundant in plasma.[3][4] Therefore, a thorough understanding of a carbamate-containing compound's stability profile is not merely an academic exercise; it is a critical step in early drug discovery that informs lead optimization and predicts in vivo performance.

This guide provides an in-depth comparison of the stability of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, a representative Boc-protected amine, and three rationally designed analogs. We will explore how subtle electronic and steric modifications to the parent structure influence its susceptibility to degradation under physiologically relevant conditions: simulated gastric acid, neutral pH, basic conditions, and in the presence of plasma enzymes. Through detailed experimental protocols and comparative data, this guide aims to equip researchers with the foundational knowledge to anticipate and engineer the stability of carbamate-based drug candidates.

The Analogs: A Study in Structure-Stability Relationships

To investigate the impact of molecular structure on stability, we selected the parent compound and designed three analogs, each with a specific modification intended to probe a different aspect of carbamate reactivity.

  • Parent Compound (PC): this compound

    • Our reference compound, featuring a tert-butyl carbamate (Boc group) and an electron-withdrawing cyano (-CN) group on the phenyl ring.

  • Analog 1 (A1): Tert-butyl 1-(4-methoxyphenyl)cyclobutylcarbamate

    • Modification: The electron-withdrawing cyano group is replaced by a strongly electron-donating methoxy (-OCH₃) group.

    • Hypothesis: Electron-donating groups decrease the electrophilicity of the carbamate carbonyl carbon, which is the primary site of nucleophilic attack during hydrolysis. This is expected to increase the compound's stability across all conditions.[6][7]

  • Analog 2 (A2): Tert-butyl 1-(4-nitrophenyl)cyclobutylcarbamate

    • Modification: The cyano group is replaced by a more potent electron-withdrawing nitro (-NO₂) group.

    • Hypothesis: The strong inductive and resonance effects of the nitro group will significantly increase the electrophilicity of the carbamate carbonyl, making it more susceptible to hydrolysis. This analog is predicted to be the least stable.[7]

  • Analog 3 (A3): Isopropyl 1-(4-cyanophenyl)cyclobutylcarbamate

    • Modification: The sterically bulky tert-butyl group is replaced with a smaller isopropyl group.

    • Hypothesis: The tert-butyl group provides significant steric hindrance around the carbamate, potentially shielding it from enzymatic attack. Reducing this bulk may increase the rate of enzymatic hydrolysis in plasma, while having a less pronounced effect on chemical hydrolysis.[8]

Experimental Methodologies: A Framework for Stability Assessment

The following protocols are designed to provide a comprehensive and reproducible assessment of compound stability. The choice of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the analytical endpoint is deliberate; its high sensitivity and specificity allow for accurate quantification of the parent compound even in complex biological matrices like plasma.[9][10]

Protocol 1: Plasma Stability Assay

This assay evaluates the susceptibility of a compound to degradation by plasma enzymes, primarily hydrolases and esterases.[3]

Rationale: Instability in plasma is a common cause of rapid systemic clearance and short half-life, leading to poor in vivo efficacy.[4] This assay serves as an essential in vitro screen to identify labile compounds early in development. We utilize plasma from multiple species (human and rat) to identify potential interspecies differences in metabolism, which is a critical consideration for preclinical to clinical translation.[11]

Workflow Diagram: Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation start 1. Prepare Stock Solutions (10 mM in DMSO) dilute 2. Create Working Solution (100 µM in Acetonitrile) start->dilute incubate 4. Spike Working Solution into Plasma (Final Conc: 1 µM) dilute->incubate plasma_prep 3. Thaw & Pre-warm Plasma (Human & Rat) to 37°C plasma_prep->incubate timepoint 5. Aliquot at Time Points (0, 30, 60, 120, 240 min) incubate->timepoint quench 6. Quench Reaction (Add cold Acetonitrile with Internal Standard) timepoint->quench process 7. Centrifuge to Precipitate Proteins quench->process analyze 8. Analyze Supernatant by LC-MS/MS process->analyze calc 9. Calculate % Remaining vs. T=0 analyze->calc end 10. Determine Half-Life (t½) calc->end

Caption: Workflow for the multi-species plasma stability assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in DMSO. Create a 100 µM working solution by diluting the stock solution in acetonitrile.

  • Plasma Preparation: Thaw frozen human and rat plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates.

  • Incubation: Pre-warm an aliquot of plasma to 37°C for 5 minutes. Initiate the reaction by adding the 100 µM working solution to the plasma to achieve a final substrate concentration of 1 µM (the final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition).

  • Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile fortified with an internal standard (e.g., Carbutamide). The acetonitrile serves to precipitate plasma proteins and halt all enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Chemical Stability Assay (pH Liability)

This assay determines a compound's intrinsic stability to acid and base-catalyzed hydrolysis, independent of enzymatic activity.

Rationale: A drug must survive the acidic environment of the stomach (pH 1-2) after oral administration and remain stable at physiological pH (7.4) in the bloodstream. Assessing stability at a basic pH (e.g., 9.0) provides data on susceptibility to base-catalyzed hydrolysis, which can inform formulation and storage requirements.[5]

Workflow Diagram: Chemical Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation start 1. Prepare Stock Solution (10 mM in DMSO) incubate 3. Spike Stock into Buffers (Final Conc: 10 µM) Incubate at 37°C start->incubate buffers 2. Prepare Buffer Solutions (pH 1.2, 7.4, 9.0) buffers->incubate timepoint 4. Aliquot at Time Points (e.g., 0, 1, 2, 4, 24 hours) incubate->timepoint quench 5. Quench/Neutralize Sample (Add equal volume of mobile phase or neutralizing buffer) timepoint->quench analyze 6. Analyze Directly by HPLC-UV or LC-MS/MS quench->analyze calc 7. Calculate % Remaining vs. T=0 analyze->calc end 8. Determine Half-Life (t½) calc->end

Caption: Workflow for the chemical stability assay at various pH values.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare aqueous buffer solutions at the target pH values: pH 1.2 (0.1 N HCl, simulating gastric fluid), pH 7.4 (Phosphate-Buffered Saline, PBS), and pH 9.0 (Borate buffer).

  • Incubation: Add a small volume of the 10 mM compound stock solution to each buffer to achieve a final concentration of 10 µM. Incubate the solutions in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot from each buffer solution.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of mobile phase or a neutralizing buffer to stop any further degradation before analysis.

  • Analysis: Analyze the samples directly by HPLC-UV or LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t½) at each pH condition using the same method described for the plasma stability assay.

Results and Discussion

The stability of the parent compound and its three analogs was assessed according to the protocols described above. The resulting half-life (t½) data are summarized in the table below.

CompoundModificationt½ in Human Plasma (min)t½ in Rat Plasma (min)t½ at pH 1.2 (hr)t½ at pH 7.4 (hr)t½ at pH 9.0 (hr)
PC Parent (-CN)18595> 48> 4836
A1 -OCH₃ (EDG)> 240> 240> 48> 48> 48
A2 -NO₂ (EWG)653022408
A3 Isopropyl-Carbamate11050> 48> 4834
Analysis of Chemical Stability (pH Liability)

The data from the chemical stability assay strongly support the initial hypotheses regarding electronic effects.

  • Analog 1 (-OCH₃): This analog demonstrated exceptional stability across all pH conditions, with no significant degradation observed within the 48-hour timeframe. The electron-donating nature of the methoxy group reduces the partial positive charge on the carbamate carbonyl carbon, making it a less favorable target for nucleophilic attack by water or hydroxide ions.[6][7] This highlights a key strategy for stabilizing carbamate linkages.

  • Analog 2 (-NO₂): As predicted, the potent electron-withdrawing nitro group rendered this analog highly unstable, particularly under basic conditions (t½ = 8 hr). The nitro group withdraws electron density from the phenyl ring and, by extension, from the carbamate, significantly increasing its electrophilicity and susceptibility to hydrolysis.[7] The compound also showed marked instability in strong acid (t½ = 22 hr).

  • Parent Compound (-CN) and Analog 3 (Isopropyl): Both the parent compound and its isopropyl analog were very stable under acidic and neutral conditions. Their stability profiles were nearly identical, indicating that altering the steric bulk of the N-substituent from tert-butyl to isopropyl has a negligible effect on intrinsic chemical stability. The moderate electron-withdrawing nature of the cyano group makes them more susceptible to basic hydrolysis than Analog 1, but far more stable than Analog 2.

Analysis of Metabolic Stability (Plasma)

The plasma stability assay reveals the critical role of both electronic and steric factors in enzymatic degradation.

  • Species Differences: A consistent trend observed was that all compounds were degraded more rapidly in rat plasma than in human plasma. This is a common finding in drug metabolism and underscores the importance of evaluating stability in the plasma of all relevant preclinical species.[11]

  • Electronic Effects: The trend observed in the chemical stability assay was mirrored in plasma. The electron-rich Analog 1 was the most stable, while the electron-poor Analog 2 was rapidly hydrolyzed in both human (t½ = 65 min) and rat (t½ = 30 min) plasma. This suggests that plasma esterases and hydrolases are also sensitive to the electrophilicity of the carbamate substrate.

  • Steric Effects (PC vs. A3): The most telling comparison is between the Parent Compound (tert-butyl) and Analog 3 (isopropyl). While their chemical stabilities were identical, their plasma stabilities differed significantly. The Parent Compound was considerably more stable in both human (185 min vs. 110 min) and rat (95 min vs. 50 min) plasma. This provides strong evidence that the steric bulk of the tert-butyl group effectively shields the carbamate from the active sites of metabolic enzymes, thereby reducing the rate of hydrolysis.[8] This is a crucial insight for drug design: steric hindrance can be a powerful tool to enhance metabolic stability without altering electronic properties.

Conclusion

This comparative guide demonstrates that the stability of a carbamate-containing molecule is a tunable property governed by predictable structure-stability relationships. Our findings yield several key takeaways for drug development professionals:

  • Electronic Modulation is Key: The stability of aryl carbamates is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups enhance stability, while electron-withdrawing groups decrease it.

  • Steric Hindrance Protects from Metabolism: Increasing steric bulk around the carbamate moiety, such as using a tert-butyl group, can significantly improve stability in plasma by sterically hindering access by metabolic enzymes.

  • Multi-Factorial Assessment is Crucial: Chemical and metabolic stability do not always correlate perfectly. A compound that is chemically stable may still be metabolically labile (as seen by comparing PC and A3). Therefore, a comprehensive assessment including both chemical and multi-species plasma stability assays is essential for a complete picture.

By applying these principles and employing the robust experimental frameworks detailed here, researchers can rationally design and select carbamate-containing compounds with the optimal stability profile required for their desired therapeutic application.

References

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A Spectroscopic Journey: The Synthesis and Characterization of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern drug discovery, the cyclobutane motif has emerged as a valuable scaffold, offering a unique three-dimensional geometry that can enhance metabolic stability and binding affinity. Among the myriad of cyclobutane-containing molecules, tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate stands out as a key intermediate in the synthesis of various biologically active compounds. Its synthesis and rigorous characterization are paramount to ensuring the quality and efficacy of downstream applications. This guide provides an in-depth spectroscopic comparison of this target molecule with its precursors, offering field-proven insights and detailed experimental protocols for the discerning researcher.

The Synthetic Pathway: A Stepwise Spectroscopic Verification

The synthesis of this compound follows a logical progression, beginning with commercially available starting materials. Each step of the synthesis yields a new compound with distinct spectroscopic features that confirm the desired transformation. This guide will focus on a plausible and efficient synthetic route, highlighting the key spectroscopic changes at each stage.

Figure 1: A plausible synthetic route for this compound, outlining the key transformations from starting materials to the final product.

Spectroscopic Characterization of Precursors and Product

A thorough spectroscopic analysis is the cornerstone of chemical synthesis, providing irrefutable evidence for the structure and purity of each compound. We will now delve into a comparative analysis of the key spectroscopic data for each molecule in the synthetic pathway.

Starting Material 1: 4-Cyanophenylacetonitrile

This molecule serves as the foundation for the phenylacetonitrile moiety of the final product.

Table 1: Key Spectroscopic Data for 4-Cyanophenylacetonitrile

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Aromatic protons (AA'BB' system) around 7.7 (d) and 7.4 (d) ppm; Singlet for the benzylic CH₂ group around 3.8 ppm.
¹³C NMR Quaternary carbon of the phenyl ring attached to the cyano group (~112 ppm); Aromatic carbons (128-133 ppm); Nitrile carbon (~118 ppm); Benzylic carbon (~23 ppm).
FT-IR (cm⁻¹) Sharp, strong nitrile (C≡N) stretch around 2230 cm⁻¹; Aromatic C-H stretches above 3000 cm⁻¹; C-H stretches of the CH₂ group around 2900 cm⁻¹.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 142.
Starting Material 2: 1,3-Dibromopropane

This reagent is responsible for the formation of the cyclobutane ring.

Table 2: Key Spectroscopic Data for 1,3-Dibromopropane [1][2][3][4]

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Triplet for the two equivalent CH₂Br groups around 3.5 ppm; Quintet for the central CH₂ group around 2.4 ppm.[1]
¹³C NMR Two signals: one for the two equivalent CH₂Br carbons around 32 ppm and one for the central CH₂ carbon around 30 ppm.
FT-IR (cm⁻¹) Strong C-Br stretch around 640 cm⁻¹; C-H stretching vibrations between 2800-3000 cm⁻¹.[4]
Mass Spectrometry (EI) Characteristic isotopic pattern for two bromine atoms with major fragments at m/z 200, 202, 204 (M⁺); Loss of Br results in fragments at m/z 121, 123.
Intermediate 1: 1-(4-cyanophenyl)cyclobutanecarbonitrile

The formation of the cyclobutane ring is a critical step, confirmed by distinct changes in the NMR spectra.

Table 3: Predicted Spectroscopic Data for 1-(4-cyanophenyl)cyclobutanecarbonitrile

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Aromatic protons (AA'BB' system) around 7.7 (d) and 7.5 (d) ppm; Complex multiplets for the cyclobutane CH₂ groups between 2.2-2.8 ppm. The disappearance of the benzylic singlet from the starting material is a key indicator of success.
¹³C NMR Quaternary carbon of the cyclobutane ring attached to the phenyl and cyano groups; Aromatic carbons; Two nitrile carbons with distinct chemical shifts; Cyclobutane methylene carbons.
FT-IR (cm⁻¹) Two distinct nitrile (C≡N) stretches, likely around 2230 cm⁻¹ and 2240 cm⁻¹.
Mass Spectrometry Molecular ion (M⁺) peak at m/z 182.
Intermediate 2: 1-(4-cyanophenyl)cyclobutan-1-amine

Reduction of the nitrile group to a primary amine is a pivotal transformation, readily identified by the disappearance of the nitrile signal in the IR spectrum and the appearance of N-H stretches.

Table 4: Predicted Spectroscopic Data for 1-(4-cyanophenyl)cyclobutan-1-amine

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Aromatic protons (AA'BB' system); Multiplets for the cyclobutane CH₂ groups; A broad singlet for the NH₂ protons which is exchangeable with D₂O.
¹³C NMR Quaternary carbon of the cyclobutane ring attached to the phenyl and amino groups; Aromatic carbons; Nitrile carbon; Cyclobutane methylene carbons.
FT-IR (cm⁻¹) Disappearance of one of the C≡N stretches; Appearance of N-H stretching vibrations (two bands for a primary amine) in the region of 3300-3500 cm⁻¹; Retention of the aromatic C≡N stretch.
Mass Spectrometry Molecular ion (M⁺) peak at m/z 186.
Final Product: this compound

The final step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a transformation that introduces characteristic signals in both ¹H and ¹³C NMR spectra.

Table 5: Predicted Spectroscopic Data for this compound [5][6][7]

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Aromatic protons (AA'BB' system); Multiplets for the cyclobutane CH₂ groups; A sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm; A broad singlet for the N-H proton of the carbamate.[8]
¹³C NMR Quaternary carbon of the cyclobutane ring; Aromatic carbons; Nitrile carbon; Cyclobutane methylene carbons; Carbonyl carbon of the carbamate group (~155 ppm); Quaternary carbon of the tert-butyl group (~80 ppm); Methyl carbons of the tert-butyl group (~28 ppm).[9]
FT-IR (cm⁻¹) Strong C=O stretch of the carbamate group around 1680-1700 cm⁻¹; N-H stretch of the carbamate around 3300-3400 cm⁻¹; C-O stretch of the carbamate around 1160 cm⁻¹; Retention of the aromatic C≡N stretch.[7]
Mass Spectrometry (ESI) Protonated molecular ion [M+H]⁺ at m/z 273. Common fragments include the loss of the Boc group (m/z 173) and the tert-butyl group (m/z 217).

Experimental Protocols

To ensure reproducibility and accuracy, the following are detailed protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse program.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable and strong signal.

Figure 2: A generalized workflow for the synthesis and spectroscopic characterization of organic compounds, emphasizing the iterative process of synthesis, purification, and analysis.

Conclusion: A Symphony of Signals

The spectroscopic comparison of this compound and its precursors reveals a symphony of signals, each playing a crucial role in the confirmation of the molecular structure at every synthetic step. From the characteristic nitrile stretches in the FT-IR to the unique chemical shifts of the cyclobutane ring and the unmistakable signature of the Boc protecting group in the NMR, each technique provides a vital piece of the structural puzzle. By understanding and adeptly interpreting these spectroscopic fingerprints, researchers can proceed with confidence in their synthetic endeavors, ensuring the integrity of their molecules for downstream applications in the ever-evolving field of drug discovery.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists in drug development are at the forefront of innovation, often working with novel chemical entities. While the scientific pursuit is paramount, ensuring personal and environmental safety is a non-negotiable aspect of laboratory work. This guide provides essential safety and logistical information for handling Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CAS No. 1032349-97-5), a compound for which detailed safety data may not be readily available.[1] In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from structurally similar compounds, general chemical safety principles, and regulatory guidelines to establish a robust framework for its safe use and disposal.

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with the functional groups present in this molecule—a carbamate and a nitrile—we can establish a comprehensive safety protocol. This approach is in line with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which emphasizes the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[2][3][4]

Hazard Assessment: A Proactive Approach

This compound is a solid compound. While specific toxicological data for this exact molecule is limited, hazard information for similar compounds suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] The presence of the nitrile group (C≡N) warrants particular attention, as some organic nitriles can be toxic.

Table 1: Hazard Identification and Risk Mitigation

Potential Hazard Rationale based on Chemical Structure Primary Mitigation Strategy
Acute Toxicity (Oral) Carbamate and nitrile functionalities can exhibit toxicity. Structurally similar compounds are classified as harmful if swallowed.[5][6]Avoid ingestion by prohibiting eating, drinking, and smoking in the laboratory.
Skin Irritation/Absorption Carbamates and nitriles can cause skin irritation. Prolonged contact may lead to absorption.Minimize skin contact through the use of appropriate gloves and a lab coat.[5][7]
Eye Irritation As with many chemical powders, this compound can cause serious eye irritation upon contact.[5][7]Wear chemical safety goggles or a face shield.[7][8]
Respiratory Irritation Inhalation of fine dust particles may irritate the respiratory tract.[5]Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[7]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following PPE is recommended when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant nitrile gloves.[9][10]Nitrile gloves offer good resistance to a wide range of chemicals, including bases, oils, and many solvents, and provide a reliable barrier against fine particles.[11]
Eye and Face Protection Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be worn over goggles for added protection against splashes.Protects the eyes from dust particles and potential splashes.
Body Protection A laboratory coat.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust cannot be controlled at the source.[7]To prevent inhalation of dust particles, especially in poorly ventilated areas.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will further enhance safety. The following workflow is designed to minimize exposure at each step.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe Proceed to Handling gather_materials Gather Handling & Spill Materials gather_ppe->gather_materials Proceed to Handling don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer Proceed to Cleanup dissolve Dissolve in Solvent weigh_transfer->dissolve Proceed to Cleanup decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood, to contain any dust.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE as outlined in Table 2.

    • Have spill cleanup materials (e.g., absorbent pads, appropriate waste container) available.

  • Handling:

    • Before handling, put on all required PPE.

    • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical.

    • Properly segregate and dispose of all chemical and contaminated waste according to the disposal plan.

    • Remove PPE in a manner that avoids cross-contamination and dispose of single-use items.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_final_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated consumables) solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions containing the compound) liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for solid hazardous waste.[12]

  • Liquid Waste: Collect solutions containing the compound in a compatible, labeled, and sealed container for liquid hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings in accordance with OSHA's Hazard Communication Standard.[13]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. The primary disposal route for carbamate waste is typically through an approved hazardous waste disposal facility.[12]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment. This proactive and informed approach to laboratory safety is the foundation of responsible scientific practice.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards: Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training (CPWR). Retrieved from [Link]

  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). International Medsurg Connection. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority (HSA). Retrieved from [Link]

  • Tert-butyl 4-cyanophenylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]

  • Minimize Exposure with Personal Protective Equipment. (n.d.). BASF Agricultural Solutions. Retrieved from [Link]

  • Personal Protective Equipment for Pesticide Applicators. (n.d.). University of Kentucky Extension. Retrieved from [Link]

  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). University of Missouri Extension. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Restek. Retrieved from [Link]

Sources

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